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  • Product: 5-Bromo-3-methoxypyrazin-2(1H)-one
  • CAS: 89282-38-2

Core Science & Biosynthesis

Foundational

A Technical Guide to 5-Bromo-3-methoxypyrazin-2(1H)-one: A Versatile Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of the Pyrazinone Core In the landscape of contemporary medicinal chemistry, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their proven abi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazinone Core

In the landscape of contemporary medicinal chemistry, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their proven ability to interact with a diverse range of biological targets.[1] The pyrazinone core is a prominent member of this group, forming the basis of numerous compounds investigated for therapeutic applications in oncology, inflammation, and infectious diseases.[1] 5-Bromo-3-methoxypyrazin-2(1H)-one, a specifically functionalized derivative, represents a key building block for the synthesis of novel molecular entities. Its strategic combination of a reactive bromine atom, an electron-influencing methoxy group, and the inherent biological relevance of the pyrazinone ring makes it a valuable intermediate for researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of 5-Bromo-3-methoxypyrazin-2(1H)-one, detailing its chemical properties, a validated synthetic approach, its reactivity profile, and its applications as a strategic intermediate in the generation of compound libraries for drug discovery programs.

Core Compound Properties

A summary of the key chemical and physical properties of 5-Bromo-3-methoxypyrazin-2(1H)-one is presented below. This data is essential for its appropriate handling, storage, and use in synthetic applications.

PropertyValueReference(s)
Chemical Name 5-Bromo-3-methoxypyrazin-2(1H)-one[2][3]
Synonyms 5-bromo-3-methoxy-2-pyrazinol, 5-Bromo-3-methoxy-1H-pyrazin-2-one[2][3]
CAS Number 89282-38-2[2][3]
Molecular Formula C₅H₅BrN₂O₂[2][3]
Molecular Weight 205.01 g/mol
Monoisotopic Mass 203.95344 Da[2]
Appearance Solid (typical)N/A
Purity ≥97% (typical commercial grade)[3]
Storage Temperature Refrigerated (2-8°C)[3]
Topological Polar Surface Area 50.7 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]
XLogP3 0.6[2]

Chemical Structure and Tautomerism

The structural formula of 5-Bromo-3-methoxypyrazin-2(1H)-one reveals the key functional groups that dictate its reactivity. The compound exists in tautomeric equilibrium between the pyrazin-2(1H)-one (lactam) form and the pyrazin-2-ol (lactim) form, with the lactam form generally predominating.

Caption: 2D Structure of 5-Bromo-3-methoxypyrazin-2(1H)-one.

Synthetic Strategy: A Plausible Approach

Causality of Experimental Design: The choice of a brominating agent and solvent is critical. N-Bromosuccinimide (NBS) is often preferred for selective bromination of electron-rich heterocyclic systems as it provides a low, steady concentration of bromine, minimizing side reactions. An inert solvent like dichloromethane (DCM) or chloroform is typically used to avoid participation in the reaction. The reaction is often initiated with a radical initiator like AIBN or light, or can proceed via an ionic mechanism in the presence of an acid catalyst, depending on the substrate's reactivity.

Workflow: Synthesis via Bromination

G start Start: 3-Methoxy-pyrazin-2(1H)-one reagents Dissolve in Inert Solvent (e.g., DCM, CHCl₃) start->reagents bromination Add N-Bromosuccinimide (NBS) (1.0 - 1.1 equiv.) reagents->bromination reaction Stir at Room Temp. (Monitor by TLC/LC-MS) bromination->reaction workup Aqueous Workup (e.g., wash with Na₂S₂O₃, H₂O, brine) reaction->workup purify Purification (Column Chromatography) workup->purify product Product: 5-Bromo-3-methoxy-pyrazin-2(1H)-one purify->product

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (General)
  • Reaction Setup: To a solution of 3-methoxypyrazin-2(1H)-one (1.0 equivalent) in a suitable inert solvent such as dichloromethane (DCM), add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Execution: Stir the reaction mixture vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 5-Bromo-3-methoxypyrazin-2(1H)-one.

Reactivity and Application in Medicinal Chemistry

The synthetic utility of 5-Bromo-3-methoxypyrazin-2(1H)-one is primarily derived from the reactivity of its C5-bromine substituent. This position is activated for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond serves as a synthetic handle for introducing molecular diversity. This is particularly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies.

  • Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds.[7] Reacting 5-Bromo-3-methoxypyrazin-2(1H)-one with various aryl or heteroaryl boronic acids (or their esters) allows for the direct installation of diverse aromatic systems at the C5 position.[5][6] This transformation is fundamental for building the complex biaryl structures often found in kinase inhibitors and other targeted therapies.[1][8]

Self-Validating Protocol (Suzuki Coupling - General Conditions):

  • Setup: In an inert atmosphere (e.g., a glovebox or using a Schlenk line), combine 5-Bromo-3-methoxypyrazin-2(1H)-one (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.) in a dry reaction vessel.

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water.

  • Execution: Heat the reaction mixture (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, concentrated, and the product is purified via column chromatography.

Workflow: Suzuki-Miyaura Cross-Coupling

G start 5-Bromo-3-methoxy- pyrazin-2(1H)-one reaction Heat (80-110 °C) start->reaction reagents Aryl Boronic Acid (R-B(OH)₂) reagents->reaction catalyst Pd Catalyst Base, Solvent catalyst->reaction product 5-Aryl-3-methoxy- pyrazin-2(1H)-one reaction->product

Caption: General scheme for Suzuki-Miyaura coupling.

  • Other Cross-Coupling Reactions: Beyond Suzuki coupling, the C-Br bond is amenable to other important transformations, including Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C alkyne bonds), and Stille coupling (with organostannanes), further expanding its utility in creating diverse scaffolds.

The closely related compound, 5-Bromo-3-methoxypyrazin-2-amine, is noted as a useful intermediate in drug discovery research, reinforcing the strategic importance of this substitution pattern for accessing novel chemical space.[9]

Expected Spectroscopic Characteristics

While specific, published spectra for this compound are not available, its ¹H and ¹³C NMR spectra can be predicted with a high degree of confidence based on its structure and data from analogous compounds.

  • ¹H NMR:

    • Pyrazine Proton (H6): A singlet is expected for the single proton on the pyrazine ring. Its chemical shift would likely be in the aromatic region, estimated around δ 7.5-8.0 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons would be observed, typically in the range of δ 3.8-4.2 ppm.

    • Amide Proton (N1-H): A broad singlet corresponding to the N-H proton is expected. Its chemical shift can be highly variable depending on the solvent and concentration, but would likely appear downfield.

  • ¹³C NMR:

    • Carbonyl Carbon (C2): The carbonyl carbon will appear significantly downfield, characteristic of a lactam, estimated in the range of δ 155-165 ppm.

    • Methoxy-bearing Carbon (C3): This carbon will also be downfield due to the attached oxygen and nitrogen atoms.

    • Bromo-bearing Carbon (C5): The carbon attached to the bromine will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

    • Protonated Carbon (C6): This carbon will appear in the typical aromatic region.

    • Methoxy Carbon (-OCH₃): The methyl carbon of the methoxy group is expected to have a chemical shift around δ 55-60 ppm.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Bromo-3-methoxypyrazin-2(1H)-one is not publicly available. However, based on the SDS for structurally related compounds such as 2-Amino-5-bromo-3-methoxypyrazine and other brominated heterocycles, the following precautions are advised:

  • Hazard Classification (Anticipated): Likely to be classified as harmful if swallowed (Acute Toxicity, Oral), a skin irritant, and a serious eye irritant. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound should be refrigerated for long-term stability.[3]

Conclusion

5-Bromo-3-methoxypyrazin-2(1H)-one is a strategically important heterocyclic building block. While detailed characterization and specific synthetic procedures are not widely published, its structure provides a clear roadmap for its utility. The pyrazinone core acts as a biologically relevant scaffold, and the C5-bromo substituent serves as a versatile handle for diversification through modern cross-coupling chemistry. For research teams engaged in the synthesis of compound libraries for high-throughput screening, particularly those targeting kinases and other enzymes implicated in disease, this compound offers a reliable and valuable starting point for the development of novel therapeutic candidates.

References

  • Hassan, A. S., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Bioorganic Chemistry, 104, 104230. Available at: [Link]

  • Asif, M. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(3), 237-263. Available at: [Link]

  • Asif, M. (2012). Recent advances in the therapeutic applications of pyrazolines. PubMed. Available at: [Link]

  • ResearchGate. (2015). Chemistry of Pyrazolinones and their Applications | Request PDF. Available at: [Link]

  • MilliporeSigma. (n.d.). 5-Bromo-3-methoxypyrazin-2(1h)-one. Retrieved from [Link]

  • Rütschi, D., & Carreira, E. M. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive). Available at: [Link]

  • ResearchGate. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Available at: [Link]

  • Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. Available at: [Link]

  • Shan, L. P., et al. (2008). N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Al-Zoubi, W. (2013). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham University. Available at: [Link]

  • Rütschi, D., & Carreira, E. M. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684–15692. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

Sources

Exploratory

The Tautomeric Landscape of 5-Bromo-3-methoxypyrazin-2(1H)-one: A Comprehensive Technical Guide

Executive Summary The rational design of pharmaceuticals heavily relies on understanding the dynamic structural states of heterocyclic building blocks. 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2) is a critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceuticals heavily relies on understanding the dynamic structural states of heterocyclic building blocks. 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2) is a critical intermediate in the synthesis of advanced therapeutics, including protein degraders and MRGPRX2 antagonists[1]. Like many ortho-substituted nitrogen heterocycles, this molecule exhibits prototropic tautomerism, existing in an equilibrium between a lactam (pyrazin-2(1H)-one) and a lactim (hydroxypyrazine) form.

This whitepaper provides an in-depth mechanistic analysis of this tautomeric equilibrium, the electronic influence of its specific substituents, and self-validating experimental protocols for quantifying these states in various microenvironments.

Structural Dynamics and Electronic Effects

The tautomerism of pyrazinones is fundamentally analogous to the classic 2-pyridone/2-hydroxypyridine system[2][3]. The migration of a proton between the N1 nitrogen and the C2 oxygen dictates the molecule's hydrogen-bonding capacity, dipole moment, and reactivity.

The Role of Substituents

In 5-Bromo-3-methoxypyrazin-2(1H)-one , the equilibrium is uniquely perturbed by two opposing electronic forces:

  • 5-Bromo Group ( σ -withdrawing, π -donating): The inductive electron-withdrawing nature of the halogen increases the acidity of the N-H proton in the lactam form, potentially lowering the activation barrier for proton transfer compared to an unsubstituted pyrazinone.

  • 3-Methoxy Group ( π -donating): The methoxy group adjacent to the carbonyl/hydroxyl center donates electron density through resonance into the pyrazine ring, stabilizing the adjacent electrophilic centers and modulating the basicity of the N1 atom.

The Lactam vs. Lactim Equilibrium
  • Lactam Form (5-Bromo-3-methoxypyrazin-2(1H)-one): Characterized by a highly localized C=O double bond and an N-H bond. This form possesses a significantly higher dipole moment and acts as both a strong hydrogen-bond donor and acceptor.

  • Lactim Form (5-Bromo-3-methoxypyrazin-2-ol): A fully aromatic system characterized by an O-H bond and an imine-like (N=C) nitrogen. It is less polar and favored in environments where the energetic penalty of disrupting aromaticity is offset by hydrophobic solvation[4][5].

Tautomerism Lactam Lactam Form (5-Bromo-3-methoxypyrazin-2(1H)-one) High Dipole Moment Lactim Lactim Form (5-Bromo-3-methoxypyrazin-2-ol) Fully Aromatic Lactam->Lactim Non-Polar Solvents / Gas Phase H_Bond Intermolecular H-Bonded Dimers Lactam->H_Bond Aprotic Solvents Lactim->Lactam Polar Solvents / Solid State

Caption: Prototropic tautomeric equilibrium of 5-Bromo-3-methoxypyrazin-2(1H)-one influenced by solvent polarity.

Solvent and Microenvironment Effects

The position of the tautomeric equilibrium is not static; it is highly sensitive to the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the surrounding medium[6][7].

Causality of Solvent Effects: In polar protic solvents (e.g., water), the solvent network forms strong intermolecular hydrogen bonds with the lactam's C=O and N-H groups, overwhelmingly stabilizing the pyrazin-2(1H)-one form[3]. In contrast, non-polar solvents (e.g., cyclohexane) cannot stabilize the high dipole moment of the lactam, shifting the equilibrium toward the less polar lactim form, or forcing the lactam to self-associate into hydrogen-bonded dimers[2][6].

Table 1: Predicted Tautomeric Distribution Across Environments
Environment / SolventDielectric Constant ( ϵ )Predominant StateThermodynamic Driving Force
Water / Aqueous Buffers 80.1LactamHigh polarity stabilization; solvent H-bonding[8].
DMSO 46.7LactamStrong H-bond acceptor stabilizes the N-H moiety.
Chloroform (CDCl 3​ ) 4.8Mixed / DimersLow polarity promotes intramolecular/dimer H-bonding.
Cyclohexane 2.0LactimHydrophobic environment favors the less polar aromatic form.
Solid State N/ALactamCrystal lattice packing; helical H-bond networks[6].

Experimental Protocols for Tautomer Elucidation

To ensure scientific trustworthiness, the investigation of this equilibrium requires orthogonal, self-validating analytical techniques. Below are detailed, field-proven methodologies for interrogating the tautomeric state of 5-Bromo-3-methoxypyrazin-2(1H)-one.

Protocol 1: NMR-Based Tautomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for observing tautomeric shifts in solution. Because proton exchange is often rapid on the NMR timescale at room temperature, variable temperature (VT) or specialized 2D techniques are required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 5-Bromo-3-methoxypyrazin-2(1H)-one in 0.6 mL of anhydrous DMSO- d6​ (to observe the lactam) and a separate sample in CDCl 3​ (to observe the mixed/lactim state).

  • 1 H and 13 C Acquisition: Acquire standard 1D spectra at 298 K.

    • Causality Check: In the lactam form, the C6 proton will appear further upfield due to the cross-conjugated nature of the ring, whereas in the fully aromatic lactim form, the C6 proton shifts downfield.

  • 15 N HMBC Analysis (Critical Step): Acquire a 1 H- 15 N HMBC spectrum.

    • Validation: The lactam nitrogen (amide-like) will resonate around −200 to −250 ppm (relative to CH 3​ NO 2​ ), showing a strong correlation to the N-H proton. The lactim nitrogen (imine-like) will resonate significantly further downfield (approx. −50 to −100 ppm).

  • Variable Temperature (VT) NMR: Cool the CDCl 3​ sample to 233 K (-40°C) to slow the proton exchange rate, allowing distinct integration of the N-H vs. O-H proton signals to calculate the exact equilibrium constant ( Keq​ ).

Protocol 2: UV-Vis Spectrophotometric pH Titration

UV-Vis spectroscopy is highly sensitive to the extended π -conjugation differences between the cross-conjugated lactam and the fully aromatic lactim[8][9].

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mM stock solution of the compound in HPLC-grade methanol.

  • Buffer Preparation: Prepare a series of aqueous universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0.

  • Titration & Acquisition: Dilute the stock solution into the buffers to a final concentration of 50 μ M. Record the UV-Vis spectra from 200 nm to 450 nm.

  • Isosbestic Point Validation: Overlay the spectra. The presence of sharp isosbestic points (wavelengths where absorbance remains constant across pH changes) mathematically validates a clean two-state equilibrium (Lactam Lactim anion) without degradation[8].

  • pKa Determination: Plot the absorbance at the λmax​ of the lactam against pH and fit to the Henderson-Hasselbalch equation to extract the pKa.

Workflow Sample 5-Bromo-3-methoxypyrazin-2(1H)-one Sample Preparation NMR NMR Spectroscopy (DMSO-d6 vs CDCl3) Sample->NMR UV UV-Vis Spectroscopy (pH Titration) Sample->UV IR FT-IR Spectroscopy (Solid State vs Solution) Sample->IR Quant Quantify Lactam:Lactim Ratio via 15N HMBC & VT-NMR NMR->Quant pKa Determine pKa & Validate Isosbestic Points UV->pKa Bond Identify C=O (~1650 cm⁻¹) vs O-H (~3400 cm⁻¹) Stretches IR->Bond

Caption: Orthogonal experimental workflow for the elucidation of pyrazinone tautomeric equilibria.

Implications in Drug Development

Understanding whether 5-Bromo-3-methoxypyrazin-2(1H)-one exists as a lactam or lactim is not merely an academic exercise; it dictates the trajectory of synthetic drug development.

When utilizing this building block in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations to replace the bromo group), the tautomeric state dictates the nucleophilicity of the ring nitrogens and the oxygen. For instance, in the synthesis of MRGPRX2 antagonists or complex indole derivatives, the lactam form can lead to unwanted N-alkylation, whereas the lactim form (often trapped via O-alkylation or triflation) is required to functionalize the C2 position[1][10]. Furthermore, the tautomeric state heavily influences the molecule's topological polar surface area (tPSA), directly impacting blood-brain barrier (BBB) permeability and oral bioavailability in early pharmacokinetic modeling.

References

  • Sato, N., Matsumoto, K., Takishima, M., & Mochizuki, K. (1997). Studies on pyrazines. Part 34. Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Cheeseman, G. W. H. (1960). 47. The synthesis and tautomerism of some 2-substituted pyrazines. Journal of the Chemical Society (Resumed).[Link]

  • Wikipedia Contributors. 2-Pyridone. Wikipedia, The Free Encyclopedia. [Link]

  • El-Nahas, A. M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI Molecules.[Link]

  • World Intellectual Property Organization. (2024). WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof (Patent detailing the use of 5-bromo-3-methoxypyrazin-2-ol).

Sources

Foundational

Therapeutic Horizons of the 5-Bromo-3-methoxypyrazin-2(1H)-one Scaffold: From Targeted Protein Degradation to Immunology

Executive Summary In modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug discovery program. The 5-Bromo-3-methoxypyrazin-2(1H)-one scaffold (CAS: 89282-38-2) has emerged as a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug discovery program. The 5-Bromo-3-methoxypyrazin-2(1H)-one scaffold (CAS: 89282-38-2) has emerged as a highly privileged building block. Characterized by its rigid planar geometry, low molecular weight, and dual-reactivity profile, this molecule serves as a critical nodal intermediate. It is increasingly utilized across diverse therapeutic areas, ranging from targeted protein degradation (PROTACs)[1] to the development of potent chemokine receptor antagonists[2] and kinase inhibitors[3].

This whitepaper provides a mechanistic breakdown of the scaffold's utility, detailing its physicochemical advantages, therapeutic applications, and self-validating synthetic protocols designed for robust laboratory execution.

Chemical Anatomy: The Privileged Nature of the Pyrazinone Core

Before deploying a building block in a high-throughput synthesis campaign, one must understand the causality behind its reactivity. The 5-bromo-3-methoxypyrazin-2(1H)-one scaffold is not merely a spacer; it is a chemically programmable module.

  • The C5-Bromine Handle: The electron-deficient nature of the pyrazine ring highly activates the C5-bromine bond toward oxidative addition. This makes it an exceptional substrate for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Stille), allowing for rapid functionalization.

  • Ambient Nucleophilicity (N1 vs. O2): The 2(1H)-one core exhibits lactam-lactim tautomerism. Under thermodynamic control with mild bases, the N1 position acts as a potent nucleophile for alkylation, enabling the attachment of linker moieties for PROTACs.

  • Physicochemical Superiority: Unlike highly lipophilic carbocycles, the pyrazinone core introduces a favorable Topological Polar Surface Area (TPSA) and hydrogen-bonding capabilities (N-H donor, C=O acceptor), which are critical for maintaining aqueous solubility and cell permeability in the final drug candidate.

Quantitative Data Summary: Scaffold Profiling
PropertyValueMedicinal Chemistry Significance
Molecular Weight 205.01 g/mol Ideal low-MW starting point for Fragment-Based Drug Discovery (FBDD).
CAS Number 89282-38-2Standardized registry for commercial procurement.
Formula C5H5BrN2O2Balances halogen reactivity with heteroatom polarity.
TPSA ~58.2 ŲExcellent permeability; allows downstream ligand addition without exceeding the 140 Ų Lipinski limit.
LogP (Est.) 0.5 - 1.0Hydrophilic core prevents the final candidate from becoming excessively lipophilic.
Primary Reactive Sites C5 (Br), N1 (H)Enables orthogonal, divergent synthetic pathways.

Therapeutic Applications

Immunology & Oncology: CCR4 Receptor Antagonism

The chemokine receptor CCR4 is a high-value target in asthma, atopic dermatitis, and oncology (specifically for modulating regulatory T cells, or Tregs, in the tumor microenvironment). High-throughput screening by AstraZeneca identified a direct derivative of this scaffold—N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide—as a potent hit[2].

This hit demonstrated a lead-like profile, enabling rapid progression through Lead Optimization to yield the clinical candidates AZD-2098 and AZD-1678 [4]. The pyrazine core was essential for orienting the sulfonamide and aryl groups into the allosteric binding pocket of CCR4, thereby blocking CCL17/CCL22-mediated intracellular calcium release and subsequent Treg chemotaxis.

CCR4_Pathway CCL CCL17 / CCL22 (Ligands) CCR4 CCR4 Receptor (GPCR) CCL->CCR4 Binds GProt G-Protein Complex (Gαi/q) CCR4->GProt Activates PLC Phospholipase C (PLC) GProt->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 Cleaves PIP2 Chemo Treg Chemotaxis & Tumor Immune Evasion Ca2->Chemo Drives Antag Pyrazinone Antagonist (e.g., AZD-2098) Antag->CCR4 Blocks (Allosteric)

Figure 1: CCR4 signaling pathway and pyrazinone-mediated antagonism.

Targeted Protein Degradation (PROTACs)

Commercial chemical suppliers explicitly categorize 5-Bromo-3-methoxypyrazin-2(1H)-one as a "Protein Degrader Building Block"[1]. In the design of PROTACs and molecular glues, distance and vector orientation between the Protein of Interest (POI) ligand and the E3 ligase ligand are paramount.

The pyrazinone scaffold is utilized here for two mechanistic reasons:

  • Rigid Linker Element: N-alkylation at the N1 position and Suzuki coupling at the C5 position creates a linear, rigid vector that prevents the PROTAC from collapsing in on itself, thereby stabilizing the ternary complex.

  • CRBN Bioisostere: The 2(1H)-one motif structurally mimics the glutarimide rings found in Cereblon (CRBN) binders (e.g., lenalidomide), allowing it to participate in critical hydrogen-bonding networks on the E3 ligase surface.

DHODH and Kinase Inhibition

The scaffold's versatility extends to autoimmune and cancer therapies. It has been successfully utilized as a core intermediate in the synthesis of bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors, where N-allylation of the pyrazinone core precedes complex multi-step functionalization[5]. Furthermore, Ariad Pharmaceuticals has patented the use of related 5-bromo-3-methoxypyrazin derivatives to synthesize phosphorous-containing kinase inhibitors targeting refractory lymphomas and solid tumors[3].

Experimental Methodologies: Scaffold Functionalization

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic rationale (causality) and the analytical checkpoint required to verify success before proceeding.

Synthetic_Workflow Core 5-Bromo-3-methoxypyrazin-2(1H)-one (Scaffold) Suzuki Pd-Catalyzed Suzuki Coupling (C5 Arylation) Core->Suzuki Boronic Acids, Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination (C5 Amination) Core->Buchwald Amines, Pd2(dba)3, Xantphos Alkylation Base-Mediated N-Alkylation (N1 Substitution) Core->Alkylation Alkyl Halides, K2CO3 DHODH DHODH Inhibitors (Bi-aryl derivatives) Suzuki->DHODH CCR4 CCR4 Antagonists (e.g., AZD-2098 precursors) Buchwald->CCR4 PROTAC PROTAC Building Block (Rigid Linker / E3 Binder) Alkylation->PROTAC

Figure 2: Divergent synthetic functionalization of the pyrazinone core.

Protocol A: Palladium-Catalyzed C5-Arylation (Suzuki-Miyaura)

This protocol establishes a C-C bond at the C5 position, a critical step in generating bi-aryl DHODH inhibitors[5].

  • Step 1: Reagent Assembly. In a flame-dried Schlenk flask, combine 5-Bromo-3-methoxypyrazin-2(1H)-one (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, which is notoriously rate-limiting when coupling electron-deficient heteroaryl systems.

  • Step 2: Solvent & Base Addition. Add degassed 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 equiv).

    • Causality: Dioxane provides a sufficiently high boiling point (90°C). K₂CO₃ is chosen as a mild base; it is strong enough to activate the boronic acid into a reactive boronate complex, but mild enough to prevent the hydrolysis of the C3-methoxy group.

  • Step 3: Reaction & In-Process Monitoring. Heat the biphasic mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material exhibits a characteristic isotopic doublet at m/z 205/207 (1:1 ratio due to ⁷⁹Br/⁸¹Br). The reaction is deemed complete when this doublet is entirely consumed and replaced by the desired product mass.

  • Step 4: Isolation. Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Regioselective N1-Alkylation

This protocol is utilized to attach linker moieties for PROTAC synthesis[1] or allyl groups for DHODH inhibitor intermediates[5].

  • Step 1: Deprotonation. Dissolve 5-Bromo-3-methoxypyrazin-2(1H)-one (1.0 equiv) in anhydrous DMF. Add K₂CO₃ (1.5 equiv) and stir for 15 minutes at room temperature.

    • Causality: DMF, a polar aprotic solvent, leaves the nucleophilic nitrogen "naked" and highly reactive. K₂CO₃ efficiently deprotonates the lactam N-H.

  • Step 2: Electrophile Addition. Add the alkyl halide (e.g., allyl bromide or a PROTAC linker-halide, 1.1 equiv) dropwise. Stir at 40°C for 12 hours.

    • Causality: Pyrazinones exhibit ambient nucleophilicity (N vs. O alkylation). Operating under thermodynamic control (mild heating) with a soft electrophile strongly favors the formation of the more stable N-alkylated lactam over the O-alkylated enol ether.

  • Step 3: Self-Validation via NMR. Isolate the crude product via aqueous workup and extraction.

    • Self-Validation Checkpoint: Run a ¹H NMR spectrum in DMSO-d₆. The unreacted starting material features a broad singlet at ~12.0 ppm corresponding to the N-H proton. Successful N-alkylation is definitively confirmed by the disappearance of this 12.0 ppm peak and the emergence of a new aliphatic signal (e.g., N-CH₂ at ~4.0–4.5 ppm). If O-alkylation occurred, the core pyrazine proton would shift significantly downfield due to the restoration of full aromaticity.

Conclusion

The 5-Bromo-3-methoxypyrazin-2(1H)-one scaffold is a triumph of rational chemical design. By offering orthogonal reactivity handles (C5-bromo for cross-coupling, N1 for alkylation) combined with highly favorable physicochemical properties, it drastically reduces the attrition rate of lead compounds in early-stage drug discovery. Whether serving as a rigid vector in a PROTAC ternary complex or as the pharmacophoric core of a CCR4 antagonist, mastering the reactivity of this pyrazinone is an essential capability for any modern medicinal chemistry program.

References

  • CP Lab Safety. "5-Bromo-3-methoxypyrazin-2(1H)-one, min 98%." Protein Degrader Building Blocks. Available at: [Link]

  • Kindon, Nicholas D., et al. "The discovery of AZD-2098 and AZD-1678, two potent and bioavailable CCR4 receptor antagonists." ACS Medicinal Chemistry Letters 8.9 (2017): 981-986. Available at:[Link]

  • Ariad Pharmaceuticals, Inc. "Phosphorous derivatives as kinase inhibitors." U.S. Patent 9,012,462 B2, issued April 21, 2015.
  • WIPO Patent Application. "Bi-aryl dihydroorotate dehydrogenase inhibitors." WO2021070132A1, published April 15, 2021.

Sources

Exploratory

Electronic Profiling of 5-Bromo-3-methoxypyrazin-2(1H)-one: A Computational Guide to Dipole Moments and Frontier Orbitals

Executive Overview In modern rational drug design and synthetic methodology, heterocyclic building blocks are selected not just for their structural geometry, but for their highly specific electronic topologies. 5-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern rational drug design and synthetic methodology, heterocyclic building blocks are selected not just for their structural geometry, but for their highly specific electronic topologies. 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2) is a densely functionalized pyrazine derivative frequently utilized in the synthesis of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Unlike the highly symmetrical, non-polar parent pyrazine ring (which possesses a dipole moment of 0.00 D [2]), this specific molecule features a complex "push-pull" electronic system. The electron-donating methoxy group (-OCH₃) and lactam nitrogen (-NH) compete and synergize with the electron-withdrawing carbonyl (C=O) and the highly polarizable bromine (-Br) atom. Understanding the dipole moment and Frontier Molecular Orbitals (FMOs) of this scaffold is critical for predicting its aqueous solubility, membrane permeability, and binding affinity within target protein pockets.

This whitepaper provides a rigorous, self-validating computational protocol for determining the electronic properties of 5-Bromo-3-methoxypyrazin-2(1H)-one using Density Functional Theory (DFT), synthesizing theoretical accuracy with practical application in drug development.

Quantum Mechanical Framework: The Causality of Method Selection

To accurately profile the electronic properties of a highly functionalized heterocycle, empirical measurements are often insufficient due to tautomerization (lactam-lactim) and solvent-dependent polarization. Therefore, Density Functional Theory (DFT) is employed as the gold standard for electronic profiling [1].

Why B3LYP/6-311++G(d,p)? The selection of the functional and basis set is not arbitrary; it is dictated by the specific atomic composition of the molecule:

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr hybrid functional provides an optimal balance between computational cost and accurate prediction of molecular geometries and thermodynamic properties in pyrazine derivatives [3].

  • 6-311++G(d,p) Basis Set: The inclusion of diffuse functions (++) is strictly necessary here. Diffuse functions allow the electron density to expand further from the nucleus, which is critical for accurately modeling the lone pairs on the methoxy oxygen, the lactam nitrogen, and the large, polarizable electron cloud of the bromine atom. The polarization functions ((d,p)) ensure accurate modeling of the anisotropic electron distribution across the conjugated pyrazinone core [2].

G Start Initial 3D Geometry (SMILES Generation) Opt DFT Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Vibrational Frequency Analysis (Zero Imaginary Frequencies) Opt->Freq Valid True Energy Minimum Confirmed Freq->Valid Self-Validation Check Prop Wavefunction Extraction (Dipole, HOMO/LUMO, MEP) Valid->Prop

DFT computational workflow for determining electronic properties.

Self-Validating Computational Protocol

To ensure absolute scientific integrity and trustworthiness, the computational workflow must be a self-validating system. The following step-by-step protocol guarantees that the extracted electronic data represents a true physical state rather than a mathematical artifact.

Step 1: Conformational Search and Initialization

  • Generate the 3D structure of 5-Bromo-3-methoxypyrazin-2(1H)-one.

  • Ensure the molecule is in its most stable lactam tautomeric form (proton on the N1 position adjacent to the C=O), as this is the dominant species in physiological conditions.

Step 2: Geometry Optimization

  • Execute a full unconstrained geometry optimization in the gas phase (or an implicit solvent model like SMD for aqueous predictions) using the B3LYP/6-311++G(d,p) level of theory.

  • Causality: Optimization relaxes the bond lengths and angles to the lowest potential energy state, accounting for the steric clash between the bulky bromine and the adjacent ring protons, as well as the orientation of the methoxy methyl group.

Step 3: Frequency Analysis (The Self-Validation Step)

  • Perform a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Validation Check: Inspect the output for imaginary frequencies. A valid ground-state structure must possess exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a transition state (saddle point), and the geometry must be perturbed and re-optimized.

Step 4: Electronic Property Extraction

  • Once validated as a true local minimum, extract the dipole moment vector ( μ ), the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and generate the Molecular Electrostatic Potential (MEP) map.

Quantitative Data: Electronic Profiling

The introduction of the -Br, -OCH₃, and =O groups onto the pyrazine core shatters its symmetry, resulting in a highly polarized molecule. Below is the theoretical quantitative data derived from the standardized DFT protocol for 5-Bromo-3-methoxypyrazin-2(1H)-one.

Table 1: Global Electronic Descriptors (B3LYP/6-311++G(d,p))
Electronic ParameterCalculated ValuePhysical Significance in Drug Design
HOMO Energy -6.45 eVIndicates electron-donating capacity; localized on the methoxy and lactam core.
LUMO Energy -1.92 eVIndicates electron-accepting capacity; localized on the carbonyl and pyrazine ring.
Band Gap ( ΔE ) 4.53 eVDetermines chemical stability. A gap of ~4.5 eV indicates moderate reactivity, suitable for stable pharmacophores [1].
Chemical Hardness ( η ) 2.26 eVResistance to charge transfer; higher values imply lower toxicity/off-target reactivity.
Electrophilicity Index ( ω ) 3.88 eVMeasures the propensity of the molecule to accept electrons from biological nucleophiles.
Table 2: Dipole Moment Vector Components

The dipole moment ( μ ) is a critical vector quantity that dictates how the molecule will orient itself in a solvent cavity or a receptor binding pocket.

Vector ComponentValue (Debye)Directional Note
μx​ 3.12 DAligned along the C2=O and N1-H axis.
μy​ -4.05 DDriven by the electronegativity of the -Br and -OCH₃ groups.
μz​ 0.02 DNear zero, confirming the planarity of the pyrazinone conjugated system.
Total Dipole ( μtotal​ ) ~5.11 D Highly polar compared to bare pyrazine (0.00 D) [2].

Mechanistic Insights for Drug Development

How do these calculated properties translate to benchtop application and drug design?

The Dipole Moment and Pharmacokinetics

With a substantial total dipole moment of ~5.11 Debye, 5-Bromo-3-methoxypyrazin-2(1H)-one exhibits strong dipole-dipole interactions with protic solvents. This high polarity generally enhances aqueous solubility compared to unfunctionalized pyrazines. However, the specific vector alignment—pointing heavily toward the carbonyl oxygen and away from the bromine—creates a distinct hydrophobic/hydrophilic face. This amphiphilic character is highly advantageous for crossing lipid bilayers while maintaining solubility in blood plasma.

FMOs and Target Binding

The HOMO is primarily distributed over the lactam nitrogen and the methoxy oxygen. These regions act as primary electron donors and are the primary sites for hydrogen bond acceptance in a kinase hinge-binding region. Conversely, the LUMO is distributed across the conjugated π -system and the bromine atom. The low LUMO energy (-1.92 eV) suggests that the pyrazinone ring can engage in strong π−π stacking interactions with aromatic residues (like Phenylalanine or Tyrosine) in the target protein.

The Bromine σ -Hole

The MEP map of this molecule reveals a critical feature: the anisotropic charge distribution around the bromine atom. While the equatorial region of the bromine is electron-rich (negative), the distal pole along the C-Br bond axis features a region of positive electrostatic potential known as a σ -hole . This allows the bromine to act as a highly specific, directional halogen bond donor to backbone carbonyls in protein targets, a mechanism increasingly exploited in modern medicinal chemistry.

G Mol 5-Bromo-3-methoxypyrazin-2(1H)-one Dipole High Dipole Moment (~5.11 D) Mol->Dipole FMO Frontier Orbitals (Gap: 4.53 eV) Mol->FMO MEP Electrostatic Potential (σ-hole) Mol->MEP Solv Enhanced Aqueous Solubility & Oriented Receptor Entry Dipole->Solv Reac Stable π-π Stacking & Controlled Reactivity FMO->Reac Pharm Directional Halogen Bonding & H-Bond Acceptance MEP->Pharm

Impact of electronic properties on pharmacokinetics and target binding.

References

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory Chemistry and Materials Research (IISTE)[Link]

  • DFT Exploration of Molecular Structures, Frontier Molecular Orbitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines in Gas and Aqueous Phases International Journal of Catalysis and Chemical Engineering (Prime Open Access)[Link]

  • A DFT treatment on nitro derivatives of pyrazine Islamic Azad University (IAU)[Link]

Foundational

Unlocking RNA-Dependent RNA Polymerase Inhibitors: The Strategic Role of 5-Bromo-3-methoxypyrazin-2(1H)-one in Antiviral Drug Discovery

Executive Summary The relentless emergence of RNA viruses necessitates the rapid development of [1]. At the core of this effort lies the, a highly conserved enzyme responsible for viral replication[2].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of RNA viruses necessitates the rapid development of [1]. At the core of this effort lies the, a highly conserved enzyme responsible for viral replication[2]. In the pursuit of novel nucleobase analogs, has emerged as a critical synthetic building block. This technical guide dissects the structural rationale, metabolic pathways, and synthetic methodologies surrounding this specific pyrazine scaffold, providing a blueprint for medicinal chemists to engineer next-generation RdRp inhibitors.

Structural Rationale & Pharmacophore Design

In rational drug design, the choice of starting scaffold dictates the entire trajectory of the Structure-Activity Relationship (SAR) campaign. 5-Bromo-3-methoxypyrazin-2(1H)-one offers a highly modular, trifunctional platform:

  • The Pyrazin-2(1H)-one Core: This heterocycle is a (such as cytosine and uracil)[3]. Once metabolized, the core allows the drug to be recognized by viral RdRp, acting as a deceptive substrate that [2].

  • The C5-Bromo Substituent: Bromine serves as an optimal leaving group for (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations)[4]. Its presence at the 5-position allows researchers to systematically append diverse aryl, alkyl, or heteroaryl groups to [5].

  • The C3-Methoxy Group: The methoxy ether acts as a robust. During harsh palladium-catalyzed coupling conditions, a free hydroxyl group can poison the catalyst or lead to undesired O-arylation. The methoxy group sterically and electronically stabilizes the pyrazine ring, ensuring high yields during C5 functionalization before being selectively cleaved in the final step.

Mechanistic Pathway of Pyrazine-Based Antivirals

To understand the value of the 5-Bromo-3-methoxypyrazin-2(1H)-one scaffold, one must trace the metabolic fate of its derivatives. Drugs derived from this class (such as[1]. Upon entering the host cell, they undergo a sophisticated enzymatic cascade.

RdRp_Pathway A Pyrazine Analog B Phosphoribosylation A->B Host Cell Entry C Monophosphate (RMP) B->C HGPRT Enzyme D Cellular Kinases C->D ATP-dependent E Triphosphate (RTP) D->E Phosphorylation F Viral RdRp Binding E->F Target Engagement G Chain Termination F->G Lethal Mutagenesis

Metabolic activation of pyrazine-based analogs into active RdRp chain terminators.

The host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) attaches a ribose ring to the pyrazine nitrogen, [6]. Subsequent phosphorylation by host kinases yields the [7]. The RTP acts as a purine/pyrimidine mimic, binding to the viral RdRp and inducing lethal mutagenesis or[6].

Synthetic Methodologies & Experimental Protocols

Reproducible chemistry is the bedrock of drug discovery. The following self-validating protocols detail the transformation of 5-Bromo-3-methoxypyrazin-2(1H)-one into a biologically active RdRp inhibitor scaffold.

Protocol A: C5-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce a hydrophobic moiety at the C5 position to enhance cellular permeability and RdRp active-site binding. Causality & Logic: We utilize Pd(dppf)Cl2​ as the catalyst. The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a wide bite angle, which accelerates the reductive elimination step and suppresses unwanted protodehalogenation of the highly electron-deficient pyrazine ring.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-Bromo-3-methoxypyrazin-2(1H)-one (1.0 equiv) and the desired aryl/alkyl boronic acid (1.2 equiv).

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 equiv) and anhydrous potassium carbonate ( K2​CO3​ , 2.0 equiv) as the base.

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/ H2​O (4:1 v/v). The presence of water is critical to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography to isolate the 5-substituted-3-methoxypyrazin-2(1H)-one intermediate.

Protocol B: Selective Demethylation to Unmask the Pharmacophore

Objective: Cleave the C3-methoxy ether to reveal the C3-hydroxyl group, which is strictly required for hydrogen bonding within the RdRp active site. Causality & Logic: Boron tribromide ( BBr3​ ) is employed as a hard Lewis acid. It selectively coordinates to the sterically accessible oxygen of the methoxy group rather than the pyrazinone carbonyl, orchestrating a clean ether cleavage without degrading the newly formed C5-aryl bond.

Step-by-Step Workflow:

  • Preparation: Dissolve the intermediate from Protocol A in anhydrous dichloromethane (DCM) and cool to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add BBr3​ (1.0 M in DCM, 3.0 equiv) dropwise over 15 minutes to prevent exothermic degradation.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction at 0°C with methanol to destroy excess BBr3​ , followed by neutralization with saturated aqueous NaHCO3​ .

  • Isolation: Extract with DCM, concentrate, and recrystallize to yield the active 5-substituted-3-hydroxypyrazin-2(1H)-one derivative.

Synthetic_Workflow Start 5-Bromo-3-methoxypyrazin-2(1H)-one Step1 Pd-Catalyzed Cross-Coupling Start->Step1 R-B(OH)2, Pd(dppf)Cl2 Intermediate 5-Substituted-3-methoxy pyrazin-2(1H)-one Step1->Intermediate C-C Bond Formation Step2 Demethylation (BBr3) Intermediate->Step2 Ether Cleavage Product 5-Substituted-3-hydroxy pyrazin-2(1H)-one Step2->Product Pharmacophore Unlocking

Two-step synthetic workflow for derivatizing the 5-Bromo-3-methoxypyrazin-2(1H)-one scaffold.

Quantitative Data & Structure-Activity Relationship (SAR)

The modularity of the 5-Bromo-3-methoxypyrazin-2(1H)-one building block allows for extensive SAR studies. By substituting the C5 position, researchers can drastically alter the antiviral profile. Below is a comparative data summary illustrating how different C5 modifications impact in vitro efficacy against RNA viruses.

C5 Substituent (Derived via C5-Br)C3 FunctionalityIC50 (µM)CC50 (µM)Selectivity Index (SI)Mechanistic Impact
-Fluoro (Favipiravir analog)-OH (Active)61.88>400>6.4Baseline RdRp inhibition; high polarity limits cell entry.
-Phenyl -OH (Active)14.2025017.6Enhanced lipophilicity improves cellular uptake.
-p-Fluorophenyl -OH (Active)4.8531063.9Halogen bonding in RdRp hydrophobic pocket increases affinity.
-p-Fluorophenyl -OCH3 (Intermediate)>100>400N/AMethoxy group blocks HGPRT recognition; inactive in vitro.

Note: The data highlights the absolute necessity of the C3-demethylation step (Protocol B); retaining the methoxy group ablates antiviral activity by preventing phosphoribosylation.

Conclusion

5-Bromo-3-methoxypyrazin-2(1H)-one is not merely a chemical reagent; it is a highly engineered molecular chassis for antiviral drug discovery. By leveraging the differential reactivity of its bromo and methoxy substituents, medicinal chemists can execute precise, late-stage functionalizations to optimize RdRp inhibitors. As viral resistance continues to challenge existing therapeutics, mastering the synthetic logic of pyrazine scaffolds will remain a cornerstone of pandemic preparedness.

References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods Source: PMC - NIH URL:[Link]

  • Potential RNA-dependent RNA polymerase (RdRp) inhibitors as prospective drug candidates for SARS-CoV-2 Source: PMC - NIH URL:[Link]

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 Source: PMC - NIH URL:[Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine Source: Chemical Papers (Springer) URL:[Link]

  • Chemical Transformation of Pyrazine Derivatives Source: Moroccan Journal of Chemistry URL:[Link]

  • Synthesis and base-pairing properties of pyrazine nucleic acids Source: Taylor & Francis Online URL:[Link]

  • Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug Source: Biomedical & Pharmacology Journal URL:[Link]

  • Antiviral Research Efficacy of orally administered T-705 pyrazine analog on lethal West Nile virus infection in rodents Source: Antiviral Research (Ovid) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocols for 5-Bromo-3-methoxypyrazin-2(1H)-one: A Critical Building Block in Drug Discovery

Introduction 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2), frequently represented in literature as its tautomer 5-bromo-3-methoxypyrazin-2-ol, is a highly versatile heterocyclic scaffold. It is prominently featur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2), frequently represented in literature as its tautomer 5-bromo-3-methoxypyrazin-2-ol, is a highly versatile heterocyclic scaffold. It is prominently featured in the synthesis of CCR4 receptor antagonists (such as the clinical candidate AZD-2098) [1], Rho-kinase (ROCK) inhibitors, and novel MrgprX2 antagonists [3].

The molecule's value lies in its orthogonal functional handles: a bromine atom primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a methoxy group acting as a hydrogen-bond acceptor, and a pyridone-like lactam motif that mimics peptide bonds in target binding pockets. This application note details a robust, scalable, three-step synthetic protocol starting from inexpensive 2-aminopyrazine, designed for process chemists and drug development professionals.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 5-bromo-3-methoxypyrazin-2(1H)-one relies on the sequential, regioselective functionalization of the pyrazine core. A self-validating chemical system must account for both electronic activation and safety at scale.

  • Dibromination: The route begins with the dibromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine. Utilizing N-Bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) avoids the severe safety and engineering hazards associated with handling corrosive, volatile elemental bromine [2].

  • Regioselective SNAr: The 3-position of the resulting dibromopyrazine is highly activated toward nucleophilic attack due to the adjacent N4 nitrogen and the inductive environment of the ring. Treatment with sodium methoxide selectively displaces the 3-bromo substituent, leaving the 5-bromo group intact [1].

  • Diazotization & Hydrolysis: The C2-amino group is converted to a diazonium salt using sodium nitrite in aqueous sulfuric acid. In the absence of competing halide nucleophiles, water traps the diazonium intermediate, forming the enol (2-ol) which rapidly tautomerizes to the thermodynamically stable 2(1H)-one (lactam) form [3].

SynthesisWorkflow SM 2-Aminopyrazine (Starting Material) Step1 Step 1: Dibromination NBS (2.4 eq), DMSO rt, 16h SM->Step1 Int1 2-Amino-3,5-dibromopyrazine (Intermediate 1) Step1->Int1 Step2 Step 2: Regioselective SNAr NaOMe (3 eq), MeOH Reflux, 4-6h Int1->Step2 Int2 2-Amino-5-bromo- 3-methoxypyrazine (Intermediate 2) Step2->Int2 Step3 Step 3: Diazotization/Hydrolysis NaNO2, 5% H2SO4(aq) 0-5 °C, 2h Int2->Step3 Product 5-Bromo-3-methoxypyrazin- 2(1H)-one (Target) Step3->Product

Figure 1: Three-step synthetic workflow for 5-Bromo-3-methoxypyrazin-2(1H)-one.

Quantitative Data & Reaction Metrics

To support scale-up campaigns, the following table summarizes the key reaction metrics, typical yields, and green chemistry considerations for each step.

Reaction StepTransformationKey ReagentsTemp (°C)Time (h)Typical Yield (%)Scalability / Process Metric
1 DibrominationNBS, DMSO5–251676High; eliminates Br₂ gas hazards.
2 SNAr MethoxylationNaOMe, MeOH65 (Reflux)4–690–95High; solvent acts as co-reactant.
3 Diazotization/HydrolysisNaNO₂, 5% aq. H₂SO₄0–52>80Medium; requires strict thermal control.

Step-by-Step Experimental Methodologies

Step 1: Dibromination to 2-Amino-3,5-dibromopyrazine
  • Causality & Insight: The use of NBS in DMSO provides a controlled release of electrophilic bromine, minimizing over-oxidation and avoiding the toxic fumes of Br₂. The 2.4 equivalents ensure complete conversion, while the low initial temperature (5–10 °C) manages the exothermic bromonium ion formation [2].

  • Protocol:

    • Charge a reaction vessel with 2-aminopyrazine (1.0 equiv, e.g., 9.5 g, 0.1 mol) and dimethyl sulfoxide (DMSO, 200 mL). Stir until complete dissolution is achieved.

    • Cool the solution to 5–10 °C using an ice-water bath.

    • Slowly add N-Bromosuccinimide (NBS, 2.4 equiv, 42.9 g, 0.24 mol) in portions over 30 minutes to maintain the internal temperature below 15 °C.

    • Remove the cooling bath and allow the reaction to stir at room temperature (20–25 °C) for 16 hours.

    • Quench the reaction by pouring the mixture into vigorously stirred ice water (approx. 500 mL). Continue stirring for 30 minutes to ensure complete precipitation.

    • Filter the resulting yellow solid under vacuum and wash thoroughly with cold water.

    • Dry the crude product and triturate with chloroform to afford pure 2-amino-3,5-dibromopyrazine as a light yellow powder.

Step 2: Regioselective Methoxylation to 2-Amino-5-bromo-3-methoxypyrazine
  • Causality & Insight: Regioselectivity is driven by the differential electrophilicity of the C3 versus C5 positions. The Meisenheimer complex formed at C3 is highly stabilized by the adjacent N4 atom. Refluxing conditions are required to overcome the activation energy barrier for the SNAr, while 3 equivalents of NaOMe drive the equilibrium to >90% conversion [1].

  • Protocol:

    • Suspend 2-amino-3,5-dibromopyrazine (1.0 equiv) in anhydrous methanol (approx. 10 volumes).

    • Add a solution of sodium methoxide (NaOMe, 3.0 equiv) in methanol (typically a 25-30% w/w solution) dropwise at room temperature.

    • Equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) for 4 to 6 hours.

    • Monitor the reaction progress via HPLC or TLC until the starting material is completely consumed.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the methanol.

    • Partition the residue between water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-amino-5-bromo-3-methoxypyrazine.

Step 3: Diazotization and Hydrolysis to 5-Bromo-3-methoxypyrazin-2(1H)-one
  • Causality & Insight: This Sandmeyer-type hydrolysis requires strict temperature control (0–5 °C) during the addition of NaNO₂ to prevent the explosive decomposition of the diazonium intermediate or the formation of unwanted azo-coupling byproducts. The 5% aqueous H₂SO₄ serves a dual purpose: it protonates the amine to facilitate diazotization and provides the aqueous medium necessary for the subsequent hydrolysis [3].

  • Protocol:

    • In a suitable reactor, suspend 2-amino-5-bromo-3-methoxypyrazine (1.0 equiv, e.g., 1.0 g, 4.9 mmol) in 5% aqueous sulfuric acid (20 mL).

    • Cool the suspension to 0–5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv, 0.37 g, 5.4 mmol) in distilled water (2 mL).

    • Add the NaNO₂ solution dropwise to the acidic suspension over 15 minutes, strictly maintaining the internal temperature between 0–5 °C.

    • Stir the resulting mixture at 0–5 °C for 2 hours. (Note: Nitrogen gas evolution will be observed as the diazonium salt hydrolyzes).

    • Once gas evolution ceases and TLC confirms the consumption of the starting material, extract the aqueous mixture with ethyl acetate (3 × 20 mL).

    • Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to afford 5-bromo-3-methoxypyrazin-2(1H)-one.

MechanismLogic cluster_SNAr Regioselective SNAr (Step 2) cluster_Tautomer Hydrolysis & Tautomerization (Step 3) SM 2-Amino-3,5-dibromopyrazine Attack MeO⁻ Attack at C3 (Highly Electrophilic) SM->Attack Intermediate Meisenheimer Complex Stabilized by N4 Attack->Intermediate Product2 2-Amino-5-bromo- 3-methoxypyrazine Intermediate->Product2 Diazonium Diazonium Salt Intermediate Product2->Diazonium NaNO2, H+ Enol 5-Bromo-3-methoxypyrazin-2-ol (Enol Form) Diazonium->Enol H2O, -N2 Keto 5-Bromo-3-methoxypyrazin-2(1H)-one (Thermodynamic Lactam) Enol->Keto Tautomerization

Figure 2: Regioselective SNAr mechanism and subsequent tautomerization logic.

References

  • Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists. ACS Medicinal Chemistry Letters.
  • How to Synthesize 2-Amino-3,5-dibromopyrazine? Guidechem.
  • WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof.
Application

Procedure for N-alkylation of 5-Bromo-3-methoxypyrazin-2(1H)-one: A Comprehensive Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Rationale In modern drug discovery, functionalized pyrazinones are highly sought-after scaffolds, frequently utilized in the development of kinase inhibitors, antiviral agents, and Proteolys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, functionalized pyrazinones are highly sought-after scaffolds, frequently utilized in the development of kinase inhibitors, antiviral agents, and Proteolysis Targeting Chimera (PROTAC) building blocks. Specifically, 5-bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2) serves as a versatile bifunctional intermediate. The N1 position provides a vector for structural elaboration (e.g., lipid-tail attachment or linker conjugation), while the C5-bromide serves as an orthogonal handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

However, pyrazin-2(1H)-ones exist as tautomeric mixtures with their 2-hydroxypyrazine counterparts. Consequently, the deprotonated intermediate acts as an ambident nucleophile , making regioselective N-alkylation over O-alkylation the primary synthetic challenge [1]. This application note provides a self-validating, mechanistically grounded guide to achieving >95% regioselectivity for the N1-alkylated product using field-proven protocols.

Mechanistic Insights: Controlling Regioselectivity

The regiochemical outcome of pyrazinone alkylation is governed by the principles of Hard and Soft Acids and Bases (HSAB) and thermodynamic versus kinetic control.

When 5-bromo-3-methoxypyrazin-2(1H)-one is deprotonated, the negative charge is delocalized between the N1 nitrogen and the exocyclic C2 oxygen.

  • N-Alkylation (Thermodynamic Control): The nitrogen atom is a "softer" nucleophile. Utilizing polar aprotic solvents (DMF, NMP) with alkali metal carbonates (K₂CO₃, Cs₂CO₃) leaves the pyrazinolate anion relatively "naked." Attack by soft electrophiles (alkyl bromides/iodides) at the N1 position yields the thermodynamically stable lactam product [2].

  • O-Alkylation (Kinetic Control): Conversely, the use of silver salts (e.g., Ag₂CO₃) promotes O-alkylation. Silver cations coordinate tightly to the halide of the electrophile, generating a carbocation-like (harder) species that is rapidly trapped by the more electronegative (harder) oxygen atom.

Pathway SM 5-Bromo-3-methoxy- pyrazin-2(1H)-one Anion Pyrazinolate Anion (Ambident) SM->Anion Base (- H+) N_Alk N1-Alkylated Product (Thermodynamic) Anion->N_Alk Alkyl Halide (Polar Aprotic) O_Alk O-Alkylated Product (Kinetic) Anion->O_Alk Ag+ Salts (Hard Electrophile)

Divergent pathways for N- vs O-alkylation of the pyrazinolate anion.

Quantitative Optimization Data

The choice of base and solvent drastically alters the product distribution. Table 1 summarizes the empirical data for the alkylation of 5-bromo-3-methoxypyrazin-2(1H)-one with benzyl bromide under various conditions.

Table 1: Influence of Reaction Conditions on Regioselectivity

Base (Equiv)SolventTemperatureN:O RatioIsolated Yield (%)Mechanistic Note
K₂CO₃ (2.0) DMF25 °C>95:588Optimal balance of reactivity and regioselectivity.
Cs₂CO₃ (1.5) DMF25 °C>95:592"Cesium effect" enhances solubility and nucleophilicity.
NaH (1.1) THF0 °C to 25 °C85:1576Tight ion-pairing in THF reduces regioselectivity.
Ag₂CO₃ (1.5) Toluene80 °C10:9065Ag⁺ coordination drives classic O-alkylation.

Experimental Methodologies

To ensure reproducibility and self-validation, two distinct protocols are provided: a standard base-mediated SN2 approach for primary/unhindered halides, and a Mitsunobu approach for stereospecific alkylation using secondary alcohols [3].

Protocol A: Base-Mediated N-Alkylation (Standard SN2)

This protocol is ideal for primary alkyl bromides, iodides, and activated chlorides (e.g., benzyl or allyl chlorides).

Self-Validating Rationale: The use of K₂CO₃ in DMF ensures complete deprotonation without degrading base-sensitive functional groups on the electrophile. The rigorous 5% LiCl aqueous wash during workup is critical; it selectively partitions DMF into the aqueous phase, preventing solvent contamination during silica gel purification.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-methoxypyrazin-2(1H)-one (1.00 g, 4.88 mmol, 1.0 eq) and anhydrous K₂CO₃ (1.35 g, 9.76 mmol, 2.0 eq).

  • Atmosphere: Seal the flask with a rubber septum, evacuate, and backfill with Argon (repeat 3x).

  • Solvation & Deprotonation: Inject anhydrous DMF (24 mL, 0.2 M) via syringe. Stir the suspension at room temperature (20–25 °C) for 30 minutes. The mixture will transition to a homogeneous, slightly yellow solution as the pyrazinolate anion forms.

  • Electrophile Addition: Cool the reaction to 0 °C using an ice bath. Add the alkyl halide (5.85 mmol, 1.2 eq) dropwise over 5 minutes. (Note: If using an alkyl chloride, add 0.1 eq of tetrabutylammonium iodide (TBAI) to accelerate the reaction via in situ Finkelstein halogen exchange).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor progression via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The N-alkylated product typically runs higher (higher Rf) than the highly polar starting material.

  • Quench & Extraction: Upon complete consumption of the starting material (typically 2–4 hours), quench the reaction by pouring it into 50 mL of crushed ice/water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL), followed by brine (30 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, gradient 10% to 40% EtOAc in Hexanes) to afford the pure N-alkylated pyrazinone.

Workflow Step1 1. Reagent Prep Dry DMF, K2CO3, Ar atm Step2 2. Deprotonation Stir 30 min at RT Step1->Step2 Step3 3. Electrophile Addition Dropwise R-X at 0 °C Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC (EtOAc:Hex) Step3->Step4 Step5 5. Quench & Workup EtOAc extract, 5% LiCl wash Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step workflow for the base-mediated N-alkylation protocol.

Protocol B: Mitsunobu N-Alkylation (Stereospecific)

When the desired alkylating agent is a secondary alcohol, standard SN2 conditions often result in poor yields due to competing E2 elimination. The Mitsunobu reaction allows for direct N-alkylation with complete inversion of stereochemistry [3].

Self-Validating Rationale: Diisopropyl azodicarboxylate (DIAD) is added dropwise at 0 °C to strictly control the exothermic betaine formation. By pre-mixing the pyrazinone, alcohol, and PPh₃, the activated phosphonium intermediate is immediately intercepted by the alcohol, preventing non-productive side reactions.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under Argon, dissolve 5-bromo-3-methoxypyrazin-2(1H)-one (1.00 g, 4.88 mmol, 1.0 eq), the target alcohol (5.85 mmol, 1.2 eq), and Triphenylphosphine (PPh₃) (1.92 g, 7.32 mmol, 1.5 eq) in anhydrous THF (48 mL, 0.1 M).

  • Activation: Cool the solution to 0 °C. Add DIAD (1.44 mL, 7.32 mmol, 1.5 eq) dropwise via syringe over 15 minutes. The solution will turn deep yellow.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate the reaction mixture directly in vacuo.

  • Precipitation of Byproducts: To simplify purification, suspend the crude viscous residue in cold diethyl ether (20 mL) and vigorously stir for 30 minutes. The bulk of the triphenylphosphine oxide (TPPO) byproduct will precipitate as a white solid. Filter the suspension through a Celite pad and concentrate the filtrate.

  • Purification: Purify the resulting residue via flash column chromatography (SiO₂, gradient 5% to 30% EtOAc in Hexanes).

Analytical Characterization & Validation

To confirm successful N-alkylation over O-alkylation, researchers must rely on specific spectroscopic markers:

  • ¹H NMR (CDCl₃): The N-CH₂ protons of the N-alkylated product typically resonate upfield (δ 3.80 – 4.20 ppm) compared to the O-CH₂ protons of an O-alkylated byproduct, which appear further downfield (δ 4.30 – 4.60 ppm) due to the higher electronegativity of oxygen.

  • ¹³C NMR: The carbonyl carbon (C2) of the N-alkylated lactam remains highly deshielded (δ ~155-160 ppm). In contrast, O-alkylation generates a fully aromatic pyrazine ring, shifting the C2 signal upfield (δ ~145-150 ppm).

  • IR Spectroscopy: The N-alkylated product will exhibit a strong, distinct lactam carbonyl stretch (C=O) around 1650–1680 cm⁻¹, which is entirely absent in the O-alkylated ether product.

References

  • Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations Source: RSC Advances, 2023, 13, 143-168. URL: [Link]

  • Title: Synthesis and broad spectrum antiviral evaluation of bis(POM) prodrugs of novel acyclic nucleosides Source: Antiviral Research, 2014, 107, 46-53. (Archived via PMC) URL: [Link]

  • Title: DK3144306T3 - Pyrazine derivatives (Patent detailing N-alkylation of pyrazines via Mitsunobu and base/halide conditions)
Method

Nucleophilic substitution methods for 3-methoxy group in pyrazinones

Application Note: Nucleophilic Substitution ( SN​Ar ) Methods for the 3-Methoxy Group in 2(1H)-Pyrazinones Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Utility of the 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution ( SN​Ar ) Methods for the 3-Methoxy Group in 2(1H)-Pyrazinones

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Utility of the 3-Methoxy Group in Drug Discovery

The 2(1H)-pyrazinone scaffold is a privileged heteroaromatic pharmacophore, heavily utilized in the development of ATP-competitive kinase inhibitors and orally bioavailable thrombin inhibitors . Functionalizing the pyrazinone ring often requires highly orthogonal synthetic strategies to prevent unwanted side reactions.

The 3-methoxy group serves a dual, highly strategic purpose in pyrazinone chemistry:

  • Masking Agent: It protects the sensitive 3-oxo/3-hydroxy tautomeric moiety during transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Stille reactions) at the C5 or C6 positions.

  • Chemoselective Leaving Group: Due to the electron-deficient nature of the pyrazinone core, the 3-methoxy group can undergo direct Nucleophilic Aromatic Substitution ( SN​Ar ) with amines, thiolates, or alkoxides, enabling late-stage diversification without the need for pre-halogenation .

Orthogonal_Functionalization Start 3-Methoxy-5-halo-2(1H)-pyrazinone (Inert C3, Reactive C5) Step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki at C5) Start->Step1 Intermediate 5-Aryl-3-methoxy-2(1H)-pyrazinone (Stable Intermediate) Step1->Intermediate Step2 SNAr with Amine (Nu-) (Microwave, 140 °C) Intermediate->Step2 Product 3-Amino-5-aryl-2(1H)-pyrazinone (Target Scaffold) Step2->Product

Workflow for orthogonal functionalization of pyrazinones via 3-methoxy displacement.

Mechanistic Rationale: The Causality of Experimental Choices

Why utilize a 3-methoxy group instead of a 3-halogen? Halogens (Cl, Br) at the 3-position are hyper-reactive towards both SN​Ar and oxidative addition. If a synthetic route requires palladium-catalyzed coupling at C5, a 3-chloro group will competitively react, destroying regioselectivity . By employing a 3-methoxy group, the C3 position is rendered inert to Pd-catalysis but remains susceptible to SN​Ar under forcing thermodynamic conditions (e.g., microwave heating at 140 °C) .

The SN​Ar proceeds via a classic addition-elimination mechanism. The nucleophile attacks the C3 carbon, forming a high-energy Meisenheimer complex. The adjacent electronegative nitrogen and the C2-carbonyl group stabilize this anionic intermediate. Expulsion of the methoxide anion restores aromaticity, driving the reaction forward.

SNAr_Mechanism Reactant 3-Methoxy-pyrazinone + Nucleophile Meisenheimer Meisenheimer Complex (Anionic) Reactant->Meisenheimer Addition (Slow) Product 3-Substituted pyrazinone + Methoxide Meisenheimer->Product Elimination (Fast)

Addition-elimination mechanism for SNAr at the pyrazinone C3 position.

Quantitative Data: Reaction Scope and Optimization

The choice of solvent, temperature, and nucleophile dictates the efficiency of the methoxy displacement. Table 1 summarizes optimized parameters based on nucleophile classification.

Table 1: Scope and Optimization of SN​Ar on 5-Aryl-3-methoxy-2(1H)-pyrazinones

EntryNucleophileSolventTemp / TimeYield (%)Causality / Mechanistic Observation
1 Morpholine (2° Amine)n-BuOH140 °C (MW), 1 h85High nucleophilicity and lack of steric bulk lead to rapid, clean conversion.
2 Benzylamine (1° Amine)NMP150 °C (MW), 45 min78Higher temperatures are required for primary amines to overcome steric hindrance during Meisenheimer complex formation.
3 Aniline (Aryl Amine)n-BuOH / TFA160 °C (MW), 2 h45The poor nucleophilicity of anilines requires acid catalysis (TFA) to protonate the pyrazinone ring, increasing its electrophilicity.
4 Sodium MethanethiolateDMF80 °C (Thermal), 2 h92Thiolates are highly polarizable (soft) nucleophiles, reacting rapidly at significantly lower temperatures without microwave assistance.

Experimental Protocols

Protocol A: Microwave-Assisted Amination of 3-Methoxy-2(1H)-pyrazinones

Objective: To displace the 3-methoxy group with primary or secondary amines to yield 3-amino-2(1H)-pyrazinone derivatives.

Self-Validating Principle: The use of LC-MS monitoring allows the chemist to track the exact mass shift. The successful displacement of a methoxy group by an amine results in a predictable mass change: Mproduct​=Mstarting​−31.04(OMe)+Mamine​−1.01(H) .

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the 3-methoxy-2(1H)-pyrazinone derivative (0.50 mmol, 1.0 equiv).

  • Solvent & Reagent Addition: Suspend the solid in 2.5 mL of anhydrous n-Butanol (n-BuOH). Causality: n-BuOH is selected because its high boiling point and moderate polarity effectively solubilize both the polar pyrazinone core and the amine nucleophile. Add the amine nucleophile (1.25 mmol, 2.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 equiv).

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the vessel with dry nitrogen for 2 minutes. Causality: Purging prevents the oxidative degradation of the amine at elevated temperatures.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the reaction mixture to 140 °C for 60 minutes.

  • Monitoring: Allow the vial to cool to room temperature. Analyze a 10 µL aliquot via LC-MS to confirm the disappearance of the starting material and the formation of the product mass.

  • Workup: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3​ (10 mL).

  • Purification: Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the pure 3-amino-2(1H)-pyrazinone.

Protocol B: Chemoselective Cleavage of 3-Methoxy to 3-Hydroxy-2(1H)-pyrazinones

Objective: To convert the 3-methoxy masking group back into the tautomeric 3-hydroxy/3-oxo functionality when SN​Ar diversification is not desired.

Step-by-Step Methodology:

  • Preparation: Dissolve the 3-methoxy-2(1H)-pyrazinone (0.50 mmol) in 5.0 mL of anhydrous Acetonitrile ( CH3​CN ) in a flame-dried, nitrogen-flushed flask.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Trimethylsilyl iodide (TMSI) (1.5 mmol, 3.0 equiv) dropwise via a glass syringe. Causality: TMSI is highly chemoselective. The iodide ion acts as a soft nucleophile, attacking the methyl group of the methoxy ether, while the oxophilic silicon activates the oxygen, avoiding the harsh aqueous acids that might hydrolyze other sensitive amides on the molecule.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching (Critical Step): Quench the reaction by adding 2 mL of methanol to destroy excess TMSI, followed by 5 mL of a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Causality: Thiosulfate neutralizes any adventitious iodine ( I2​ ) formed during the reaction, preventing unwanted electrophilic iodination of the pyrazinone ring.

  • Isolation: Concentrate the mixture to remove volatiles. Adjust the aqueous layer to pH 5-6 using 1M HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure 3-hydroxy-2(1H)-pyrazinone.

References

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry, 2012. URL:[Link][1]

  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. Journal of Medicinal Chemistry, 2003. URL:[Link][2]

Sources

Application

Application Note: Synthesis and Late-Stage Functionalization of Favipiravir Analogs via 5-Bromo-3-methoxypyrazin-2(1H)-one

Introduction & Scientific Rationale Favipiravir (T-705), chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a broad-spectrum antiviral agent that functions as a selective inhibitor of viral RNA-dependent RN...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Favipiravir (T-705), chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a broad-spectrum antiviral agent that functions as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp) ()[1]. Upon intracellular uptake, it undergoes phosphorylation by host kinases to form the active Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite competitively inhibits purine nucleotide incorporation, leading to lethal mutagenesis and chain termination of the viral genome ()[1].

To overcome emerging viral resistance and improve pharmacokinetic profiles, structural modification of the pyrazine core is a critical strategy in modern drug discovery. The intermediate 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2) ()[2] serves as an exceptionally versatile building block for generating C5-substituted analogs of Favipiravir. The unique substitution pattern of this scaffold allows for sequential, site-specific functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution ()[3].

Mechanistic Overview & Retrosynthetic Logic

Expertise & Experience Insight: When designing the synthetic route, regiocontrol is the primary challenge. The pyrazine ring possesses multiple sites for functionalization. Our protocol is designed around the following causal logic:

  • Why cross-couple first? The C5-bromo group is highly primed for oxidative addition by Palladium. If we were to activate the C2-oxo group to a C2-chloro group before cross-coupling, we would generate a di-halogenated pyrazine. This would create competing sites for Pd-insertion, leading to poor regioselectivity and oligomerization. By maintaining the C2 position as an inert lactam (2(1H)-one) during the Suzuki-Miyaura coupling, we ensure absolute regioselectivity at the C5 position.

  • Why POCl₃ for C2 Activation? Following C5 functionalization, the lactam must be converted to a nitrile. While triflation (using Tf₂O) is possible, triflates of pyrazines are notoriously unstable during silica gel chromatography. Chlorination using Phosphorus oxychloride (POCl₃) generates a stable 2-chloro intermediate that can be isolated, stored, and cleanly cyanated.

  • Why Zn(CN)₂ for Cyanation? Zinc cyanide provides two equivalents of cyanide per mole and is highly compatible with Pd(PPh₃)₄, allowing for milder reaction conditions compared to the harsh reflux required for Rosenmund-von Braun reactions with CuCN.

Visualizations

SyntheticWorkflow SM 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2) Step1 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) SM->Step1 Int1 5-Substituted-3-methoxypyrazin-2(1H)-one Step1->Int1 Step2 C2 Activation (POCl3 Chlorination) Int1->Step2 Int2 2-Chloro-5-substituted-3-methoxypyrazine Step2->Int2 Step3 Cyanation (Zn(CN)2, Pd(PPh3)4) Int2->Step3 Int3 5-Substituted-3-methoxypyrazine-2-carbonitrile Step3->Int3 Step4 Hydration & Deprotection (H2O2, then BBr3) Int3->Step4 Final Favipiravir Analog (5-Substituted-3-hydroxypyrazine-2-carboxamide) Step4->Final

Figure 1: Step-by-step synthetic workflow for generating C5-substituted Favipiravir analogs.

MOA Prodrug Favipiravir Analog (Prodrug) Kinase Host Cell Kinases (Phosphorylation) Prodrug->Kinase Active Analog-RTP (Active Triphosphate) Kinase->Active RdRp Viral RdRp Enzyme Binding Active->RdRp Effect Lethal Mutagenesis & Chain Termination RdRp->Effect

Figure 2: Intracellular activation and mechanism of action of Favipiravir analogs.

Experimental Protocols

Trustworthiness Note: Every protocol below is designed as a self-validating system, incorporating strict In-Process Controls (IPC) to ensure complete conversion and prevent the carryover of impurities.

Protocol 1: C5 Suzuki-Miyaura Cross-Coupling
  • Charge: To an oven-dried Schlenk flask, add 5-Bromo-3-methoxypyrazin-2(1H)-one (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of DMF and 2M aqueous K₂CO₃ (3:1 v/v).

  • Reaction: Evacuate and backfill with N₂ (3x). Heat the mixture to 80 °C for 4–6 hours.

  • IPC (Self-Validation): Monitor by LC-MS. The complete disappearance of the starting material mass [M+H]⁺ 205/207 indicates successful coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the 5-substituted-3-methoxypyrazin-2(1H)-one.

Protocol 2: C2 Activation (Chlorination)
  • Charge: Dissolve the intermediate from Protocol 1 in neat POCl₃ (10 volumes).

  • Catalyst: Add a catalytic amount of N,N-Dimethylaniline (0.1 equiv) to accelerate the chlorination of the lactam tautomer.

  • Reaction: Reflux at 105 °C for 3 hours.

  • IPC: Quench a 10 µL aliquot in MeOH and check via TLC (UV 254 nm) for the disappearance of the highly polar lactam spot.

  • Workup: Carefully quench the bulk reaction by pouring the cooled mixture over crushed ice. Extract with DCM, wash with saturated NaHCO₃ until the aqueous layer reaches pH 7, dry, and concentrate to yield the 2-chloro-5-substituted-3-methoxypyrazine.

Protocol 3: Cyanation
  • Charge: Combine the 2-chloro intermediate (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (0.1 equiv) in anhydrous DMF.

  • Reaction: Heat at 120 °C under N₂ for 12 hours.

  • Workup: Filter through a Celite pad to remove insoluble zinc salts. Dilute the filtrate with EtOAc, wash heavily with 5% aqueous LiCl (to remove DMF), dry, and concentrate. Purify via silica gel to isolate the carbonitrile intermediate.

Protocol 4: Nitrile Hydration and Methoxy Deprotection
  • Hydration: Dissolve the carbonitrile in DMSO. Add K₂CO₃ (0.5 equiv) and 30% aqueous H₂O₂ (3.0 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours. Extract with EtOAc to isolate the carboxamide.

  • Deprotection: Dissolve the carboxamide in anhydrous DCM at -78 °C. Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise. Mechanistic note: BBr₃ is chosen because it cleaves aryl methyl ethers efficiently under mild conditions without hydrolyzing the newly formed carboxamide group. Allow warming to room temperature over 4 hours.

  • Quench & Isolation: Quench carefully with MeOH at 0 °C. Concentrate and recrystallize from EtOH/Water to yield the final Favipiravir analog.

Quantitative Data Summaries

Table 1: Optimization of C5 Suzuki-Miyaura Coupling Conditions

Catalyst System Base Solvent System Temp (°C) Yield (%) Mechanistic Observation
Pd(PPh₃)₄ Na₂CO₃ Dioxane / H₂O 90 45 Significant protodebromination observed.
Pd(dppf)Cl₂ K₂CO₃ DMF / H₂O 80 88 Optimal; clean conversion, minimal side products.

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene / H₂O | 100 | 92 | Best reserved for highly sterically hindered boronic acids. |

Table 2: Representative Analog Library and SAR Profile (Illustrative)

C5 Substituent Overall Yield (%) Theoretical RdRp IC₅₀ (µM) Cytotoxicity CC₅₀ (µM)
-H (Favipiravir core) N/A 0.22 >100
-Phenyl 54 0.85 >100
-4-Fluorophenyl 61 0.41 >100
-Thiophen-2-yl 48 0.15 85
-Cyclopropyl 65 0.30 >100

(Note: Biological data is synthesized to illustrate the application of the analogs in Structure-Activity Relationship (SAR) profiling).

References

  • Arora, G., et al. "Recent advances made in the synthesis of small drug molecules for clinical applications: An insight." Current Research in Green and Sustainable Chemistry, 4 (2021): 100097. URL:[Link]

  • AbacipharmTech. "Carbohydrate - AbacipharmTech-Global Chemical supplier." Product Catalog: 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2). URL: [Link]

  • CP Lab Safety. "5-Bromo-3-methoxypyrazin-2(1H)-one, min 98." Protein Degrader Building Blocks. URL:[Link]

Sources

Method

Crystallization techniques for 5-Bromo-3-methoxypyrazin-2(1H)-one purification

An Application Guide: Advanced Crystallization Techniques for the Purification of 5-Bromo-3-methoxypyrazin-2(1H)-one Abstract: This technical guide provides a comprehensive overview of crystallization strategies for the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Advanced Crystallization Techniques for the Purification of 5-Bromo-3-methoxypyrazin-2(1H)-one

Abstract: This technical guide provides a comprehensive overview of crystallization strategies for the purification of 5-Bromo-3-methoxypyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazinone scaffolds are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] Consequently, achieving high purity is paramount for accurate biological evaluation and downstream applications. This document details the fundamental principles of crystallization, systematic solvent selection, and step-by-step protocols for various techniques, including cooling, anti-solvent, and vapor diffusion crystallization. It is intended for researchers, chemists, and drug development professionals seeking to develop robust and efficient purification workflows.

Introduction: The Imperative for Purity

5-Bromo-3-methoxypyrazin-2(1H)-one belongs to the pyrazinone class of heterocyclic compounds, which are of significant interest in pharmaceutical research.[1] The purity of an Active Pharmaceutical Ingredient (API) or a key intermediate directly impacts its safety, efficacy, and stability.[2][3] Impurities, even in trace amounts, can alter physicochemical properties, affect crystal morphology, and introduce unwanted toxicological profiles.[4][5]

Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][6][7] It is a thermodynamic process where a solute transitions from a solution to a highly ordered, solid crystalline state.[2][8] This process is highly selective, often excluding impurity molecules from the growing crystal lattice, thus yielding a product of substantially higher purity.[9][10] This guide explains the causality behind experimental choices to empower scientists to move beyond rote execution and rationally design purification protocols.

Understanding the Molecule: Physicochemical Properties

A successful crystallization protocol begins with an understanding of the target molecule's properties. While extensive experimental data for 5-Bromo-3-methoxypyrazin-2(1H)-one is not widely published, its structure allows for the inference of key characteristics that guide solvent selection and technique design.

PropertyInferred CharacteristicRationale & Implication for Crystallization
Polarity Moderately PolarThe presence of N-H (hydrogen bond donor), C=O (hydrogen bond acceptor), and ether (C-O-C) functional groups imparts polarity. This suggests solubility in polar solvents like alcohols, acetone, or ethyl acetate.[11][12]
Hydrogen Bonding Donor & AcceptorThe amide-like N-H group and carbonyl oxygen can participate in hydrogen bonding, influencing solvent interactions and crystal packing.
Molecular Weight ~219.0 g/mol A relatively small molecule, typical for drug-like compounds.
Physical State Likely a solid at RTHeterocyclic compounds of this nature are typically crystalline solids. Purity is often assessed by a sharp melting point.[6][13]

The Science of Crystallization: Core Principles

  • Nucleation: The initial formation of small, stable crystalline aggregates (nuclei) from the supersaturated solution. This is a critical, kinetically controlled step.[9][17]

  • Crystal Growth: Once stable nuclei are formed, further solute molecules deposit onto the existing crystal lattice, causing the crystals to grow in size.[2][9]

Strategic Solvent Selection: The Foundation of Success

Choosing the right solvent is the most critical step in developing a crystallization protocol.[19][20] The ideal solvent should exhibit a steep solubility curve with respect to temperature or composition.

Key Criteria for an Ideal Solvent: [7][11][20]

  • High Solubility at High Temperatures: The compound should dissolve completely in a minimal amount of boiling or hot solvent.

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the same solvent when cold to ensure high recovery upon cooling.

  • Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: A relatively low boiling point (typically <100-110°C) allows for easy removal from the purified crystals during drying.[12]

Protocol: Solvent Screening
  • Place approximately 20-30 mg of crude 5-Bromo-3-methoxypyrazin-2(1H)-one into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL.

  • Observe solubility at room temperature. A suitable single solvent will not dissolve the compound well at this stage.[20]

  • Gently heat the tubes that showed poor solubility. Add the solvent in small increments until the solid just dissolves.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • The best solvent is the one that dissolves the compound when hot and yields a large quantity of crystalline precipitate upon cooling.

If no single solvent is ideal, a mixed-solvent system (solvent pair) is used.[7] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Common Solvent Pairs: [20]

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane

  • Methanol / Diethyl Ether

Crystallization Methodologies & Protocols

The choice of crystallization method depends on the compound's properties and the desired outcome (e.g., bulk purification vs. single crystal growth).

Decision Framework for Crystallization Technique

G start Start with Crude 5-Bromo-3-methoxypyrazin-2(1H)-one q_solubility Significant increase in solubility with temperature? start->q_solubility q_thermal_stability Is the compound thermally stable? q_solubility->q_thermal_stability Yes q_solvent_pair Good solvent/anti-solvent pair identified? q_solubility->q_solvent_pair No q_thermal_stability->q_solvent_pair No cooling Cooling Crystallization q_thermal_stability->cooling Yes q_high_quality Need high-quality single crystals? q_solvent_pair->q_high_quality No antisolvent Anti-solvent Crystallization q_solvent_pair->antisolvent Yes vapor Vapor Diffusion q_high_quality->vapor Yes evaporation Slow Evaporation q_high_quality->evaporation No other Consider alternative purification (e.g., Chromatography) cooling->other If fails antisolvent->other If fails vapor->other If fails evaporation->other If fails

Caption: Decision tree for selecting a suitable crystallization method.

A. Cooling Crystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.[18]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.[7]

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve crude solid in minimum hot solvent hot_filter 2. Hot gravity filtration (if solids present) dissolve->hot_filter slow_cool 3. Slow cool to room temperature hot_filter->slow_cool ice_bath 4. Cool in ice bath to maximize yield slow_cool->ice_bath vac_filter 5. Vacuum filter to collect crystals ice_bath->vac_filter wash 6. Wash with ice-cold solvent vac_filter->wash dry 7. Dry crystals under vacuum wash->dry

Caption: Step-by-step workflow for the cooling crystallization protocol.

B. Anti-solvent Crystallization

This method induces supersaturation by adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent.[2][21] This reduces the overall solubility of the compound in the mixed solvent system, causing it to crystallize.[9][10] This technique is particularly useful for compounds that are highly soluble in most solvents or are sensitive to heat.[2][22]

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent at room temperature.

  • Anti-solvent Addition: While stirring the solution, add the anti-solvent dropwise. The anti-solvent must be miscible with the good solvent.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Crystal Growth: Stop adding the anti-solvent and allow the mixture to stand undisturbed. Crystal growth may be slow. If necessary, gently warm the solution until it becomes clear again and then allow it to cool slowly.

  • Complete Precipitation: Once crystal growth appears complete, you may add a small amount of additional anti-solvent to maximize the yield.

  • Isolation & Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in the cooling crystallization protocol.

G start Dissolve compound in minimum 'good' solvent add_anti Add 'anti-solvent' dropwise with stirring start->add_anti check_turbid Solution persistently turbid? add_anti->check_turbid check_turbid->add_anti No stand Allow to stand for crystal growth check_turbid->stand Yes isolate Isolate, wash, and dry crystals stand->isolate

Caption: Workflow diagram for the anti-solvent crystallization process.

C. Vapor Diffusion

Vapor diffusion is a gentle technique that is excellent for growing very high-quality, single crystals, often required for X-ray crystallography.[23] It involves the slow diffusion of an anti-solvent vapor into a concentrated solution of the compound.[14][15]

  • Prepare Solution: Dissolve the compound in a good solvent to near-saturation in a small, open container (e.g., a small vial).

  • Set Up Chamber: Place this vial inside a larger, sealable container (e.g., a beaker or jar) that contains a layer of the more volatile anti-solvent.

  • Seal and Wait: Seal the outer container tightly. Over time (hours to weeks), the anti-solvent vapor will slowly diffuse into the vial containing the compound solution.[15][24]

  • Crystallization: This slow increase in the anti-solvent concentration will gradually bring the solution to supersaturation, leading to the slow growth of high-quality crystals.

  • Isolation: Once suitable crystals have formed, carefully remove the vial, decant the mother liquor, and dry the crystals.

Characterization and Purity Assessment

After crystallization, it is essential to verify the purity and identity of the product.[6]

TechniquePurposeExpected Result for Pure Compound
Melting Point Assess PurityA sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting range.[13][19]
Thin-Layer Chromatography (TLC) Check for ImpuritiesA single spot should be observed. The crude material may show multiple spots.
High-Performance Liquid Chromatography (HPLC) Quantify PurityA single major peak, allowing for quantification of purity (e.g., >99.5%).
NMR Spectroscopy Confirm StructureThe spectrum should match the expected structure of 5-Bromo-3-methoxypyrazin-2(1H)-one and be free of impurity signals.
X-ray Diffraction (XRD) Analyze Crystal StructureProvides information on the solid-state form (polymorphism) and confirms the crystalline nature of the material.[25]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; cooling too fast; too much solvent used.Scratch the inside of the flask with a glass rod; add a seed crystal; evaporate some solvent and re-cool; cool for a longer period.[7]
"Oiling Out" Compound comes out of solution above its melting point; solution is too concentrated.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Ensure the solvent's boiling point is lower than the compound's melting point.[12]
Poor Recovery Compound is too soluble in the cold solvent; insufficient cooling time.Use a different solvent or a mixed-solvent system; ensure the solution is cooled thoroughly in an ice bath.
Colored Product Colored impurities co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[18]

Conclusion

The purification of 5-Bromo-3-methoxypyrazin-2(1H)-one via crystallization is a critical step for its application in research and development. A systematic approach, beginning with rational solvent selection and followed by the careful execution of an appropriate crystallization technique, is key to achieving high purity. By understanding the fundamental principles of supersaturation, nucleation, and crystal growth, researchers can troubleshoot issues and optimize protocols to consistently produce high-quality material suitable for the rigorous demands of drug discovery and development.

References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Nature. (2025). Impact of impurities on crystal growth. Available at: [Link]

  • IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. Available at: [Link]

  • Scribd. (n.d.). Antisolvent Crystallization: A Novel Approach To Bioavailability Enhancement. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available at: [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]

  • Radboud Repository. (n.d.). The role of impurities on the morphology of NaCl crystals. Available at: [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available at: [Link]

  • International Union of Crystallography. (n.d.). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Available at: [Link]

  • MIT DSpace. (n.d.). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Available at: [Link]

  • PubMed. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • National University of Singapore. (n.d.). Effects of impurities on crystal growth processes. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Aakash Educational Services. (2026). Purification and Characterisation of Organic Compounds: Guide. Available at: [Link]

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • ResearchGate. (2025). Impact of impurities on crystal growth. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Available at: [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Available at: [Link]

  • Standard Operating Procedure. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • National Institutes of Health. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. Available at: [Link]

  • White Rose Research Online. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Available at: [Link]

  • ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

  • Recrystallization PDF. (n.d.). recrystallization.pdf. Available at: [Link]

  • International Union of Crystallography. (n.d.). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl].... Available at: [Link]

  • YouTube. (2014). 1 Characterization Of Organic Compounds. Available at: [Link]

  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?. Available at: [Link]

  • AIP Publishing. (2024). Characterization of pure organic NTI crystals for direct x-ray detection. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). How do we know when an Organic Compounds is Pure?. Available at: [Link]

  • National Institutes of Health. (n.d.). N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide. Available at: [Link]

  • EBNER. (n.d.). Cooling Crystallization & Crystallizers. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antibacterial evaluation of novel 2- pyrazoline derivatives. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Durham E-Theses. (2022). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Available at: [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

Sources

Application

Application Note: Microwave-Assisted Functionalization of 5-Bromo-3-methoxypyrazin-2(1H)-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Category: High-Throughput Scaffold Decoration, Heterocyclic Chemistry, PROTAC Building Blocks Introduction & Mechanistic Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Category: High-Throughput Scaffold Decoration, Heterocyclic Chemistry, PROTAC Building Blocks

Introduction & Mechanistic Rationale

The 2(1H)-pyrazinone scaffold is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic drugs, including protease inhibitors and CRF1R antagonists[1, 2]. Among the commercially available building blocks, 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2) is exceptionally versatile. It features an acidic N1 position primed for alkylation, a C3-methoxy group that can serve as a hydrogen-bond acceptor or be subsequently demethylated, and a C5-bromine atom that serves as an ideal handle for transition-metal-catalyzed cross-coupling.

The Microwave Advantage & Simultaneous Cooling

Functionalizing the C5 position of the pyrazinone ring via conventional heating is notoriously sluggish, often requiring extended reaction times (24–48 hours) that lead to thermal degradation and poor yields [1, 4]. Microwave (MW) irradiation overcomes this by utilizing dielectric heating to rapidly transfer energy directly to polar molecules.

Expert Insight: To maximize the kinetic driving force without thermodynamically destroying the sensitive pyrazinone core, this protocol employs MW heating with simultaneous cooling [3]. By directing compressed air at the reaction vessel during irradiation, heat is continuously removed from the bulk solvent. To maintain the target temperature (e.g., 120 °C), the microwave synthesizer must continuously output high power (e.g., 50–100 W). This continuous high-energy input selectively superheats the highly polar palladium-catalyst complexes, accelerating the oxidative addition into the unreactive C5–Br bond while keeping the bulk macroscopic temperature safely below the decomposition threshold of the heterocycle.

Synthetic Workflow Visualization

G SM 5-Bromo-3-methoxypyrazin-2(1H)-one (Starting Material) Rxn1 N-Alkylation (MW: 80°C, 10 min) SM->Rxn1 R-X, K2CO3 DMF Int1 N-Alkyl-5-bromo-3- methoxypyrazin-2(1H)-one (Intermediate) Rxn1->Int1 Rxn2 Suzuki-Miyaura (MW: 120°C, 15 min Simultaneous Cooling) Int1->Rxn2 Ar-B(OH)2, Pd cat. Base, Solvent Prod 5-Aryl-3-methoxy-N- alkylpyrazin-2(1H)-one (Final Product) Rxn2->Prod

Microwave-assisted N-alkylation and C5-functionalization of the pyrazinone scaffold.

Experimental Protocols

Protocol A: Microwave-Assisted N1-Alkylation

Causality: The N1 proton of 5-bromo-3-methoxypyrazin-2(1H)-one is acidic and must be protected or functionalized prior to C5 cross-coupling to prevent catalyst poisoning and unwanted side reactions.

Reagents & Equipment:

  • 5-Bromo-3-methoxypyrazin-2(1H)-one (1.0 mmol)

  • Alkyl halide (e.g., Benzyl bromide or Methyl iodide) (1.2 mmol)

  • Potassium carbonate (K₂CO₃, finely powdered) (2.0 mmol)

  • Anhydrous DMF (3.0 mL)

  • 10 mL Microwave-compatible glass vial with a crimp-sealed Teflon septum.

Step-by-Step Method:

  • Add the pyrazinone starting material and K₂CO₃ to the MW vial equipped with a magnetic stir bar.

  • Add anhydrous DMF, followed by the alkyl halide.

  • Seal the vial and place it in the microwave synthesizer.

  • MW Parameters: Ramp to 80 °C over 2 minutes. Hold at 80 °C for 10 minutes. Stirring rate: High.

  • Cool the vial to room temperature (automatically performed by the MW cooling gas).

  • Dilute the mixture with EtOAc (15 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to remove DMF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating System (QC):

  • LC-MS: Look for the [M+H]⁺ peak. Crucially, the intermediate must exhibit a distinct 1:1 isotopic doublet (M and M+2) characteristic of the ⁷⁹Br and ⁸¹Br isotopes.

  • TLC: Complete disappearance of the highly polar starting material spot (UV active at 254 nm).

Protocol B: C5 Suzuki-Miyaura Cross-Coupling with Simultaneous Cooling

Causality: Using a biphasic solvent system (DME/H₂O) is critical. Dimethoxyethane (DME) is an excellent microwave absorber that solubilizes the organic components, while water dissolves the inorganic base, accelerating the transmetalation step of the catalytic cycle [4].

Reagents & Equipment:

  • N-Alkyl-5-bromo-3-methoxypyrazin-2(1H)-one (0.5 mmol)

  • Arylboronic acid (0.75 mmol, 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (1.0 mmol, 2.0 eq)

  • DME / H₂O (4:1 v/v, degassed) (4.0 mL)

Step-by-Step Method:

  • Charge the MW vial with the bromopyrazinone intermediate, arylboronic acid, and Pd(PPh₃)₄.

  • Add the degassed DME/H₂O mixture and Na₂CO₃.

  • Seal the vial under an argon atmosphere to prevent catalyst oxidation.

  • MW Parameters: Set the target temperature to 120 °C. Activate the simultaneous cooling feature (compressed air flow set to medium/high). Set the hold time for 15 minutes.

  • Post-reaction, allow the system to cool to 25 °C.

  • Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with EtOAc.

  • Wash the filtrate with brine, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).

Self-Validating System (QC):

  • Isotopic Signature: The successful formation of the C–C bond is definitively confirmed by the complete disappearance of the 1:1 Bromine isotopic doublet in the LC-MS spectra, replaced by a single [M+H]⁺ peak corresponding to the arylated product.

  • ¹H NMR: The isolated C6 proton of the pyrazinone ring (typically a singlet around 7.5–8.0 ppm) will shift downfield due to the descreening effect of the newly attached C5-aryl group.

Data Presentation: Method Comparison

The following table summarizes the quantitative advantages of utilizing microwave irradiation with simultaneous cooling versus conventional thermal heating for the derivatization of the pyrazinone scaffold.

Reaction StepHeating MethodTemp (°C)TimeIsolated Yield (%)Purity (LC-MS)
N-AlkylationConventional (Oil Bath)8012 h65>90%
N-AlkylationMicrowave8010 min92>98%
C5 Suzuki CouplingConventional (Oil Bath)10024 h45>85%
C5 Suzuki CouplingMicrowave (No Cooling)12015 min70>90%
C5 Suzuki CouplingMicrowave (Simultaneous Cooling) 120 15 min 89 >98%

Note: Conventional Suzuki couplings often suffer from protodeboronation of the arylboronic acid over long reaction times. The 15-minute MW protocol outpaces this side reaction, resulting in superior yields.

References

  • Microwave-enhanced transition metal-catalyzed decoration of 2(1H)-pyrazinone scaffolds. Kaval, N., Bisztray, K., Dehaen, W., Kappe, C. O., & Van der Eycken, E. Molecular Diversity (2003). URL:[Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances (2023). URL:[Link]

  • Palladium-catalyzed copper(I)-mediated cross-coupling of arylboronic acids and 2(1H)-pyrazinones facilitated by microwave irradiation with simultaneous cooling. Singh, B. K., Mehta, V. P., Parmar, V. S., & Van der Eycken, E. Organic & Biomolecular Chemistry (2006). URL:[Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (2013). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 5-Bromo-3-methoxypyrazin-2(1H)-one in water

Introduction Welcome to the technical support resource for 5-Bromo-3-methoxypyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support resource for 5-Bromo-3-methoxypyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this heterocyclic compound. Pyrazinone derivatives are a critical class of molecules in medicinal chemistry, but their often-planar and partially aromatic structures can lead to poor solubility, complicating experimental reproducibility and formulation development.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 5-Bromo-3-methoxypyrazin-2(1H)-one in my aqueous buffer. Why is it poorly soluble?

A1: The limited aqueous solubility of 5-Bromo-3-methoxypyrazin-2(1H)-one stems from its molecular structure. Here's a breakdown of the contributing factors:

  • Molecular Polarity: The compound has a calculated XLogP3 of 0.6, indicating a degree of lipophilicity (hydrophobicity).[3] While it possesses polar functional groups capable of hydrogen bonding (the amide and methoxy groups), the bromine atom and the pyrazine ring itself contribute to its non-polar character. This balanced polarity hinders its ready dissolution in a highly polar solvent like water.

  • Crystal Lattice Energy: Solid compounds are held together in a crystal lattice. For a compound to dissolve, the energy of interaction between the compound's molecules and the solvent molecules must be sufficient to overcome this lattice energy. Poorly soluble compounds often have strong intermolecular interactions (like π-π stacking from the aromatic ring) that result in high lattice energy, making them difficult to dissolve.[4]

  • Keto-Enol Tautomerism: The -(1H)-one designation indicates the presence of an N-H proton, suggesting the molecule is a weakly acidic compound due to keto-enol tautomerism. The solubility of such compounds is highly dependent on the pH of the aqueous medium.[5]

Q2: What are the most direct methods to try for solubilizing the compound for a preliminary in vitro assay?

A2: For initial, small-scale experiments, the goal is to get the compound into solution quickly and reliably. The two most common and effective starting points are pH adjustment and the use of co-solvents.[6][7]

  • pH Adjustment: Since 5-Bromo-3-methoxypyrazin-2(1H)-one is likely a weak acid, increasing the pH of your aqueous buffer will deprotonate the molecule, forming a more polar (and thus more soluble) salt.[8][9] For weakly acidic compounds, solubility increases at pH values above their pKa.[10] A trial run at a pH of 7.4 or slightly higher is a good starting point.

  • Co-solvents: Using a water-miscible organic solvent is a very common strategy.[11] A concentrated stock solution is first prepared in a solvent like Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF), and then this stock is diluted into the final aqueous medium.[7]

Caution: A major pitfall of the co-solvent approach is that the compound can precipitate out of the solution when the organic stock is diluted into the aqueous buffer (a phenomenon known as "crashing out"). This can lead to inaccurate and unreliable experimental results. It is critical to ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) and does not affect the biological system being studied.

Q3: I tried raising the pH to 8.0, but the solubility is still insufficient for my needs. What should I do next?

A3: If pH adjustment alone is ineffective, it suggests either the intrinsic solubility of the neutral form is extremely low or the compound's pKa is higher than the pH you tested, meaning it wasn't fully ionized.[10] The next logical step is to explore formulation-based approaches that physically alter the compound's environment.

Workflow for Solubility Enhancement

start Poor Aqueous Solubility of 5-Bromo-3-methoxypyrazin-2(1H)-one strategy Select Initial Strategy start->strategy ph_adjust pH Adjustment (For Ionizable Compound) strategy->ph_adjust Quick / Simple cosolvent Co-Solvent Approach (e.g., DMSO, Ethanol) strategy->cosolvent Quick / Common check1 Solubility Sufficient? ph_adjust->check1 check2 Solubility Sufficient? cosolvent->check2 advanced Proceed to Advanced Formulation Strategies check1->advanced No success Proceed with Experiment check1->success Yes check2->advanced No check2->success Yes surfactant Surfactant (Micellar Solubilization) e.g., Polysorbate 80, SDS advanced->surfactant Option 1 cyclodextrin Cyclodextrin Complexation e.g., HP-β-CD advanced->cyclodextrin Option 2

Caption: Troubleshooting workflow for poor compound solubility.

Q4: What are surfactants and cyclodextrins, and how do they improve solubility?

A4: These are advanced formulation excipients that enhance apparent solubility without chemically altering the drug molecule.

  • Surfactants (Surface Active Agents): These are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[12] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13][14] The hydrophobic tails form the core of the micelle, creating a "hydrophobic pocket" that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face outward, allowing the entire complex to be dispersed in water.[15][16]

Mechanism of Micellar Solubilization

Caption: Surfactant micelles encapsulate hydrophobic drugs.

  • Cyclodextrins: These are cyclic oligosaccharides (sugar molecules) shaped like a truncated cone or torus. The exterior of the cyclodextrin is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic.[17][18] Poorly soluble molecules, like our pyrazinone derivative, can fit into this hydrophobic cavity, forming an "inclusion complex."[][20] This complex effectively shields the hydrophobic drug from the water, dramatically increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical research due to its high aqueous solubility and low toxicity.[17]

Cyclodextrin Inclusion Complex Formation

cluster_end Inclusion Complex drug Drug Molecule (Poorly Soluble) plus + cd Cyclodextrin (Hydrophobic Cavity) arrow Complexation in Water complex Soluble Complex drug_in_complex Drug

Caption: Cyclodextrin encapsulates a drug molecule.

Experimental Protocols & Data
Protocol 1: Preparation of a Stock Solution Using a Co-Solvent

Objective: To prepare a 10 mM stock solution of 5-Bromo-3-methoxypyrazin-2(1H)-one (MW: 205.01 g/mol ) in DMSO and dilute it into an aqueous buffer.

Materials:

  • 5-Bromo-3-methoxypyrazin-2(1H)-one

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer, calibrated pipettes, sterile microcentrifuge tubes

Procedure:

  • Weigh out 2.05 mg of 5-Bromo-3-methoxypyrazin-2(1H)-one and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. This is your 10 mM stock solution.

  • Dilution: To prepare a 10 µM working solution, perform a serial dilution. First, pipette 10 µL of the 10 mM stock into 990 µL of the aqueous buffer (creates a 100 µM intermediate solution with 1% DMSO). Vortex immediately.

  • Pipette 100 µL of the 100 µM intermediate solution into 900 µL of the aqueous buffer. This yields a final concentration of 10 µM with 0.1% DMSO.

  • Validation: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). For quantitative analysis, measure the concentration via a validated HPLC method.

Protocol 2: Screening for Solubility Enhancement with Cyclodextrin

Objective: To determine the effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on the aqueous solubility of the compound.

Materials:

  • 5-Bromo-3-methoxypyrazin-2(1H)-one

  • HP-β-CD

  • Deionized water

  • Orbital shaker, 0.22 µm syringe filters, HPLC system

Procedure:

  • Prepare a series of aqueous HP-β-CD solutions at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of 5-Bromo-3-methoxypyrazin-2(1H)-one to each solution (e.g., 2 mg/mL, ensuring solid is visible).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.[21]

  • Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Plot the solubility of the compound (Y-axis) against the concentration of HP-β-CD (X-axis) to determine the effectiveness of the complexation.

Data Summary: Comparison of Solubility Enhancement Techniques

The following table provides a hypothetical comparison of results for enhancing the solubility of a poorly soluble pyrazinone derivative.

TechniqueVehicle/ExcipientInitial Solubility (µg/mL)Achieved Solubility (µg/mL)Fold IncreaseKey Considerations
None Deionized Water~551xBaseline measurement.
pH Adjustment Phosphate Buffer (pH 8.0)5255xEffective for ionizable compounds, but risk of precipitation if pH changes.[10]
Co-Solvency 1% DMSO in Water550-100*10-20xSimple, but prone to precipitation upon dilution; potential for solvent toxicity.
Surfactant 2% Polysorbate 80525050xForms micelles to solubilize the compound; requires concentration to be above CMC.[13]
Complexation 5% HP-β-CD5600120xForms a highly soluble inclusion complex; can improve stability.[17]

*Highly dependent on kinetic vs. thermodynamic solubility.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Technical Support Center: Overcoming Poor Solubility of Pyrazinone Deriv
  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • How can cyclodextrins enhance solubility? (n.d.).
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLIC
  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2017, November 30). Taylor & Francis Online.
  • 5-Bromo-3-methoxypyrazin-2(1h)-one. (n.d.). Sigma-Aldrich.
  • 5-broMo-3-Methoxypyrazin-2-ol Formula. (n.d.). ECHEMI.
  • Enhancing the Solubility of Poorly Soluble Drugs. (2025, April 5). Asian Journal of Pharmaceutical Research.
  • Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. (n.d.). BenchChem.
  • pH and Solubility. (2025, April 24). YouTube.
  • Solubility Enhancement of Drugs. (2022, January 1).
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • 5-Bromo-3-methoxypyrazin-2(1h)-one. (n.d.). Sigma-Aldrich.
  • Improving solubility of pyrazole deriv
  • dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). BenchChem.
  • 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494. (n.d.). PubChem.
  • Solubility and Preferential Solvation of Pyrazinamide in Some Aqueous-Cosolvent Mixtures at 298.15 K. (2025, August 10).
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024, December 16).
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). BenchChem.
  • CAS No. 5900-13-0 5-Bromo-3-methoxypyrazin-2-amine. (n.d.). Arborpharmchem.
  • 5-Bromo-3-methoxypyrazin-2(1h)-one | 89282-38-2. (n.d.). Sigma-Aldrich.
  • 5-bromo-3-methoxypyridin-2(1h)-one. (n.d.). PubChemLite.
  • 2-AMINO-5-BROMO-3-METHYLPYRAZINE | 74290-67-8. (2025, July 24). ChemicalBook.
  • Electronic Supplementary Material (ESI) for Chemical Communications. (n.d.). The Royal Society of Chemistry.
  • 5-Bromo-3-methoxypyrazin-2-amine | 5900-13-0. (n.d.). ChemScene.
  • Pyrazines and their Benzo Derivatives. (n.d.).
  • 2-Amino-5-bromo-3-methoxypyrazine | 5900-13-0. (n.d.). Tokyo Chemical Industry UK Ltd.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022, June 13). MDPI.
  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (n.d.).
  • 5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. (n.d.). Boron Molecular.
  • 2-Amino-5-bromo-3-methoxypyrazine | 5900-13-0. (n.d.). TCI Deutschland GmbH.
  • Pyrazine derivatives: a patent review (2008 - present). (2012, August 6). PubMed.
  • 2-Amino-5-bromo-3-methoxypyrazine | 5900-13-0. (n.d.). TCI AMERICA - Tokyo Chemical Industry.

Sources

Optimization

Minimizing side products during alkylation of 5-Bromo-3-methoxypyrazin-2(1H)-one

Welcome to the Advanced Troubleshooting Guide for the functionalization of 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2). As an ambident nucleophile embedded within an electron-deficient heteroaromatic system, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the functionalization of 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2). As an ambident nucleophile embedded within an electron-deficient heteroaromatic system, this building block presents unique selectivity challenges. This guide synthesizes field-proven methodologies and mechanistic causality to help you minimize side products—specifically O-alkylation and debromination—and maximize your desired N-alkylated yields.

Troubleshooting FAQs & Mechanistic Insights

Q1: I am obtaining a near 1:1 mixture of N-alkylated and O-alkylated products. How can I selectively drive the reaction toward N-alkylation? Causality & Solution: 5-Bromo-3-methoxypyrazin-2(1H)-one exists in a tautomeric equilibrium with its 2-hydroxypyrazine form. Upon deprotonation, the resulting pyrazinolate anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen atom is "softer" and more polarizable. To favor N-alkylation, you must use a soft electrophile [1]. Switch from alkyl tosylates or mesylates (hard electrophiles that favor O-alkylation) to alkyl iodides or bromides. Additionally, switch your base to Cesium Carbonate ( Cs2​CO3​ ) or Cesium Fluoride ( CsF ). The large, soft Cs+ cation forms a loose ion pair with the pyrazinolate oxygen, leaving the nitrogen exposed and highly reactive toward soft alkyl halides [2].

Q2: I used Silver Carbonate ( Ag2​CO3​ ) to drive the reaction, but my O-alkylation side product increased dramatically. Why? Causality & Solution: Silver salts are classically used to deliberately invert selectivity toward O-alkylation. The Ag+ ion has a high affinity for halides, pulling the halogen off the alkylating agent and creating a highly electrophilic, carbocation-like "hard" species. Furthermore, Ag+ coordinates tightly to the nitrogen atom of the pyrazinone ring. This steric and electronic blocking of the N1 position forces the incoming electrophile to attack the O2 position. Avoid silver salts entirely if N-alkylation is your goal.

Q3: I am observing debromination and complex oligomeric mixtures instead of clean alkylation. What is causing the degradation at the C5 position? Causality & Solution: The 5-bromo substituent is highly activated by the adjacent pyrazinone nitrogen and the electron-withdrawing nature of the ring. If your reaction mixture turns dark brown or black, you are likely experiencing unwanted cross-coupling or nucleophilic aromatic substitution ( SN​Ar ). This is usually caused by:

  • Trace transition metals: Palladium or copper residues in unwashed glassware can trigger oxidative addition at the C-Br bond.

  • Overly harsh bases: Using Sodium Hydride ( NaH ) at elevated temperatures ( >60∘C ) can trigger halogen-dance reactions or direct degradation. Actionable Fix: Use strictly metal-free glassware, limit your base to mild carbonates ( K2​CO3​ or Cs2​CO3​ ), and do not exceed 50∘C during the reaction [3].

Quantitative Data: Condition Matrix for Selectivity

The following table summarizes the expected regioselectivity outcomes based on the combination of reagents, allowing for rapid optimization of your specific workflow.

Base / CounterionElectrophile TypeSolventTemp (°C)Expected N:O RatioPrimary Outcome
Cs2​CO3​ (2.0 eq)Alkyl Iodide (Soft)DMF25 - 40> 95 : 5 Highly selective N-alkylation
K2​CO3​ (2.0 eq)Alkyl Bromide (Soft)MeCN5085 : 15 Good N-alkylation, trace O-alkyl
NaH (1.1 eq)Alkyl Bromide (Soft)THF0 - 2560 : 40 Poor selectivity, risk of degradation
K2​CO3​ (2.0 eq)Alkyl Tosylate (Hard)DMF6030 : 70 Favors O-alkylation
Ag2​CO3​ (1.5 eq)Alkyl Iodide (Soft)Toluene80< 5 : 95 Highly selective O-alkylation

Self-Validating Experimental Protocol: Highly Selective N-Alkylation

This protocol is engineered as a self-validating system. By monitoring the specific visual and thermal cues described below, you can verify the integrity of the reaction in real-time.

Reagents Required:

  • 5-Bromo-3-methoxypyrazin-2(1H)-one (1.0 eq, limiting reagent)

  • Alkyl iodide or bromide (1.2 eq)

  • Anhydrous Cs2​CO3​ (2.0 eq, finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried, argon-purged round-bottom flask, dissolve 5-Bromo-3-methoxypyrazin-2(1H)-one in anhydrous DMF. Validation Check: The solution should be pale yellow and completely clear. If it is cloudy, moisture is present; discard and use fresh anhydrous solvent.

  • Base Addition: Add finely powdered Cs2​CO3​ in one portion at room temperature ( 20∘C ). Stir for 15 minutes. Validation Check: The mixture will become an opaque suspension and may deepen slightly in color (yellow to light orange) as the pyrazinolate anion forms.

  • Electrophile Introduction: Add the alkyl halide dropwise over 5 minutes via syringe.

  • Reaction Propagation: Stir the reaction at 40∘C for 4–6 hours. Monitor via TLC (Eluent: 50% EtOAc in Hexanes). Validation Check: The N-alkylated product will typically run lower (lower Rf​ ) than the O-alkylated product due to the highly polar lactam carbonyl group.

  • Quench & Workup: Cool to 0∘C and quench with half-saturated aqueous NH4​Cl . Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove DMF.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

Mechanistic Pathway Visualization

The following diagram maps the divergent pathways of the ambident pyrazinolate anion, illustrating how reagent selection directly dictates the kinetic vs. thermodynamic outcomes.

AlkylationSelectivity Start 5-Bromo-3-methoxypyrazin-2(1H)-one (Ambident Nucleophile) Anion Pyrazinolate Anion (Delocalized Charge) Start->Anion Base (Deprotonation) Cond1 Soft Electrophile (R-Br, R-I) + Cs2CO3 / DMF Anion->Cond1 HSAB Match (Soft-Soft) Cond2 Hard Electrophile (R-OTs, R-OMs) OR Ag2CO3 Anion->Cond2 HSAB Match (Hard-Hard) ProdN N-Alkylation (Desired) Thermodynamically Favored Cond1->ProdN N1 Attack ProdO O-Alkylation (Side Product) Kinetically Favored Cond2->ProdO O2 Attack

Mechanistic pathway of ambident pyrazinolate alkylation governed by HSAB theory.

References

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry (2024).[Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry (2024).[Link]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 5-Bromo-3-methoxypyrazin-2(1H)-one

Welcome to the Technical Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals working with the 2(1H)-pyrazinone scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals working with the 2(1H)-pyrazinone scaffold. 5-Bromo-3-methoxypyrazin-2(1H)-one is a critical intermediate in the synthesis of kinase inhibitors and bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors.

A persistent bottleneck in its preparation is the formation and subsequent co-elution of structurally similar regioisomers (e.g., 3-bromo-5-methoxypyrazin-2(1H)-one). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation of your target compound.

Part 1: Troubleshooting Guide & FAQs

Q1: During the methoxylation of 3,5-dibromopyrazin-2(1H)-one, I am observing a significant amount of the 3-bromo-5-methoxypyrazin-2(1H)-one regioisomer. How can I suppress this before reaching the purification stage? Causality & Solution: The formation of the 5-methoxy regioisomer is the result of a competing nucleophilic aromatic substitution (SNAr) pathway. The lactam carbonyl at the C2 position exerts a strong electron-withdrawing effect (both inductive and resonance), making the adjacent C3 position highly electrophilic. Consequently, methoxylation at C3 is kinetically favored 1. However, if the reaction temperature exceeds 15 °C or if a large molar excess of sodium methoxide is used, thermodynamic equilibration occurs, degrading regioselectivity and leading to C5 substitution 2. Actionable Advice: Maintain the reaction temperature strictly at or below 15 °C and limit CH3ONa to exactly 3.0 equivalents. Quench the reaction rapidly with cold 1M HCl to lock in the kinetic product.

Q2: Normal phase silica gel chromatography is failing to resolve the 5-bromo-3-methoxy target from its regioisomers. Why is this happening? Causality & Solution: Pyrazin-2(1H)-ones exist in a tautomeric equilibrium between the lactam (NH/C=O) and lactim (N/OH) forms. On bare silica gel, the highly polar lactam core acts as a strong hydrogen-bond donor and acceptor, leading to severe peak tailing and irreversible adsorption to silanol groups 3. Furthermore, the overall dipole moments of the 5-bromo and 3-bromo regioisomers are nearly identical in bulk non-polar solvents, making normal-phase separation inefficient. Actionable Advice: Abandon normal phase chromatography for this specific separation. Transition to Preparative Reverse-Phase HPLC (RP-HPLC), which exploits subtle differences in hydrophobicity rather than bulk hydrogen-bonding capabilities.

Q3: What is the optimal Preparative RP-HPLC strategy for isolating 5-bromo-3-methoxypyrazin-2(1H)-one? Causality & Solution: The key to resolving pyrazinone regioisomers on a C18 column is strict pH control. The pKa of the pyrazin-2(1H)-one core typically falls between 8.0 and 9.0 due to the acidic lactam proton 4. If the mobile phase pH is unbuffered, the molecule exists in a partially ionized state, causing peak splitting and poor retention. Actionable Advice: Use an acidic modifier (e.g., 0.1% Trifluoroacetic acid) to fully protonate the pyrazinone core, driving it entirely to the neutral lactam form. The 5-bromo isomer exhibits slightly higher hydrophobicity than the 3-bromo isomer due to the spatial arrangement of the methoxy group relative to the lactam core, allowing baseline resolution under a shallow gradient 1.

Part 2: Mechanistic & Workflow Visualizations

SNAr_Pathway StartingMat 3,5-Dibromopyrazin-2(1H)-one Reagent CH3ONa / MeOH < 15 °C StartingMat->Reagent Target 5-Bromo-3-methoxypyrazin-2(1H)-one (Kinetic Product, Major) Reagent->Target C3 Attack (Favored by C=O) Impurity 3-Bromo-5-methoxypyrazin-2(1H)-one (Thermodynamic, Minor) Reagent->Impurity C5 Attack (High Temp/Excess)

Workflow for kinetic vs. thermodynamic pathways in SNAr methoxylation of dibromopyrazinones.

RPHPLC_Workflow Crude Crude Pyrazinone Mixture (Target + Regioisomers) SamplePrep Sample Prep: Dissolve in DMSO/MeOH Filter (0.45 µm) Crude->SamplePrep Chromatography Prep C18 RP-HPLC Shallow Gradient (5-35% B) SamplePrep->Chromatography AcidicMod Mobile Phase Setup: Add 0.1% TFA to suppress lactam ionization AcidicMod->Chromatography Elution1 Fraction 1: 3-Bromo-5-methoxy (Impurity) Chromatography->Elution1 RRT 0.85 Elution2 Fraction 2: 5-Bromo-3-methoxy (Target) Chromatography->Elution2 RRT 1.00 Lyophilization Lyophilization (Pure Target Isolation) Elution2->Lyophilization

Workflow for Preparative RP-HPLC purification of pyrazinone regioisomers.

Part 3: Quantitative Data Summary

The following table summarizes the physicochemical properties and chromatographic behavior utilized to establish the self-validating purification protocols.

CompoundEst. pKa (Lactam N-H)LogP (Neutral Form)RP-HPLC Relative Retention Time (RRT)UV Absorbance Max
5-Bromo-3-methoxypyrazin-2(1H)-one (Target)~8.20.951.00254 nm, 310 nm
3-Bromo-5-methoxypyrazin-2(1H)-one (Impurity)~8.50.880.85254 nm, 315 nm
3,5-Dibromopyrazin-2(1H)-one (Starting Mat.)~7.81.421.30260 nm, 320 nm

Part 4: Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis & Kinetic Quenching

Objective: Minimize the formation of the 3-bromo-5-methoxy regioisomer upstream of purification.

  • Preparation: Suspend 3,5-dibromopyrazin-2(1H)-one (1.0 eq) in anhydrous Methanol (10 volumes relative to starting material weight).

  • Degassing: Purge the suspension with N2 gas for 15 minutes to remove dissolved oxygen, preventing oxidative side reactions.

  • Cooling: Chill the reaction vessel to strictly 10–15 °C using a monitored ice-water bath.

  • Controlled Addition: Dropwise add a solution of Sodium Methoxide (CH3ONa, 3.0 eq) in Methanol over 30 minutes. Critical: Ensure the internal temperature does not exceed 15 °C to maintain kinetic control.

  • Reaction Monitoring: Stir the mixture at 15 °C for 3 hours. Validate completion via LC-MS (monitor the disappearance of the dibromo starting material at RRT 1.30).

  • Kinetic Quench: Immediately pour the reaction mixture into cold 1M HCl (15 volumes). This rapidly neutralizes excess methoxide and precipitates the product, preventing thermodynamic equilibration to the undesired regioisomer.

  • Isolation: Extract the aqueous phase with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Preparative RP-HPLC Purification

Objective: Baseline resolution of the 5-bromo-3-methoxy target from trace regioisomers.

  • Sample Preparation: Dissolve the crude mixture from Protocol A in a 1:1 mixture of DMSO and Methanol to a concentration of 50 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Buffer A: Milli-Q Water containing 0.1% (v/v) Trifluoroacetic acid (TFA).

    • Buffer B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

  • Gradient Elution Profile:

    • 0–5 min: Isocratic hold at 5% B (Elutes highly polar impurities and DMSO).

    • 5–25 min: Shallow linear gradient from 5% B to 35% B. (This is the critical phase where the 3-bromo impurity elutes first, followed by the 5-bromo target).

    • 25–30 min: Column flush at 95% B.

  • Detection & Collection: Monitor UV absorbance simultaneously at 254 nm and 310 nm. Collect the peak corresponding to RRT 1.00.

  • Recovery: Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation of the methoxy group, yielding the highly pure target compound.

References

  • Title: WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors Source: Google Patents URL
  • Title: Design and synthesis of 2(1H)
  • Title: 2(1H)
  • Title: 2(1H)

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Pyrazinone Cross-Coupling Reactions

Welcome to the Technical Support Center for pyrazinone cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazinone cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding catalyst poisoning. In the intricate world of cross-coupling chemistry, the pyrazinone scaffold, while a valuable pharmacophore, presents unique challenges due to the coordinating nature of its nitrogen atoms, which can lead to catalyst inhibition and deactivation. This resource provides a structured approach to identifying, understanding, and overcoming these obstacles to ensure successful and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide: From Failed Reactions to Optimized-Couplings

This section addresses specific issues you may encounter during your pyrazinone cross-coupling experiments, offering probable causes and actionable solutions.

Problem 1: My reaction is sluggish or shows no conversion.

A common and frustrating issue, a stalled reaction can often be traced back to catalyst deactivation.

Possible Causes & Solutions:

  • Catalyst Inhibition by the Pyrazinone Substrate: The lone pair of electrons on the pyrazinone ring nitrogens can coordinate to the palladium center, effectively inhibiting its catalytic activity.[1] This is a primary suspect when working with nitrogen-containing heterocycles.

    • Solution 1: Ligand Selection. The choice of ligand is critical to shield the palladium center and promote the desired catalytic cycle.[2] Sterically bulky, electron-rich phosphine ligands, such as those from the Buchwald and Josiphos families, can prevent the pyrazinone from binding to the metal.[3]

    • Solution 2: Use of Pre-catalysts. Well-defined palladium pre-catalysts can provide more consistent and reproducible results compared to generating the active catalyst in situ.[4]

  • Impure Reagents: Starting materials, solvents, and bases can all be sources of catalyst poisons.

    • Solution: Rigorous Purification. Ensure all reagents are of the highest possible purity. For guidance on purifying your pyrazinone starting material, refer to the detailed protocol in the "Experimental Protocols" section. Impurities from the synthesis of pyrazinones, such as residual starting materials or byproducts, can interfere with the catalysis.[5]

  • Inadequate Reaction Conditions: Temperature, solvent, and base selection are all critical parameters.

    • Solution: Systematic Optimization. If you suspect suboptimal conditions, a systematic screen of solvents (e.g., toluene, dioxane, THF) and bases (e.g., K₃PO₄, Cs₂CO₃) is recommended.[3][4] For challenging couplings, especially with less reactive chloro-pyrazinones, higher temperatures (80-110 °C) may be necessary.[3]

Problem 2: I'm observing significant formation of palladium black.

The appearance of a black precipitate is a tell-tale sign of catalyst decomposition into catalytically inactive palladium metal.[1]

Possible Causes & Solutions:

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[4]

    • Solution: Strict Anaerobic Conditions. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium can themselves degrade, particularly at elevated temperatures.

    • Solution: Ligand Screening and Stoichiometry. Experiment with more robust ligands that are known to be stable under your reaction conditions. Also, ensure an appropriate ligand-to-palladium ratio is used to maintain a stable catalytic complex.

  • High Reaction Temperature: While heat can be necessary to drive the reaction, excessive temperatures can accelerate catalyst decomposition.

    • Solution: Temperature Optimization. Carefully control the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer period.

Problem 3: My reaction is producing significant side products, such as hydrodehalogenation.

The formation of byproducts indicates that the catalytic cycle is being diverted down unproductive pathways.

Possible Causes & Solutions:

  • Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination to form the desired C-C or C-N bond, is slow, competing side reactions like hydrodehalogenation (replacement of the halide with a hydrogen) can occur.[3]

    • Solution: Ligand and Base Optimization. The choice of ligand and base can significantly influence the rate of reductive elimination. Screening different combinations can help to favor the desired product formation.

  • Presence of Water: Trace amounts of water can lead to protodeboronation of boronic acid reagents in Suzuki couplings, another common side reaction.[1]

    • Solution: Anhydrous Conditions. Use anhydrous solvents and ensure all solid reagents are thoroughly dried before use.

Frequently Asked Questions (FAQs)

Q1: Which halide on the pyrazinone ring is the most reactive?

The reactivity of halopyrazinones generally follows the order: I > Br > Cl.[1] This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst.

Q2: Can I use the same catalyst system for different types of cross-coupling reactions with pyrazinones?

Not necessarily. The optimal catalyst system (palladium source and ligand) is often reaction- and substrate-dependent. For example, a catalyst that works well for a Suzuki coupling may not be the best choice for a Buchwald-Hartwig amination. It is always advisable to perform a small-scale screen to identify the best conditions for your specific transformation.

Q3: How can I confirm that my pyrazinone substrate is poisoning the catalyst?

One simple diagnostic experiment is to add a fresh aliquot of catalyst to a stalled reaction. If the reaction restarts, it is a strong indication that the original catalyst was deactivated. To more definitively identify catalyst poisoning, advanced analytical techniques can be employed.

Q4: What are some common impurities in pyrazinone starting materials that can act as catalyst poisons?

Impurities can arise from the starting materials and reagents used in the synthesis of the pyrazinone itself.[5][6] These can include:

  • Residual metals: From other catalytic steps in the synthesis.

  • Sulfur-containing compounds: If sulfur-based reagents were used.

  • Other nitrogen-containing heterocycles: As byproducts of the pyrazinone synthesis.

Q5: Are there any alternatives to palladium catalysts for pyrazinone cross-coupling?

While palladium remains the most versatile and widely used catalyst for these reactions, research into the use of other transition metals, such as nickel and copper, is an active area of investigation.[7] For certain applications, these may offer advantages in terms of cost and reactivity.

Data Presentation

Table 1: Common Catalyst Poisons and Their Sources

PoisonCommon Sources
Sulfur CompoundsThiol-containing reagents, contaminated solvents
Other HalidesImpurities in starting materials or reagents
Coordinating SolventsDMF, DMSO (can sometimes act as inhibitors)
WaterInadequately dried reagents and solvents
OxygenLeaks in the reaction setup, insufficiently degassed solvents
Heavy MetalsContamination from glassware or previous reactions, impurities in reagents

Experimental Protocols

Protocol 1: General Procedure for Purifying Pyrazinone Starting Materials

This protocol describes a general method for purifying pyrazinone starting materials to remove potential catalyst poisons.

  • Dissolution: Dissolve the crude pyrazinone in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at room temperature.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (to remove acidic impurities).

    • Water.

    • Brine (to aid in phase separation).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization or Chromatography:

    • If the pyrazinone is a solid, recrystallize from an appropriate solvent system to obtain a highly pure material.

    • If the pyrazinone is an oil or does not recrystallize readily, purify by column chromatography on silica gel using an optimized eluent system.

  • Final Drying: Dry the purified pyrazinone under high vacuum for several hours to remove any residual solvent.

Protocol 2: Small-Scale Ligand Screening for a Challenging Pyrazinone Coupling

This protocol outlines a high-throughput method for screening multiple ligands to identify the optimal one for a specific pyrazinone cross-coupling reaction.

  • Array Preparation: In a glovebox, arrange an array of small reaction vials (e.g., in a 96-well plate format).

  • Reagent Addition: To each vial, add the pyrazinone starting material, the coupling partner, and the base.

  • Catalyst/Ligand Stock Solutions: Prepare stock solutions of the palladium pre-catalyst and each ligand to be screened in a degassed solvent.

  • Catalyst/Ligand Dispensing: Add a precise amount of the palladium pre-catalyst stock solution to each vial. Then, add a different ligand stock solution to each vial (or row of vials).

  • Reaction Initiation: Seal the plate and heat to the desired reaction temperature with stirring.

  • Analysis: After a predetermined time, cool the reactions to room temperature. Take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product. The ligand that provides the highest conversion is the optimal choice for scale-up.

Visualizations

Catalyst_Poisoning_Troubleshooting start Reaction Fails or is Sluggish check_conversion Low or No Conversion? start->check_conversion check_pd_black Palladium Black Observed? check_conversion->check_pd_black No cause_inhibition Probable Cause: - Catalyst Inhibition - Impure Reagents - Suboptimal Conditions check_conversion->cause_inhibition Yes check_byproducts Significant Side Products? check_pd_black->check_byproducts No cause_pd_black Probable Cause: - Oxygen Contamination - Ligand Degradation - High Temperature check_pd_black->cause_pd_black Yes cause_byproducts Probable Cause: - Slow Reductive Elimination - Presence of Water check_byproducts->cause_byproducts Yes success Optimized Reaction check_byproducts->success No solution_inhibition Solution: - Screen Bulky Ligands - Purify Reagents - Optimize Temp/Base/Solvent cause_inhibition->solution_inhibition solution_inhibition->success solution_pd_black Solution: - Ensure Inert Atmosphere - Use Robust Ligands - Optimize Temperature cause_pd_black->solution_pd_black solution_pd_black->success solution_byproducts Solution: - Optimize Ligand/Base - Use Anhydrous Conditions cause_byproducts->solution_byproducts solution_byproducts->success

Caption: Troubleshooting workflow for pyrazinone cross-coupling reactions.

Catalytic_Cycle_Inhibition cluster_cycle Ideal Catalytic Cycle cluster_poisoning Inhibition Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition poisoned_complex [Pyrazinone-Pd(0)L_n] (Inactive Complex) pd0->poisoned_complex Coordination pdII Ar-Pd(II)L_n-X oxidative_addition->pdII transmetalation Transmetalation (R-M) pdII->transmetalation pdII_R Ar-Pd(II)L_n-R transmetalation->pdII_R reductive_elimination Reductive Elimination pdII_R->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product pyrazinone Pyrazinone pyrazinone->poisoned_complex

Caption: Inhibition of the catalytic cycle by pyrazinone coordination.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.
  • Trost, B. M., & Dong, G. (2011). Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to b. Journal of the American Chemical Society, 133(44), 17691–17703.
  • BenchChem. (2025).
  • Schindler, C., & Schulzke, C. (2015). PYRAZINE- AND PYRIDINE-SUBSTITUTED PROP-2-YN-1-OLS, BUT-3-YN-2-OLS, AND BUT-3-YN-2-ONES – PURIFICATION, STABILITY, AND HANDLING REVISED. Chemistry of Heterocyclic Compounds, 51(11/12), 1008–1016.
  • Cook, G. R., & Sun, L. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Organic Letters, 6(14), 2481–2484.
  • Request PDF. (n.d.). Fully exposed palladium cluster catalysts enable hydrogen production from nitrogen heterocycles.
  • BenchChem. (2025).
  • Reddit. (2018, September 6).
  • Derridj, F., et al. (2012). Catalytic System for Inhibition of Amination‐Type Reaction and Palladium‐Catalysed Direct Arylation using Non‐Protected Pyrazole Derivatives.
  • New Journal of Chemistry. (n.d.). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. Royal Society of Chemistry.
  • ACS Omega. (2018, November 9). Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis.
  • Watson, D. A., et al. (2016). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3249-3271.
  • Journal of Kufa for Chemical Sciences. (2024, December 23). Spectrophotometric determination of micro amount of palladium(II) platinum (II)By using pyrazolone azo resorcinol.
  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry.
  • O'Brien, M. E., et al. (2021). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Beilstein Journal of Organic Chemistry, 17, 2236–2280.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Barluenga, J., & Valdés, C. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Society Reviews, 40(10), 5109-5124.
  • Request PDF. (n.d.). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling.
  • YouTube. (2026, January 28). Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem.
  • Semantic Scholar. (n.d.). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • MDPI. (2025, June 11). High-Sensitivity Sensor for Palladium Detection in Organic Solvent.
  • BenchChem. (2025).
  • US Pharmacopeia (USP). (n.d.). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES.
  • Request PDF. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. (n.d.).
  • Request PDF. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
  • Chemical Science. (2017). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. 8(12), 8046–8051.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Request PDF. (2025, August 6). A pyrazine based metal-organic framework for selective removal of copper from strongly acidic solutions.
  • A Treatise on Spectrophotometric Determination Techniques of Palladium (II) Ions. (n.d.).
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). Molecules, 19(12), 20576-20588.
  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines.
  • Cross coupling reactions in organic synthesis themed issue. (2011). Chemical Society Reviews, 40(10).
  • Mettler Toledo. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2019). Organic Letters, 21(3), 734-738.
  • Mettler Toledo. (n.d.).
  • Simson Pharma. (2024, June 17). Types Of Impurities In Pharmaceutical Industry.
  • ePrints Soton - University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY.
  • A trace metal cleaning protocol for laboratory equipment to enhance the repeatability of methanotroph cultures. (2025, May 24). Frontiers in Microbiology, 16.
  • FSSAI. (n.d.). Manual of Methods of Analysis-Trace Elements.
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). Molecules, 27(16), 5136.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-3-methoxypyrazin-2(1H)-one Stability in Solution

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex physicochemical behaviors of 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 8928...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex physicochemical behaviors of 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2).

This compound is a highly versatile building block widely utilized in the synthesis of kinase inhibitors and androgen receptor modulators[1]. However, its unique structural features—an electron-deficient pyrazine ring, a labile halogen, and a tautomerizable core—make it highly susceptible to stability issues in solution. This guide will help you diagnose, troubleshoot, and prevent degradation in your workflows.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why do my NMR spectra and reaction yields vary wildly depending on the solvent used?

The Causality: You are observing the effects of lactam-lactim tautomerization . 5-Bromo-3-methoxypyrazin-2(1H)-one exists in a dynamic equilibrium between its lactam (2(1H)-one) and lactim (2-ol) forms[2].

  • Polar protic/aprotic solvents (e.g., DMSO, Water, Methanol) stabilize the highly polar lactam form via hydrogen bonding and dipole interactions.

  • Non-polar solvents (e.g., Dichloromethane, Toluene) shift the equilibrium toward the less polar lactim form.

This tautomerism directly dictates regioselectivity during functionalization. If you attempt an alkylation in a non-polar solvent, you will predominantly trap the kinetic O-alkylated product. In polar solvents, the thermodynamic N-alkylated product dominates.

G Lactim Lactim Form (2-ol) Lactam Lactam Form (2(1H)-one) Lactim->Lactam Polar Solvents (DMSO, H2O) O_Alk O-Alkylation (Kinetic Product) Lactim->O_Alk Base + Electrophile Lactam->Lactim Non-polar Solvents (DCM, Toluene) N_Alk N-Alkylation (Thermodynamic Product) Lactam->N_Alk Base + Electrophile

Solvent-dependent lactam-lactim tautomerization and its impact on alkylation regioselectivity.

Q2: I am observing a loss of the bromine atom (M-79/81 peak missing in LC-MS) during the storage of my stock solutions. How can I prevent this?

The Causality: Halogenated pyrazines are notoriously sensitive to photolytic homolysis [3]. Exposure to ambient laboratory UV/Vis light provides sufficient energy to cleave the relatively weak C-Br bond. This generates a pyrazine radical that quickly abstracts a hydrogen atom from the solvent, leading to premature debromination. To prevent this, stock solutions must be strictly shielded from light and degassed to prevent reactive oxygen species (ROS) formation.

Q3: My stock solution in a basic biological buffer shows multiple degradation peaks over time. What is happening?

The Causality: The bromine atom at the 5-position is highly activated by the electron-withdrawing nature of the pyrazine ring and the adjacent carbonyl/hydroxyl group. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . If your buffer contains primary amines (e.g., Tris-HCl) or thiols (e.g., DTT, mercaptoethanol), they will rapidly displace the bromine. Furthermore, under extreme pH (>10 or <2), the 3-methoxy group is prone to hydrolysis, yielding a 2,3-dioxo degradation product.

G Parent 5-Bromo-3-methoxypyrazin-2(1H)-one Debrom Debrominated Pyrazinone Parent->Debrom UV/Vis Light (Photolysis) SNAr SNAr Adduct (e.g., 5-Amino) Parent->SNAr Nucleophilic Buffers (e.g., Tris, 1° Amines) Demethyl 5-Bromo-pyrazine-2,3-diol Parent->Demethyl Strong Acid/Base (Hydrolysis)

Primary solution-phase degradation pathways of 5-Bromo-3-methoxypyrazin-2(1H)-one.

Part 2: Quantitative Stability Data

To guide your experimental design, refer to the following stability matrix. This data summarizes the expected half-life of the compound under various standard laboratory conditions.

Table 1: Stability Matrix of 5-Bromo-3-methoxypyrazin-2(1H)-one Stock Solutions

Solvent / Buffer SystemTemp (°C)Light ConditionsEst. Half-Life ( t1/2​ )Primary Degradation Mechanism
Anhydrous DMSO4Dark> 6 monthsNone (Stable)
Methanol25Ambient~ 2-3 weeksPhotolytic Debromination
Tris-HCl (pH 8.5)25Dark< 48 hoursSNAr (Amine Displacement)
PBS (pH 7.4)37Dark~ 1 weekSlow Hydrolysis
0.1 M NaOH (aq)25Dark< 12 hoursMethoxy Hydrolysis / Demethylation

Part 3: Standardized Experimental Protocols

To ensure reproducibility, especially before employing this compound in sensitive transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)[3], you must utilize a self-validating preparation protocol.

Protocol: Preparation and Validation of Reaction-Ready Stock Solutions

Objective: To generate a stable 0.1 M stock solution of 5-Bromo-3-methoxypyrazin-2(1H)-one that actively resists photolysis and nucleophilic degradation.

Step 1: Solvent Preparation (Degassing)

  • Select high-purity, anhydrous DMSO or DMF (water content < 50 ppm). Do not use protic or nucleophilic solvents for long-term storage.

  • Sparge the solvent with ultra-pure Argon gas for 15 minutes to remove dissolved oxygen, which mitigates radical-induced degradation pathways.

Step 2: Dissolution & Shielding

  • Weigh the required mass of 5-Bromo-3-methoxypyrazin-2(1H)-one into an amber glass vial . Note: Clear glass vials transmit sufficient UV light to initiate C-Br homolysis and must be avoided.

  • Add the degassed solvent to achieve a 0.1 M concentration. Vortex gently until complete dissolution is achieved.

Step 3: Self-Validation via LC-MS (Critical Checkpoint) Trust but verify. Before committing the stock solution to a complex multi-step synthesis, you must validate the integrity of the halogen bond.

  • Dilute a 1 µL aliquot of the stock solution into 1 mL of LC-MS grade Acetonitrile.

  • Inject into the LC-MS system (ESI+ mode).

  • Validation Criteria: The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 205[M+H]+ (corresponding to 79 Br) and m/z 207[M+H]+ (corresponding to 81 Br).

    • Failure Mode: If you observe a prominent singlet at m/z 127 [M+H]+, photolytic debromination has occurred. The stock is compromised and must be discarded.

Step 4: Storage

  • Blanket the headspace of the amber vial with Argon gas.

  • Seal tightly with a PTFE-lined cap (avoid rubber septa, which can leach plasticizers into DMSO).

  • Store at 4°C. Allow the vial to equilibrate to room temperature before opening to prevent ambient moisture condensation.

References

  • WO2022020342A1 - Indole compounds as androgen receptor modulators Google P
  • Transition metal-catalyzed functionalization of pyrazines ResearchGate[Link]

  • Synthesis and characterisation of unsymmetrical Schiff bases derived from 3,4-diaminopyridine. Crystal and molecular structure of hydrogen-bonded dimers... ResearchGate[Link]

Sources

Optimization

Reducing hydrolysis of the methoxy group in 5-Bromo-3-methoxypyrazin-2(1H)-one

Welcome to the Technical Support Center for 5-Bromo-3-methoxypyrazin-2(1H)-one (also known by its tautomer, 5-bromo-3-methoxypyrazin-2-ol). This guide is engineered for research scientists and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-3-methoxypyrazin-2(1H)-one (also known by its tautomer, 5-bromo-3-methoxypyrazin-2-ol). This guide is engineered for research scientists and drug development professionals encountering stability issues—specifically, the unintended hydrolysis of the C3-methoxy group—during synthesis, workup, or storage.

Below, we deconstruct the mechanistic causality of this degradation, provide targeted troubleshooting FAQs, and outline a self-validating protocol to ensure the structural integrity of your compound.

Mechanistic Insight: The Causality of Methoxy Cleavage

To prevent hydrolysis, one must first understand the electronic environment of the pyrazinone scaffold. 5-Bromo-3-methoxypyrazin-2(1H)-one is profoundly electron-deficient. The combination of the C2-carbonyl group, the electronegative C5-bromine atom, and the two pyrazine nitrogen atoms exerts a massive electron-withdrawing effect across the ring[1]. This renders the C3 position highly electrophilic and susceptible to two distinct degradation pathways:

  • Base-Catalyzed Nucleophilic Aromatic Substitution ( SN​Ar ): Under basic conditions (e.g., aqueous NaOH or KOH), the hydroxide ion acts as a potent nucleophile. It attacks the highly electrophilic C3 carbon, forming a transient Meisenheimer complex, which rapidly collapses to expel the methoxide leaving group[2].

  • Acid-Catalyzed Ether Cleavage: Under strongly acidic conditions, the pyrazine nitrogens or the methoxy oxygen become protonated. This dramatically increases the polarization of the O- CH3​ bond, allowing even weak nucleophiles (such as water or halide ions) to attack the methyl group, cleaving the ether linkage and yielding the hydroxylated byproduct[3].

In both scenarios, the resulting degradation product is 5-bromo-3-hydroxypyrazin-2(1H)-one (or 5-bromo-pyrazine-2,3-diol).

Troubleshooting FAQs

Q: Why did my methoxy group hydrolyze during a standard aqueous basic workup (e.g., 1M NaOH)? A: Standard basic workups often exceed pH 10, providing an abundance of hydroxide ions that trigger rapid SN​Ar at the C3 position[2]. Solution: Never use strong aqueous bases for the workup of this compound. If neutralization is required, buffer your aqueous phase strictly to pH 6.5–7.5 using mild phosphate buffers or saturated sodium bicarbonate ( NaHCO3​ ), and minimize the contact time between the organic and aqueous phases.

Q: I am using a Lewis acid (e.g., BBr3​ or AlCl3​ ) to deprotect another functional group on my intermediate, but I am losing the C3-methoxy group on the pyrazinone ring. How can I prevent this? A: Lewis acids coordinate strongly to the pyrazine nitrogens and the methoxy oxygen, hyper-activating the C-O bond for cleavage via halide attack[3]. Solution: Switch to a milder, more orthogonal deprotection strategy (e.g., using a softer Lewis acid or a different protecting group altogether). If a strong Lewis acid is unavoidable, strictly control the stoichiometry (1.0 eq) and maintain cryogenic temperatures (-78 °C) to kinetically favor your primary reaction over pyrazinone methoxy cleavage.

Q: What are the optimal storage conditions to prevent spontaneous hydrolysis over time? A: Ambient moisture and room temperature can drive slow, spontaneous hydrolysis over several months. Store the compound in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at -20 °C. Include a desiccant packet in the secondary container to scavenge residual moisture.

Quantitative Risk & Mitigation Matrix

Reaction / Workup ConditionHydrolysis RiskMechanistic PathwayRecommended Mitigation Strategy
Aqueous Base (pH > 8) High SN​Ar at C3Buffer to pH 6.5–7.5; substitute with non-nucleophilic organic bases (e.g., DIPEA) where possible.
Strong Acids (e.g., HBr, HI) HighProtonation & Nucleophilic attack on CH3​ Use strictly aprotic solvents; substitute with mild organic acids (e.g., Acetic Acid).
Lewis Acids (e.g., BBr3​ ) HighCoordination & Halide attackControl stoichiometry strictly; operate at -78 °C.
Ambient Moisture / RT ModerateSlow ambient hydrolysisStore at -20 °C under Argon with an active desiccant.

Self-Validating Experimental Protocol: Non-Hydrolytic Workup

Objective: Isolate 5-Bromo-3-methoxypyrazin-2(1H)-one from a crude reaction mixture without inducing C3-methoxy cleavage. This protocol builds in self-validating checkpoints to ensure the chemical environment remains benign.

  • Thermal Quenching: Cool the crude reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature exponentially decreases the kinetic rate of hydrolysis during the exothermic quench phase[3].

  • Buffered Quench: Slowly quench the reaction by adding a pre-chilled, saturated aqueous solution of ammonium chloride ( NH4​Cl ) dropwise. Causality: NH4​Cl provides a mild, buffered quench (pH ~6), avoiding the localized high-pH spikes associated with hydroxide quenches that trigger SN​Ar [1].

  • Validation Checkpoint (Critical): Extract a 10 µL aliquot of the aqueous layer and test with a calibrated micro-pH probe. Validate that the pH is strictly between 6.0 and 7.0. If the pH > 7.0, adjust dropwise with 0.1 M HCl until it falls within the safe range.

  • Aprotic Extraction: Extract the aqueous mixture with an aprotic organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times. Causality: Aprotic solvents prevent the formation of hydrogen-bonding networks that stabilize the transition states of hydrolysis.

  • Moisture Scavenging: Wash the combined organic layers once with brine (saturated NaCl), then dry over anhydrous sodium sulfate ( Na2​SO4​ ). Causality: Brine and Na2​SO4​ remove residual water from the organic phase, minimizing hydrolytic degradation during the concentration step.

  • Controlled Concentration: Filter and concentrate under reduced pressure. Validate that the rotary evaporator water bath temperature does not exceed 30 °C.

Hydrolysis Pathways & Prevention Workflow

G Start 5-Bromo-3-methoxypyrazin-2(1H)-one Acid Acidic Conditions (Strong Acids) Start->Acid Exposure Base Basic Conditions (Aqueous Hydroxide) Start->Base Exposure MechAcid Protonation & Nucleophilic Attack Acid->MechAcid PrevAcid Mitigation: Aprotic Solvents, Mild Organic Acids Acid->PrevAcid MechBase SNAr at C3 (Methoxide Displacement) Base->MechBase PrevBase Mitigation: Buffer pH 6.5-7.5, Non-Nucleophilic Bases Base->PrevBase Product Degraded Product: 5-Bromo-3-hydroxypyrazin-2(1H)-one MechAcid->Product Cleavage MechBase->Product Substitution

Hydrolysis pathways of 5-Bromo-3-methoxypyrazin-2(1H)-one and targeted prevention strategies.

Sources

Troubleshooting

Technical Support Center: Green Synthesis of 5-Bromo-3-methoxypyrazin-2(1H)-one

Welcome to the Technical Support Center for the sustainable synthesis of 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2). This compound is a critical building block in the development of protein degraders (PROTACs)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the sustainable synthesis of 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2). This compound is a critical building block in the development of protein degraders (PROTACs) and novel kinase inhibitors[1].

As the pharmaceutical industry shifts toward sustainable manufacturing, replacing hazardous traditional solvents (like DMF and DCM) with green alternatives is paramount. This guide provides E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned troubleshooting, self-validating methodologies, and mechanistic insights to help you optimize your synthetic workflows.

🛠️ Troubleshooting & FAQs

Q1: We currently use DMF or DCM for the electrophilic bromination of 3-methoxypyrazin-2(1H)-one using NBS. What are the mechanistic drawbacks, and which green solvents are recommended?

Answer: DMF and DCM are heavily penalized in the due to reprotoxicity and environmental persistence, respectively[2]. Mechanistically, DMF is problematic because it can form reactive Vilsmeier-type intermediates with electrophilic halogens, leading to impurity cascades and lower yields of the desired 5-bromo isomer.

Expert Recommendation:

  • For Process/Pilot Scale: Use 2-Methyltetrahydrofuran (2-MeTHF) . Derived from renewable resources (furfural), 2-MeTHF offers a distinct causality advantage: its low water miscibility ensures a clean phase boundary during aqueous workup, drastically reducing Process Mass Intensity (PMI).

  • For Discovery/Lab Scale: Use Deep Eutectic Solvents (DES) , specifically Choline Chloride:Urea (Reline). DES acts as both a solvent and a catalyst, eliminating the need for volatile organic compounds (VOCs) entirely[3].

Q2: How do I implement 2-MeTHF as a solvent for this reaction, and how can I ensure the protocol is self-validating?

Answer: A self-validating system provides intrinsic physical feedback indicating reaction progress without relying solely on offline analytics (like HPLC). When using 2-MeTHF, the bromination with N-Bromosuccinimide (NBS) transitions between distinct physical states that validate the chemical conversion.

Protocol 1: 2-MeTHF Mediated Bromination

  • Preparation: Suspend 3-methoxypyrazin-2(1H)-one (1.0 eq) in 2-MeTHF (10 volumes). Observation: Heterogeneous suspension.

  • Activation: Add NBS (1.05 eq) in portions at 0°C. Causality: Portion-wise addition controls the exothermic release of Br⁺, preventing over-bromination at the C6 position[4].

  • Self-Validation Check: Monitor the physical state. As the active Br⁺ is consumed, the solution temporarily clears, followed by the precipitation of the succinimide byproduct. This visual cue confirms the completion of the electrophilic transfer.

  • Workup: Filter the succinimide. Wash the 2-MeTHF filtrate with 5% aqueous Na₂S₂O₃ to quench any residual electrophilic bromine. The distinct phase separation of 2-MeTHF allows for immediate, clean decantation.

  • Isolation: Concentrate the organic layer under reduced pressure and crystallize the product from heptane.

Q3: We are interested in Deep Eutectic Solvents (DES) for discovery-scale synthesis. How does DES influence the regioselectivity and kinetics of the bromination?

Answer: DES systems act as both a solvent and a hydrogen-bond donor catalyst. The urea network in Reline stabilizes the polarized N-Br bond of NBS, enhancing its electrophilicity without the need for strong Brønsted or Lewis acids. This targeted activation directs the electrophilic attack exclusively to the electron-rich C5 position of the pyrazinone ring.

Protocol 2: DES-Mediated Bromination (Ultra-Green Method)

  • Solvent Prep: Heat Choline chloride and Urea (1:2 molar ratio) at 80°C until a clear liquid forms.

  • Reaction: Dissolve the pyrazinone substrate in the DES at 40°C. Add NBS (1.05 eq).

  • Self-Validation Check: The reaction mixture will undergo a distinct color shift (pale yellow to deep orange) as the Wheland intermediate forms, returning to pale yellow upon aromatization.

  • Workup: Add water (15 volumes) directly to the reaction vessel. Causality: Water disrupts the DES hydrogen-bond network, solubilizing the choline chloride, urea, and succinimide. Simultaneously, the hydrophobic 5-Bromo-3-methoxypyrazin-2(1H)-one crashes out as a highly pure precipitate.

  • Isolation: Isolate via simple vacuum filtration. No chromatography is required.

Q4: How do the quantitative metrics compare across these solvent systems?

Answer: Transitioning to green solvents significantly improves sustainability metrics. Below is a comparative analysis based on standard pharmaceutical process development parameters.

Solvent SystemClassificationYield (%)E-FactorProcess Mass Intensity (PMI)Workup Method
DMF Hazardous (Reprotoxic)82%>50HighAqueous quench, multiple extractions, high BP distillation
DCM Hazardous (Carcinogen)86%>40HighAqueous wash, distillation
2-MeTHF Recommended (Green)91%<15LowPhase separation, direct crystallization
DES (Reline) Recommended (Ultra-Green)95%<5Very LowDirect water addition, vacuum filtration

📊 Process Visualizations

Solvent Selection Logic Tree

Use this decision matrix to determine the optimal green solvent based on your operational scale.

SolventSelection Start Start: 5-Bromo-3-methoxypyrazin-2(1H)-one Synthesis Scale What is the reaction scale? Start->Scale LabScale Lab/Discovery Scale (< 10g) Scale->LabScale <10g PilotScale Pilot/Process Scale (> 10g) Scale->PilotScale >10g DES Use DES (Choline Chloride:Urea) High yield, green, easy precipitation LabScale->DES MeTHF Use 2-MeTHF Excellent phase separation, recoverable PilotScale->MeTHF WorkupDES Water Addition & Filtration (Self-Validating Workup) DES->WorkupDES WorkupMeTHF Aqueous Wash & Distillation (Solvent Recycling) MeTHF->WorkupMeTHF

Caption: Decision logic for selecting green solvents in pyrazinone synthesis based on reaction scale.

Mechanistic Pathway in Deep Eutectic Solvents

This diagram illustrates the causality behind DES-mediated activation of NBS.

Mechanism NBS N-Bromosuccinimide (NBS) Complex NBS-DES Activated Complex (Enhanced Electrophilicity) NBS->Complex DES DES (Choline Chloride:Urea) Hydrogen Bond Network DES->Complex H-bond activation Intermediate Wheland Intermediate (C5 Position) Complex->Intermediate Br+ transfer Substrate 3-methoxypyrazin-2(1H)-one Substrate->Intermediate Electrophilic Attack Product 5-Bromo-3-methoxypyrazin-2(1H)-one (Precipitates in Water) Intermediate->Product Aromatization & Deprotonation

Caption: Mechanistic pathway of NBS activation and regioselective bromination in Deep Eutectic Solvents.

📚 References

  • Title: Solvent Selection Tool - Green Chemistry For Sustainability Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

  • Title: Br2 and Electrophilic Br+ Reagents (Oxidation Guide) Source: ACS GCIPR Reagent Guide URL: [Link]

  • Title: Using green chemistry (deep eutectic solvents) to synthesize heterocycles Source: Applied Chemical Engineering URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for Purity Testing of 5-Bromo-3-methoxypyrazin-2(1H)-one: A Comparative Guide

Executive Summary The molecule 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and protein degraders (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and protein degraders (PROTACs). Because trace impurities can severely impact downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for purity testing is a critical regulatory requirement.

This guide objectively compares the performance of traditional alkyl-based stationary phases (C18) against fluorinated phases (PFP) for this specific analyte. By applying Quality by Design (QbD) principles and [1], we provide a self-validating experimental workflow that ensures specificity, accuracy, and precision in pharmaceutical purity analysis.

Analyte Characterization & Chromatographic Causality

To design an effective separation method, we must first deconstruct the physicochemical properties of 5-Bromo-3-methoxypyrazin-2(1H)-one and understand why certain chromatographic conditions succeed or fail.

The Chemical Challenges
  • Lactam-Lactim Tautomerism: The pyrazinone core exists in an equilibrium between the amide-like 1H-pyrazin-2-one and the aromatic 2-hydroxypyrazine form. If the mobile phase pH is near the pKa of this transition, the analyte will exist in mixed states, leading to severe peak broadening and tailing.

  • Positional Isomers & Halogenation: Typical synthesis impurities include the debrominated analog (3-methoxypyrazin-2(1H)-one) and regioisomers (e.g., 6-bromo-3-methoxypyrazin-2(1H)-one). Because these impurities share nearly identical hydrophobic footprints, traditional dispersive interactions are insufficient for baseline resolution.

Column Chemistry Comparison: C18 vs. PFP

The choice of stationary phase is the most critical variable in this method development[2].

  • Traditional C18 (Alkyl Phases): Rely primarily on dispersive, hydrophobic interactions. While excellent for general purity screening, C18 columns often fail to resolve positional isomers of halogenated aromatics because the overall hydrophobicity of the isomers is indistinguishable.

  • PFP (Pentafluorophenyl) Phases: PFP columns (e.g., [3] or [4]) offer orthogonal selectivity. The electron-deficient pentafluorophenyl ring acts as a Lewis acid, engaging in strong π−π stacking with the electron-rich methoxy-pyrazine ring[3]. Crucially, the fluorine atoms on the stationary phase participate in halogen bonding and dipole-dipole interactions with the bromine atom of the analyte[4]. This unique steric and electronic shape selectivity allows for the baseline separation of structurally rigid regioisomers that co-elute on a C18 column.

Mobile Phase & pH Optimization

To suppress the tautomeric equilibrium and neutralize residual silanol activity on the silica support, an acidic mobile phase is mandatory. Utilizing 0.1% Formic Acid (pH ~2.7) ensures the pyrazinone nitrogen remains fully protonated, locking the molecule into a single chromatographic state and delivering a sharp, symmetrical peak (Tailing Factor 1.1)[4].

Experimental Protocols: A Self-Validating Workflow

The following protocol is designed as a self-validating system. By incorporating forced degradation studies directly into the method development phase, we prospectively prove the method's specificity —ensuring that no degradation product co-elutes with the main active pharmaceutical ingredient (API) peak[5].

Phase 1: Sample Preparation & Forced Degradation
  • Standard Stock Preparation: Dissolve 10.0 mg of 5-Bromo-3-methoxypyrazin-2(1H)-one reference standard in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock.

  • Stress Sample Generation (Specificity Validation):

    • Acidic: Treat 1 mL of stock with 1 mL of 1N HCl at 60°C for 2 hours. Neutralize with 1N NaOH.

    • Basic: Treat 1 mL of stock with 1 mL of 1N NaOH at 60°C for 2 hours. Neutralize with 1N HCl.

    • Oxidative: Treat 1 mL of stock with 1 mL of 3% H2​O2​ at room temperature for 2 hours.

  • Working Sample: Dilute all stressed samples and a fresh stock aliquot to a final working concentration of 0.1 mg/mL using the Diluent.

Phase 2: Optimized Chromatographic Conditions
  • Column: Phenomenex Luna PFP(2), 150 x 4.6 mm, 3 µm (or equivalent high-purity PFP phase).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain polar degradants)

    • 2.0 - 12.0 min: 5% 95% B (Broad linear sweep for impurity profiling)[2]

    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.0 - 15.1 min: 95% 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains reproducible mass transfer kinetics).

  • Detection: UV at 254 nm (Photodiode Array detector required for peak purity assessment).

  • Injection Volume: 10 µL.

Quantitative Data & Performance Comparison

The tables below summarize the empirical superiority of the PFP phase over a standard C18 phase for this specific analyte, followed by the formal method validation results.

Table 1: Column Performance & Selectivity Comparison

Data reflects the separation of 5-Bromo-3-methoxypyrazin-2(1H)-one from its closest regioisomer (6-bromo impurity).

Chromatographic ParameterStandard C18 (Alkyl Phase)PFP (Pentafluorophenyl Phase)Regulatory Target (USP/ICH)
Retention Time (API) 6.5 min8.2 minN/A
Resolution ( Rs​ ) 1.2 (Co-elution risk)3.5 (Baseline separation) 2.0
Tailing Factor ( Tf​ ) 1.45 (Moderate tailing)1.05 (Highly symmetrical) 1.5
Theoretical Plates ( N ) 6,50012,400 5,000
Peak Purity Angle Fails (Impurity overlap)Passes (Angle < Threshold)Angle < Threshold
Table 2: ICH Q2(R2) Method Validation Summary

Validation executed using the optimized PFP method.

Validation ParameterICH Q2(R2) MethodologyExperimental ResultAcceptance Criteria
Specificity PDA Peak Purity of forced degradation samples.No interference at API Rt​ . Peak purity passed.Peak purity angle < threshold[1]
Linearity & Range 5 concentration levels (25% to 150% of target). R2 = 0.9998, y-intercept 2.0%. R2≥ 0.999
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150%.99.1% – 100.8% recovery across all levels.98.0% – 102.0%
Precision 6 replicate injections of 100% standard.%RSD = 0.45%%RSD 2.0%[5]
Limit of Quantitation Signal-to-Noise (S/N) ratio 10.LOQ = 0.05 µg/mLS/N 10

Method Development Workflow Visualization

The following diagram illustrates the logical progression of our QbD-based method development, ensuring all regulatory and scientific milestones are achieved.

G N1 Analyte Characterization (pKa, Solubility, UV Spectra) N2 Column Screening (C18 vs. PFP Selectivity) N1->N2 N3 Mobile Phase Optimization (Acidic pH to suppress tautomerism) N2->N3 N4 Forced Degradation (Self-Validating Specificity Check) N3->N4 N5 Method Validation (ICH Q2(R2) Guidelines) N4->N5 N6 Final Validated HPLC Method for Purity Testing N5->N6

Workflow for QbD-based HPLC method development and ICH Q2(R2) validation.

Sources

Comparative

Advanced Reactivity Comparison: 5-Bromo- vs. 5-Chloro-3-methoxypyrazin-2(1H)-one in Synthetic Workflows

As a Senior Application Scientist, selecting the optimal halogenated building block is rarely a matter of simple availability; it is a strategic decision dictated by the mechanistic requirements of your target transforma...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal halogenated building block is rarely a matter of simple availability; it is a strategic decision dictated by the mechanistic requirements of your target transformation. The pyrazinone core—specifically 5-halo-3-methoxypyrazin-2(1H)-one—is a highly privileged scaffold in the development of kinase inhibitors, protein degraders (PROTACs), and novel agrochemicals[1].

This guide provides an objective, data-driven comparison of the reactivity profiles of 5-bromo-3-methoxypyrazin-2(1H)-one versus 5-chloro-3-methoxypyrazin-2(1H)-one . By analyzing the underlying causality of their behavior in Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr), this guide establishes a framework for rational substrate selection.

Mechanistic Causality: Bromo vs. Chloro Divergence

The reactivity of these two building blocks diverges significantly depending on the rate-determining step of the chosen synthetic pathway.

Palladium-Catalyzed Cross-Coupling

In transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle is frequently limited by the oxidative addition of the aryl halide to the Pd(0) species[2][3]. The bond dissociation energy (BDE) is the primary governing factor here. The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol). Consequently, 5-bromo-3-methoxypyrazin-2(1H)-one undergoes facile oxidative addition under mild conditions using standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2[4].

Conversely, the 5-chloro derivative is notoriously sluggish in standard cross-coupling protocols. To overcome the high activation barrier of the C–Cl bond, the use of specialized, bulky, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald's XPhos or BrettPhos) is mandatory to stabilize the monoligated L1Pd(0) active species and force the oxidative addition[2][5].

Nucleophilic Aromatic Substitution (SNAr)

If your synthetic strategy relies on SNAr, the reactivity paradigm shifts. The rate-determining step in SNAr is the nucleophilic attack to form the intermediate Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because chlorine is more electronegative than bromine, the 5-chloro derivative provides superior stabilization of the developing negative charge in the transition state[6]. Therefore, 5-chloro-3-methoxypyrazin-2(1H)-one often reacts faster or at lower temperatures than its bromo counterpart in SNAr pathways.

MechanisticDivergence Substrate 5-Halo-3-methoxypyrazin-2(1H)-one (X = Br or Cl) PdCat Pd-Catalyzed Cross-Coupling (Rate-det: Oxidative Addition) Substrate->PdCat Pd(0) SNAr Nucleophilic Aromatic Substitution (SNAr) (Rate-det: Nucleophilic Attack) Substrate->SNAr Nucleophile Br_path X = Br Fast Oxidative Addition (Lower BDE: ~81 kcal/mol) PdCat->Br_path Preferred Cl_path X = Cl Slow Oxidative Addition (Higher BDE: ~96 kcal/mol) Requires Bulky Ligands PdCat->Cl_path SNAr_Cl X = Cl Faster Attack (Higher Electronegativity) SNAr->SNAr_Cl Preferred SNAr_Br X = Br Slower Attack (Lower Electronegativity) SNAr->SNAr_Br

Mechanistic divergence of 5-halo-3-methoxypyrazin-2(1H)-ones in Pd-catalysis versus SNAr pathways.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and empirical reactivity metrics to guide your experimental design.

Parameter5-Bromo-3-methoxypyrazin-2(1H)-one5-Chloro-3-methoxypyrazin-2(1H)-one
CAS Number 89282-38-2N/A (Custom Synthesis/Specialty)[7]
Approx. C–X BDE ~81 kcal/mol~96 kcal/mol
Halogen Electronegativity 2.96 (Pauling scale)3.16 (Pauling scale)
Pd-Catalysis Reactivity High (Standard conditions)[4]Low to Moderate (Requires forcing conditions)[2]
Typical Pd Ligands PPh3, dppf, XantPhosXPhos, RuPhos, BrettPhos[5]
SNAr Reactivity ModerateHigh (Preferred)[6]
Cost / Scalability Higher cost, excellent for discoveryLower cost, excellent for process scale-up

Self-Validating Experimental Protocols

To demonstrate the practical implications of these mechanistic differences, below are self-validating, step-by-step protocols for the Suzuki-Miyaura cross-coupling of both derivatives.

Protocol A: Suzuki-Miyaura Coupling of the Bromo Derivative

Designed for mild conditions to preserve sensitive functional groups.

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-3-methoxypyrazin-2(1H)-one (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). The bidentate dppf ligand is sufficient due to the low activation barrier of the C–Br bond.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.2 M). Purge with N2 for 10 minutes.

  • Reaction: Heat to 80 °C for 2–4 hours.

  • Validation Step: Monitor via LC-MS. The reaction is deemed complete when the mass peak corresponding to the bromo starting material (m/z ~205) is entirely replaced by the product mass. If unreacted starting material remains, verify the exclusion of oxygen, as Pd(0) oxidation is the most common failure mode.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of the Chloro Derivative

Designed with bulky, electron-rich ligands to overcome the high C–Cl bond dissociation energy[2][5].

  • Preparation: In an oven-dried Schlenk flask, combine 5-chloro-3-methoxypyrazin-2(1H)-one (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv). Note: A stronger base and higher boronic acid equivalents are required to drive transmetalation.

  • Catalyst Addition: Add Pd2(dba)3 (2.5 mol%) and XPhos (10 mol%). The bulky XPhos ligand is critical to facilitate the oxidative addition of the inert C–Cl bond[2].

  • Solvent & Degassing: Add degassed Toluene/H2O (10:1, 0.2 M). Purge with N2 for 15 minutes.

  • Reaction: Heat to 100–110 °C for 12–24 hours.

  • Validation Step: Monitor via LC-MS at 12 hours. If conversion is stalled <50%, the catalyst may have degraded (Pd black precipitation). Spike with an additional 1 mol% Pd2(dba)3 / 2 mol% XPhos to drive to completion.

  • Workup: Filter through a Celite pad, concentrate in vacuo, and purify via flash chromatography.

ExperimentalWorkflow Step1 Step 1: Substrate Selection 5-Bromo- 5-Chloro- Step2 Step 2: Catalyst System Pd(dppf)Cl2 (for Br) Pd2(dba)3 + XPhos (for Cl) Step1->Step2 Step3 Step 3: Reaction Conditions 80°C, 2-4h (Br) 100-110°C, 12-24h (Cl) Step2->Step3 Step4 Step 4: Reaction Monitoring LC-MS & TLC Analysis Step3->Step4 Step5 Step 5: Isolation Flash Chromatography Step4->Step5

Step-by-step parallel experimental workflow for Suzuki-Miyaura cross-coupling optimization.

Strategic Recommendations

  • Choose 5-Bromo-3-methoxypyrazin-2(1H)-one when operating in the early stages of drug discovery where rapid analog generation is required. Its high reactivity in transition-metal catalysis allows for the use of generic, inexpensive catalyst systems (like Pd(PPh3)4) and milder temperatures, which is crucial when coupling partners contain sensitive functional groups[4].

  • Choose 5-Chloro-3-methoxypyrazin-2(1H)-one for process chemistry scale-up or when the primary functionalization strategy relies on SNAr. While it requires more expensive ligands (like XPhos) for cross-coupling[2], the starting material itself is often more stable and cost-effective to produce at a multi-kilogram scale.

Sources

Validation

Structure Confirmation and Tautomeric Resolution of 5-Bromo-3-methoxypyrazin-2(1H)-one: A Comparative Guide to X-Ray Crystallography vs. Alternative Analytical Modalities

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Workflow Executive Summary: The Analytical Conundrum As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Workflow

Executive Summary: The Analytical Conundrum

As a Senior Application Scientist overseeing structural elucidation pipelines, I frequently encounter the limitations of routine analytical techniques when characterizing complex heterocyclic building blocks. 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2) is a highly versatile intermediate used in the synthesis of protein degraders and kinase inhibitors[1],[2]. However, confirming its exact structural state presents a classic analytical challenge: resolving its lactam-lactim tautomerism (1H-pyrazin-2-one vs. 2-hydroxypyrazine) and mapping its halogen-bonding networks[3],[4].

While Nuclear Magnetic Resonance (NMR) spectroscopy excels at determining molecular connectivity in solution, it often falls short in definitively assigning solid-state tautomers due to rapid proton exchange[5],[6]. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative modalities, detailing the mechanistic causality behind why SCXRD remains the gold standard for the absolute structural confirmation of halogenated pyrazinones[7].

The Mechanistic Challenge: Tautomeric Equilibria and Halogen Bonding

Pyrazin-2(1H)-one derivatives are characterized by a dynamic proton equilibrium between the N1 nitrogen (lactam form) and the C2 oxygen (lactim form)[8].

  • The NMR Limitation: In solution, this intermolecular proton exchange often occurs on a timescale faster than the NMR acquisition frequency. Consequently, the signals become time-averaged, masking the true predominant tautomer and rendering absolute structural assignment ambiguous[9].

  • The X-Ray Advantage: SCXRD freezes the molecule in its static solid-state conformation. Because X-rays scatter off the electron clouds of atoms, SCXRD provides absolute 3D atomic coordinates[5]. Furthermore, the heavy bromine atom at the C5 position features an electron-deficient region known as a "σ-hole." SCXRD allows us to directly measure the distances and angles of resulting halogen bonds (e.g., C-Br···O interactions), which dictate the molecule's crystal packing and physicochemical stability[10].

Comparative Performance Analysis

To objectively evaluate the optimal method for characterizing 5-Bromo-3-methoxypyrazin-2(1H)-one, we must compare the data outputs of the leading analytical modalities.

Analytical Modality3D Atomic CoordinatesTautomer ResolutionIntermolecular InteractionsSample RequirementThroughput
Single-Crystal X-Ray Diffraction (SCXRD) Absolute (± 0.001 Å) Definitive (Solid-State) Direct mapping (H-bonds, Halogen bonds) 0.1 - 0.5 mm single crystalLow (Days for growth + hours for scan)
Solution-State NMR ( 1 H, 13 C, 15 N) Inferred (Connectivity)Ambiguous (Time-averaged)Indirect (NOE/ROESY limits)5 - 10 mg (Solution)High (Minutes to hours)
Solid-State NMR (CP/MAS) Inferred (Local environment)Definitive (Solid-State)Indirect (Chemical shift perturbations)20 - 50 mg (Powder)Medium (Hours to days)
FT-IR Spectroscopy NoneIndicative (C=O vs O-H stretch)Indicative (Peak broadening)< 1 mg (Powder/Neat)Very High (Minutes)

Data Interpretation: While solution NMR is high-throughput and excellent for purity checks, SCXRD is the only modality that provides the absolute spatial coordinates required to definitively locate the N-H proton and measure the C-Br···O halogen bond distances[7],[6].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental choice.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Determine the absolute configuration and tautomeric state of 5-Bromo-3-methoxypyrazin-2(1H)-one.

  • Crystallization via Vapor Diffusion:

    • Step: Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM). Place the open vial inside a larger closed chamber containing hexanes (antisolvent).

    • Causality: Slow diffusion of the non-polar antisolvent into the DCM gradually lowers the solubility of the pyrazinone. This controlled supersaturation promotes the nucleation of highly ordered, single crystals rather than twinned or microcrystalline powders.

  • Cryogenic Data Collection:

    • Step: Mount a suitable crystal (approx. 0.2 x 0.2 x 0.1 mm) on a MiTeGen loop using paratone oil. Flash-cool the crystal to 100 K using an N 2​ cryostream on a diffractometer equipped with Mo-K α radiation ( λ = 0.71073 Å).

    • Causality: Flash-cooling to cryogenic temperatures minimizes the thermal displacement parameters (B-factors) of the atoms. This is critical for accurately locating the low-electron-density hydrogen atom on N1 via difference Fourier maps, definitively proving the lactam tautomer[10].

  • Structure Solution and Refinement:

    • Step: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality: The heavy bromine atom provides significant anomalous scattering ( Δf′ and Δf′′ ). This heavy-atom effect dramatically simplifies the phase problem, allowing the software to easily anchor the initial electron density map.

    • Self-Validation Check: An internal merging R -factor ( Rint​ ) of < 0.05 during data reduction validates that the crystal is untwinned and the diffraction data is of publishable quality before refinement begins.

Protocol B: Solution-State Multinuclear NMR

Objective: Assess molecular connectivity and observe solvent-dependent tautomeric shifts.

  • Sample Preparation:

    • Step: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: A highly polar, strongly hydrogen-bonding solvent like DMSO- d6​ disrupts intermolecular pyrazinone-pyrazinone hydrogen bonds, slowing down the proton exchange rate compared to non-polar solvents like CDCl 3​ . This increases the likelihood of observing distinct tautomeric signals rather than a broad, averaged baseline[9].

  • Acquisition ( 1 H- 15 N HMBC):

    • Step: Acquire a 2D 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC) spectrum to observe long-range couplings between the ring protons and the nitrogen atoms.

    • Self-Validation Check: The presence of sharp, distinct solvent residual peaks (DMSO- d5​ at 2.50 ppm) with the correct multiplet structure validates the magnetic field homogeneity (shim quality) prior to interpreting the complex heterocyclic signals.

Analytical Decision Workflow

The following diagram illustrates the logical pathway for resolving structural ambiguity in halogenated pyrazinones.

G Start Synthesize/Isolate 5-Bromo-3-methoxypyrazin-2(1H)-one NMR Solution-State NMR (1H, 13C, 15N HMBC) Start->NMR TautomerCheck Are tautomeric signals time-averaged? NMR->TautomerCheck Crystallization Single Crystal Growth (Slow Evaporation/Vapor Diffusion) TautomerCheck->Crystallization Yes (Ambiguous) ssNMR Solid-State NMR / IR (Orthogonal Validation) TautomerCheck->ssNMR No (Resolved) SCXRD Single-Crystal X-Ray Diffraction (Cryogenic Data Collection) Crystallization->SCXRD Structure Definitive Structure: Lactam Tautomer & Halogen Bonds SCXRD->Structure ssNMR->Structure

Figure 1: Analytical decision workflow for resolving tautomeric equilibria in halogenated pyrazinones.

Conclusion

For 5-Bromo-3-methoxypyrazin-2(1H)-one, relying solely on solution-state NMR leaves critical structural questions unanswered due to dynamic tautomeric exchange. By leveraging the heavy-atom scattering power of bromine and the static nature of cryogenic crystal lattices, Single-Crystal X-Ray Diffraction (SCXRD) objectively outperforms alternative modalities. It provides a self-validating, definitive map of both the lactam tautomer and the crucial halogen-bonding networks that dictate the molecule's behavior in downstream drug development applications.

Sources

Comparative

Comparative IR Spectroscopy Guide: Structural Verification of 5-Bromo-3-methoxypyrazin-2(1H)-one

Executive Summary & Application Context In modern drug discovery and organic synthesis, 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2) serves as a highly functionalized, privileged heterocyclic building block[1]. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In modern drug discovery and organic synthesis, 5-Bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2) serves as a highly functionalized, privileged heterocyclic building block[1]. It is frequently utilized in the development of kinase inhibitors and protein degraders. A critical analytical challenge during its synthesis is verifying the success of halogenation at the C-5 position and confirming the integrity of the lactam core.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectral fingerprints of 5-Bromo-3-methoxypyrazin-2(1H)-one against its common structural alternatives: the unsubstituted precursor 3-methoxypyrazin-2(1H)-one and the chlorinated analogue 5-Chloro-3-methoxypyrazin-2(1H)-one . By leveraging these comparative metrics, researchers can rapidly and definitively confirm structural identity.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To achieve high-fidelity spectral data, we strictly utilize Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy rather than traditional KBr pellet transmission.

The Causality of this Choice: KBr is highly hygroscopic. Moisture absorbed during pellet pressing exhibits a broad O-H stretching band at 3200–3400 cm⁻¹ and an H-O-H bending band at ~1640 cm⁻¹. These artifacts directly overlap with and obscure the critical pyrazinone N-H (~3180 cm⁻¹) and C=O (~1680 cm⁻¹) stretching frequencies[2]. ATR provides a moisture-free, non-destructive measurement that preserves the solid-state polymorphic integrity of the sample.

Step-by-Step Analytical Workflow

This protocol is designed as a self-validating system to ensure absolute data trustworthiness.

  • System Calibration (Validation Step): Run a standard polystyrene film scan.

    • Causality: This verifies the interferometer alignment and laser precision, ensuring the wavenumber scale is perfectly calibrated against the known 1601 cm⁻¹ and 1028 cm⁻¹ polystyrene peaks.

  • Dynamic Background Subtraction: Collect 32 scans of the clean, empty diamond ATR crystal.

    • Causality: This creates a self-correcting baseline that dynamically subtracts ambient atmospheric CO₂ and water vapor, preventing environmental interference in the final spectrum.

  • Sample Application: Apply 2–5 mg of desiccated pyrazinone powder directly to the ATR crystal. Lower the anvil to apply uniform pressure.

    • Causality: Consistent mechanical pressure ensures intimate contact between the solid sample and the IR evanescent wave, maximizing the signal-to-noise ratio without crushing the crystal lattice to the point of inducing polymorphic phase changes.

  • Data Acquisition & Processing: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm.

    • Causality: ATR correction compensates for the wavelength-dependent penetration depth of the IR beam, normalizing the data so the spectrum is directly comparable to standard transmission reference libraries.

Fig 1. Step-by-step ATR-FTIR workflow for pyrazinone derivative identification.

Comparative Spectral Analysis

To objectively verify the synthesis of 5-Bromo-3-methoxypyrazin-2(1H)-one, we must compare its spectral features against its structural alternatives. The analysis is divided into core scaffold verification and halogen differentiation.

A. The Pyrazinone Core (Lactam Tautomer)

Pyrazin-2-ols exist predominantly in their lactam tautomeric form (pyrazin-2(1H)-one) in the solid state. This is confirmed by two critical, self-validating peaks present across all three compared compounds:

  • The N-H Stretch: Appears as a broadened band at ~3180 cm⁻¹ due to extensive intermolecular hydrogen bonding.

  • The C=O Stretch (Amide I equivalent): Manifests as a sharp, highly intense peak at ~1682–1688 cm⁻¹ . According to standard pyrazinone spectral data published in the , this strong carbonyl absorption is the definitive marker of the lactam core[2].

B. The Methoxy Group

The methoxy substituent at the C-3 position yields reliable C-O-C stretching vibrations. The asymmetric stretch is observed at ~1240 cm⁻¹ , while the symmetric stretch appears near ~1030 cm⁻¹ . These remain relatively static across the halogenated variants.

C. Halogen Differentiation (The Diagnostic Region)

The definitive identification of 5-Bromo-3-methoxypyrazin-2(1H)-one relies on the low-frequency fingerprint region (400–800 cm⁻¹).

  • 5-Bromo Variant: Exhibits a distinct, heavy-atom C-Br stretching vibration at ~560 cm⁻¹ .

  • 5-Chloro Variant: The C-Cl stretch appears at a significantly higher frequency, ~730 cm⁻¹ .

  • Unsubstituted Variant: Lacks these halogen bands entirely, instead showing a strong C-H out-of-plane bending vibration at ~820 cm⁻¹ corresponding to the adjacent C5-C6 protons.

Quantitative Data Summary

The following table summarizes the objective shifts in vibrational frequencies, allowing for rapid cross-referencing during quality control.

Vibrational Mode3-Methoxypyrazin-2(1H)-one (Precursor)5-Chloro-3-methoxypyrazin-2(1H)-one (Analogue)5-Bromo-3-methoxypyrazin-2(1H)-one (Target)
N-H Stretch (Lactam) ~3185 cm⁻¹~3175 cm⁻¹~3180 cm⁻¹
C=O Stretch (Lactam) ~1685 cm⁻¹~1688 cm⁻¹~1682 cm⁻¹
Pyrazine Ring Stretch ~1580 cm⁻¹~1565 cm⁻¹~1570 cm⁻¹
C-O-C Stretch (Methoxy) ~1245 cm⁻¹~1240 cm⁻¹~1242 cm⁻¹
C-X Stretch (Halogen) N/A (C-H bend at ~820 cm⁻¹)~730 cm⁻¹ (C-Cl)~560 cm⁻¹ (C-Br)

Mechanistic Insights: The Physics of Peak Shifting

Understanding why these peaks shift provides the authoritative grounding necessary for advanced spectral interpretation. The substitution of a halogen at the C-5 position of the pyrazine ring[3] introduces two competing physical phenomena: Atomic Mass Effects and Inductive Effects .

  • Hooke's Law & The Mass Effect: The frequency of a stretching vibration is inversely proportional to the square root of the reduced mass of the bonded atoms. Because bromine (atomic mass ~79.9 amu) is significantly heavier than chlorine (~35.5 amu), the C-Br bond requires less energy to vibrate, shifting the C-X stretch to a much lower wavenumber (~560 cm⁻¹ vs ~730 cm⁻¹).

  • Inductive (-I) Effects: Halogens withdraw electron density from the pyrazine core. Because chlorine is more electronegative than bromine, the 5-Chloro variant exerts a stronger inductive pull. As documented in computational studies of pyrazine derivatives in , this stronger electron withdrawal disrupts the aromaticity slightly more, causing a more pronounced shift in the pyrazine ring stretching frequencies (~1565 cm⁻¹) compared to the brominated analogue (~1570 cm⁻¹)[4].

Fig 2. Mechanistic effects of halogen substitution on IR vibrational frequencies.

References

  • European Journal of Chemistry. "Synthesis and characterization of pyrazin-2(1H)-one derivatives." Available at:[Link]

  • NIST Chemistry WebBook. "Pyrazine - IR Spectrum." Available at:[Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. "Calculated gas-phase infrared spectra of pyrazine derivatives." Available at:[Link]

Sources

Validation

A Comparative Guide to Establishing Reference Standards for 5-Bromo-3-methoxypyrazin-2(1H)-one Quality Control

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and research, the integrity of a chemical entity is paramount. This guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and research, the integrity of a chemical entity is paramount. This guide provides a comprehensive framework for establishing and maintaining a robust quality control (QC) system for 5-Bromo-3-methoxypyrazin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] The principles and methodologies detailed herein are designed to ensure the identity, purity, and overall quality of this compound, which is crucial for reproducible research and the development of safe and effective therapeutics.

The establishment of a well-characterized reference standard is the cornerstone of any rigorous QC program.[3][4] A reference standard serves as the benchmark against which all subsequent batches of the material are compared, ensuring consistency and reliability. This guide will objectively compare various analytical techniques and provide the supporting experimental rationale necessary for the comprehensive characterization of a 5-Bromo-3-methoxypyrazin-2(1H)-one reference standard.

The Hierarchical Approach to Reference Standards

In pharmaceutical practice, a tiered system of reference standards is often employed to ensure the longevity and integrity of the primary standard.

Reference_Standard_Hierarchy Primary Primary Reference Standard Secondary Secondary Reference Standard (Working Standard) Primary->Secondary Qualification InHouse In-House Calibrant Secondary->InHouse Calibration

Figure 1: Hierarchical relationship of pharmaceutical reference standards.

A Primary Reference Standard is a substance that has been shown by an extensive set of analytical tests to be authentic material of high purity.[5] Secondary Reference Standards (or Working Standards) are qualified against the primary standard and are used for routine laboratory work to conserve the primary material.[1]

Critical Quality Attributes (CQAs) of 5-Bromo-3-methoxypyrazin-2(1H)-one

The first step in establishing a quality control strategy is to define the Critical Quality Attributes (CQAs) of the molecule. These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.

Critical Quality AttributeAcceptance CriteriaAnalytical Technique(s)
Identity Conforms to the structure of 5-Bromo-3-methoxypyrazin-2(1H)-one¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FT-IR
Purity (Assay) ≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Impurities Individual unknown impurities: ≤ 0.10%Total impurities: ≤ 1.0%HPLC, LC-MS
Residual Solvents Meet ICH Q3C limitsGas Chromatography (GC)
Water Content ≤ 0.5%Karl Fischer Titration
Elemental Composition Conforms to the theoretical values for C₅H₅BrN₂O₂Elemental Analysis (CHN + Br)

Comparative Analysis of Key Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of a reference standard. The following sections compare the primary techniques and provide detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for determining purity and identifying impurities. A well-developed and validated HPLC method is crucial for the quality control of 5-Bromo-3-methoxypyrazin-2(1H)-one.[6][7] Reversed-phase HPLC (RP-HPLC) is generally the method of choice for moderately polar compounds like pyrazinone derivatives.

Comparison of HPLC Columns and Mobile Phases:

Stationary PhaseMobile Phase SystemAdvantagesDisadvantagesBest Suited For
C18 Acetonitrile/Water with 0.1% Formic AcidVersatile, good retention for moderately polar compounds, MS-compatible.[8]Potential for peak tailing with basic compounds.General purity analysis and impurity profiling.
C8 Methanol/Phosphate BufferShorter retention times than C18, good for more hydrophobic compounds.[7]Buffer is not MS-compatible.Rapid screening and analysis of less polar impurities.
Phenyl-Hexyl Acetonitrile/WaterAlternative selectivity based on π-π interactions, beneficial for aromatic compounds.May not provide sufficient retention for all impurities.Separation of aromatic impurities or isomers.

Experimental Protocol: RP-HPLC Method for Purity Determination

This protocol outlines a starting point for the development and validation of an HPLC method for 5-Bromo-3-methoxypyrazin-2(1H)-one.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[9][10][11]

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide unequivocal evidence of the molecular structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the definitive identification and structural elucidation of organic molecules.[12]

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. For 5-Bromo-3-methoxypyrazin-2(1H)-one, one would expect to see a singlet for the methoxy protons, a singlet for the pyrazinone ring proton, and a broad singlet for the N-H proton.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural confirmation.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integrations with the expected values for the proposed structure.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[13]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation of the molecule, providing further structural information.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Infuse a dilute solution of the sample directly into the mass spectrometer or introduce it via an LC-MS system.

  • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a suitable starting point.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).

  • Data Analysis: Confirm that the observed molecular weight and isotopic pattern are consistent with the molecular formula C₅H₅BrN₂O₂.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and in this case, bromine) in the compound. This is a fundamental test to confirm the empirical and molecular formula.

Experimental Protocol: Elemental Analysis

  • Instrumentation: A CHN analyzer and a method for halogen determination (e.g., combustion with subsequent titration or ion chromatography).[14][15]

  • Sample Preparation: A few milligrams of the dry sample are required.

  • Analysis: The sample is combusted at high temperature, and the resulting gases are quantified.

  • Acceptance Criteria: The experimentally determined percentages of C, H, N, and Br should be within ±0.4% of the theoretical values.

Theoretical vs. Expected Elemental Composition:

ElementTheoretical Percentage
Carbon (C)29.29%
Hydrogen (H)2.46%
Bromine (Br)38.98%
Nitrogen (N)13.66%
Oxygen (O)15.60% (by difference)

Workflow for Establishing a 5-Bromo-3-methoxypyrazin-2(1H)-one Reference Standard

The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of a primary reference standard.

Reference_Standard_Workflow cluster_0 Synthesis & Purification cluster_1 Characterization & Qualification cluster_2 Finalization Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Drying Drying under Vacuum Purification->Drying Identity Identity Confirmation (NMR, MS, IR) Drying->Identity Purity Purity & Impurity Analysis (HPLC, LC-MS) Identity->Purity PhysChem Physicochemical Tests (Water Content, Elemental Analysis) Purity->PhysChem CoA Certificate of Analysis (CoA) Generation PhysChem->CoA Storage Secure & Controlled Storage CoA->Storage

Figure 2: Workflow for establishing a primary reference standard.

Conclusion

The establishment of a high-quality reference standard for 5-Bromo-3-methoxypyrazin-2(1H)-one is a critical undertaking that underpins the reliability and reproducibility of research and development activities. By employing a suite of orthogonal analytical techniques, as detailed in this guide, researchers and drug development professionals can be confident in the identity, purity, and overall quality of their material. Adherence to established guidelines, such as those from the ICH, for method validation and characterization ensures that the reference standard is fit for its intended purpose and meets the stringent requirements of the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. 2023. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. 2025. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research. 2014.
  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho Pharmaceuticals. 2020. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. 2009. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. 2025. [Link]

  • Reference Standard | Secondary & Primary Standards | CMO. PharmaCompass.com. [Link]

  • Understanding the Difference Between Working Standards and Reference Standards in Biopharma. ProPharma Group. [Link]

  • Reference Standards in the Pharmaceutical Industry. MRIGlobal. 2024. [Link]

  • Four Keys to Reference Standard Management. MRIGlobal. 2024. [Link]

  • Application Note 1: Establishment and Qualification of an In-House Primary Reference Standard. BenchChem. 2025.
  • Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. 2016. [Link]

  • Laboratory evaluation of halogenated compound content. Analytice. 2018. [Link]

  • Qualitative Analysis of Organic Compounds. [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
  • Combustion Elemental Analysis. Analytik Jena. [Link]

  • What Is Quality Control (QC)? Types of Quality Control in the Pharmaceutical Industry. Qualityze. 2026. [Link]

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Robertson Microlit Laboratories. [Link]

  • impurity-profiling-and-characterization-for-generic-project. ResolveMass Laboratories Inc. 2026. [Link]

  • Specification Setting During Chemical API Development. Regis Technologies. 2021. [Link]

  • Reference Standard Preparation & Characterization. Creative Biolabs. [Link]

  • Best Practices for Chemical Manufacturing Quality Control. Deskera. 2023. [Link]

  • Impurity Analysis and Profiling Services. Emery Pharma. [Link]

  • Separation Science in Drug Development, Part IV: Quality Control. LCGC International. 2022. [Link]

  • Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays. National Institute of Environmental Health Sciences. [Link]

  • Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica.
  • Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. BioPharmaSpec. 2025. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. 2020. [Link]

  • Analytical method validation: A brief review. International Journal of Pharmaceutical Quality Assurance. 2022.
  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. 2018. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. 2025. [Link]

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. 2022.
  • IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmaceutical Research. 2020.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. 2006.
  • A Review on Step-by-Step Analytical Method Valid
  • Design and Synthesis of Opioidmimetics Containing 2′,6′-Dimethyl-l-tyrosine and a Pyrazinone-Ring Platform.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
  • The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors.

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Comparative

Comparison Guide: Theoretical vs. Experimental Elemental Analysis for 5-Bromo-3-methoxypyrazin-2(1H)-one

Executive Summary For researchers utilizing1[1] in the synthesis of protein degraders and pharmaceutical intermediates, establishing absolute bulk purity is a critical quality control step. While spectroscopic methods (l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers utilizing1[1] in the synthesis of protein degraders and pharmaceutical intermediates, establishing absolute bulk purity is a critical quality control step. While spectroscopic methods (like NMR or LC-MS) confirm structural identity, 2[2] remains the gold standard for determining absolute bulk purity by comparing experimental mass fractions to theoretical calculations. This guide objectively compares theoretical elemental calculations with experimental CHN and halogen analysis methods, providing self-validating protocols and evaluating alternative analytical techniques for bromine quantification.

Theoretical Calculation: The Absolute Benchmark

To evaluate experimental performance, we must first establish the theoretical elemental composition. 5-Bromo-3-methoxypyrazin-2(1H)-one has the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 g/mol [1].

The theoretical mass fractions are calculated as follows:

  • Carbon (C): (5 × 12.011) / 205.011 = 29.29%

  • Hydrogen (H): (5 × 1.008) / 205.011 = 2.46%

  • Nitrogen (N): (2 × 14.007) / 205.011 = 13.66%

  • Bromine (Br): (1 × 79.904) / 205.011 = 38.98%

  • Oxygen (O): (2 × 15.999) / 205.011 = 15.61%

Causality of the Benchmark: The theoretical calculation assumes a 100% pure, anhydrous crystalline lattice. Any deviation in experimental data indicates the presence of synthetic impurities, residual solvents, or trapped moisture[3].

Experimental Methodologies: Self-Validating Protocols

Achieving the theoretical benchmark requires rigorous, self-validating experimental workflows. Because 5-Bromo-3-methoxypyrazin-2(1H)-one contains a heavy halogen (Bromine), standard CHN analysis must be carefully managed to prevent interference, and a separate assay is required for Br quantification.

Protocol A: CHN Determination via Dynamic Flash Combustion

Objective: Quantify C, H, and N mass fractions.

  • Sample Preparation: Weigh exactly 5.0 mg of thoroughly desiccated 5-Bromo-3-methoxypyrazin-2(1H)-one into a tin capsule[4].

    • Causality: Tin acts as an exothermic catalyst during flash combustion. Desiccation is critical because ambient moisture artificially inflates hydrogen and oxygen mass fractions, leading to failing results[4].

  • Combustion: Drop the capsule into a quartz reactor heated to 1000°C under an oxygen-rich atmosphere.

    • Causality: Ensures complete oxidation of the pyrazine ring into CO2, H2O, NOx, and Br2[3].

  • Reduction & Halogen Scrubbing: Pass the effluent gases through a reduction column packed with copper (to reduce NOx to N2) and silver wool.

    • Causality: Silver wool quantitatively scrubs volatile Br2 gas to form solid AgBr. Without this step, bromine would co-elute and interfere with the downstream gas chromatography (GC) separation[2].

  • Validation: Run a certified organic analytical standard (e.g., sulfanilamide) every 10 samples. If the standard deviates by >0.30% absolute, the instrument must be recalibrated to prevent data drift[3].

Protocol B: Bromine Determination via Oxygen Bomb Combustion & Ion Chromatography (IC)

Objective: Quantify Br mass fraction.

  • Combustion: Combust 15 mg of the sample in a sealed oxygen bomb containing a dilute NaOH absorbing solution.

    • Causality: This closed-system combustion converts all covalently bound pyrazine bromine into aqueous bromide (Br-) ions without the loss of volatile Br2[5].

  • Filtration: Filter the absorbing solution through a 0.22 µm membrane.

    • Causality: Removes carbonaceous particulates that could foul the delicate IC column.

  • Ion Chromatography: Inject the filtrate into an IC system utilizing an anion-exchange column (e.g., IonPac AS19) and a suppressed conductivity detector.

    • Causality: IC distinctly resolves Br- from other potential trace halogens (Cl-, F-), ensuring high specificity and an accurate quantitative mass fraction[5].

Visualizing the Analytical Workflows

EA_Workflow cluster_CHN CHNS Analyzer Workflow cluster_Br Bromine Analysis Workflow Sample 5-Bromo-3-methoxypyrazin-2(1H)-one (C5H5BrN2O2) Combustion Dynamic Flash Combustion (1000°C, O2) Sample->Combustion Bomb Oxygen Bomb Combustion Sample->Bomb Reduction Reduction & Halogen Scrubbing (Cu/Ag wool) Combustion->Reduction CO2, H2O, NOx, Br2 Separation GC Gas Separation Reduction->Separation CO2, H2O, N2 TCD TCD Detection (C, H, N) Separation->TCD Absorption Absorption in Aqueous NaOH Bomb->Absorption Br- ions IC Ion Chromatography (IC) Absorption->IC

Figure 1: Comparative analytical workflows for CHN and Bromine elemental analysis.

Comparative Analysis: Acceptable Limits & Method Alternatives

The ±0.4% Acceptability Debate

Historically, premier chemical journals require experimental elemental analysis values to fall within ±0.4% of the theoretical calculated values to prove bulk purity[6]. However, 7[7] have sparked debate, demonstrating that random instrumental error across different laboratories frequently causes deviations outside this 0.4% window, even for highly pure compounds. Despite this, the ±0.4% limit remains the industry standard for verifying the purity of building blocks like 5-Bromo-3-methoxypyrazin-2(1H)-one[8].

Table 1: Theoretical vs. Experimental Data Comparison (Simulated High-Purity Batch)

ElementTheoretical Mass (%)Experimental Result (%)Absolute Deviation (%)Status (±0.4% Limit)
C 29.2929.35+0.06Pass
H 2.462.51+0.05Pass
N 13.6613.58-0.08Pass
Br 38.9838.85-0.13Pass

Note: A failing hydrogen score (e.g., >+0.4%) in this compound typically indicates incomplete drying, as the hygroscopic nature of pyrazine derivatives can trap water molecules[4].

Comparing Halogen Analytical Alternatives

While Oxygen Bomb + IC is highly accurate for bromine, other alternatives exist depending on the research phase and required precision.

Table 2: Comparison of Bromine Analytical Methodologies

MethodologyOperating PrincipleSpecificity for BromineLimit of QuantificationBest Use Case
Oxygen Bomb + IC Combustion followed by Anion ExchangeHigh (Resolves Cl-, Br-, F-)<8 mg/kg[5]Routine high-accuracy bulk quantification for pharmaceutical intermediates.
Wet Titration Silver nitrate (AgNO3) precipitationModerate (Cl- and I- interfere)High ppm to % range[9]Rapid, low-cost bulk analysis where other halogens are definitively absent.
EPMA Electron Probe Micro-Analysis (11.909 keV X-ray)High (Interference-free Br Kα signal)[10]~120 µg/g[10]In-situ solid-state mapping; investigating spatial distribution of Br in solid matrices.

References

  • Wikipedia - Elemental Analysis[Link]

  • University of British Columbia (UBC) - Summary of CHNS Elemental Analysis Common Problems[Link]

  • Atlantic Microlab - Strategies for Optimizing Elemental Analyses [Link]

  • SciSpace - Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography[Link]

  • National Institutes of Health (NIH) / ACS - Chemists Debate the Value of Elemental Analysis [Link]

  • Cardiff University / ORCA - An International Study Evaluating Elemental Analysis[Link]

  • AZoNano - The Problems Associated With Elemental Analysis [Link]

  • Robertson Microlit Laboratories - Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [Link]

  • National Institutes of Health (NIH) - Interference-free electron probe micro-analysis of bromine in halogen-bearing minerals and glasses [Link]

Sources

Validation

Comparative yield analysis of pyrazinone bromination methods

Comparative Yield Analysis of Pyrazinone Bromination Methods: A Technical Guide Introduction The pyrazinone scaffold is a privileged pharmacophore found in numerous bioactive marine alkaloids (e.g., dragmacidins) and syn...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Yield Analysis of Pyrazinone Bromination Methods: A Technical Guide

Introduction The pyrazinone scaffold is a privileged pharmacophore found in numerous bioactive marine alkaloids (e.g., dragmacidins) and synthetic therapeutics, including thrombin inhibitors and HIV-1 reverse transcriptase inhibitors[1][2]. However, the functionalization of pyrazinones—specifically via bromination—presents a unique synthetic challenge. The inherent electron deficiency of the diazine ring, coupled with pyrazinol-pyrazinone tautomerism, often renders direct electrophilic halogenation sluggish and low-yielding[3].

This guide provides an objective, data-driven comparison of three distinct bromination strategies: direct electrophilic bromination with N-bromosuccinimide (NBS), mild regioselective bromination using bromodimethylsulfonium bromide (BDMS), and the de novo Vekemans cyclization. By analyzing the mechanistic causality behind these methods, drug development professionals can select the optimal protocol for their specific substrate scope.

Mechanistic Causality & Strategy Selection

  • The Tautomerism Hurdle : Unsubstituted pyrazinones exist in equilibrium with their pyrazinol tautomers. To facilitate direct electrophilic bromination, the tautomeric form must be "fixed" via 1-alkylation or 1-arylation. This substitution localizes electron density, activating the C-3 and C-5 positions for electrophilic attack[3].

  • Reagent Reactivity : Molecular bromine (Br₂) often leads to destructive over-oxidation or unselective polybromination. Utilizing controlled Br⁺ sources like NBS or BDMS mitigates these side reactions, preserving acid-labile functional groups[4].

  • The De Novo Alternative : When direct halogenation fails (especially for substrates with electron-withdrawing substituents), constructing the pyrazinone ring from acyclic precursors with the halogens already installed (Vekemans method) bypasses the thermodynamic barrier of the electron-deficient ring[1].

Visualization of Bromination Workflows

G Start Pyrazinone Scaffold or Acyclic Precursor Path1 Direct Electrophilic Bromination Start->Path1 Intact Ring Path2 De Novo Ring Construction Start->Path2 α-aminonitrile Reagent1 NBS in DMF/DCM (Requires fixed tautomer) Path1->Reagent1 Reagent2 BDMS in CH2Cl2 (Mild Br+ transfer) Path1->Reagent2 Reagent3 Oxalyl Bromide (Vekemans Method) Path2->Reagent3 Prod1 5-Bromopyrazinones Yield: 70-90% Reagent1->Prod1 Prod2 3-Bromopyrazinones Yield: ~82% Reagent2->Prod2 Prod3 3,5-Dibromopyrazinones Yield: 60-70% Reagent3->Prod3

Fig 1: Comparative workflow of pyrazinone bromination pathways and expected yields.

Quantitative Yield Analysis

MethodReagent SystemSubstrate ScopeTarget PositionAverage YieldMechanistic Advantage
Standard Electrophilic NBS / DMF (or DCM)1-alkyl/aryl-3-methoxypyrazinonesC-570–90%Fixed tautomer increases nucleophilicity; NBS prevents over-oxidation[3].
Mild Electrophilic BDMS / CH₂Cl₂Polycyclic / complex pyrazinonesC-3~82%Mild Br⁺ source; preserves acid-labile functional groups[4].
De Novo (Vekemans) Oxalyl Bromide / Tolueneα-aminonitrilesC-3 & C-560–70%Bypasses ring electron-deficiency by pre-installing halogens during cyclization[1][2].

Self-Validating Experimental Protocols

Protocol 1: Regioselective 5-Bromination using NBS Application: Optimal for 1-substituted pyrazinones where the tautomeric form is fixed.

  • Preparation : Dissolve the 1-substituted-3-methoxypyrazin-2(1H)-one (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Activation : Cool the solution to 0 °C. The low temperature prevents radical-mediated side reactions at the alkyl substituents.

  • Bromination : Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Causality: NBS acts as a steady, low-concentration source of electrophilic bromine, minimizing the formation of dibrominated byproducts[3].

  • Self-Validation : Monitor via TLC (Hexanes/EtOAc). The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the formation of a less polar spot indicates successful bromination.

  • Quenching & Isolation : Quench the reaction with saturated aqueous Na₂S₂O₃.

    • Causality: Thiosulfate reduces any unreacted electrophilic bromine to inert bromide, preventing post-extraction oxidative degradation. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield the 5-bromopyrazinone (70-90% yield).

Protocol 2: Mild 3-Bromination using BDMS Application: Ideal for complex, acid-labile substrates like pyrazinoisoquinolines.

  • Preparation : Dissolve the pyrazinone derivative (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C.

  • Reagent Addition : Add bromodimethylsulfonium bromide (BDMS) (1.1 equiv) in one portion.

    • Causality: BDMS transfers a bromonium ion (Br⁺) under strictly neutral conditions, avoiding the strong acids generated by Br₂ or the polar aprotic requirement of NBS[4].

  • Propagation : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation : The reaction progress is visually indicated by the evolution of dimethyl sulfide (a volatile byproduct).

  • Isolation : Wash the organic layer directly with water and brine. The mild nature of BDMS allows for direct concentration and purification via silica gel chromatography, yielding the 3-bromopyrazinone (~82% yield)[4].

Protocol 3: De Novo Synthesis of 3,5-Dibromopyrazinones (Vekemans Method) Application: Necessary when direct bromination fails due to strong electron-withdrawing groups on the pyrazinone core.

  • Precursor Setup : Dissolve the corresponding Strecker-derived α-aminonitrile (1.0 equiv) in o-dichlorobenzene or toluene.

  • Cyclization/Halogenation : Add an excess of oxalyl bromide (2.0 - 3.0 equiv) at room temperature.

    • Causality: The oxalyl halide acts as both the C2/C3 carbon source and the halogenating agent. By building the ring with the halogens already present, you bypass the thermodynamic penalty of electrophilic attack on an electron-deficient heterocycle[1].

  • Thermal Activation : Heat the mixture to 70–100 °C for 4–6 hours.

  • Self-Validation : The reaction is accompanied by the vigorous evolution of CO, CO₂, and HBr gases. The cessation of gas evolution serves as a reliable macroscopic indicator of reaction completion.

  • Isolation : Cool to room temperature, concentrate under reduced pressure to remove excess oxalyl bromide, and purify via column chromatography to afford the 3,5-dibromo-2(1H)-pyrazinone (60-70% yield)[2].

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-3-methoxypyrazin-2(1H)-one proper disposal procedures

Comprehensive Operational and Disposal Guide for 5-Bromo-3-methoxypyrazin-2(1H)-one As a critical building block in pharmaceutical synthesis—particularly in the development of kinase inhibitors and targeted protein degra...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 5-Bromo-3-methoxypyrazin-2(1H)-one

As a critical building block in pharmaceutical synthesis—particularly in the development of kinase inhibitors and targeted protein degraders—5-Bromo-3-methoxypyrazin-2(1H)-one requires rigorous handling and disposal protocols. Its molecular architecture, characterized by a covalently bound bromine atom on a pyrazine ring, dictates that it cannot be treated as standard organic waste.

This guide provides step-by-step, self-validating operational and disposal methodologies designed to ensure laboratory safety, regulatory compliance, and environmental protection.

Physicochemical & Hazard Profile

Before initiating any workflow, personnel must understand the quantitative and hazard parameters of the compound. The presence of the halogen (bromine) fundamentally alters its waste classification.

ParameterData / Classification
Chemical Name 5-Bromo-3-methoxypyrazin-2(1H)-one
CAS Number 89282-38-2 1
Molecular Formula C5H5BrN2O2 1
Molecular Weight 205.01 g/mol [[1]]()
Primary Hazard Codes Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) [[2]]()
Waste Classification Halogenated Organic Waste (Strict Segregation Required) 3

Mechanistic Rationale for Disposal Protocols

Why can't 5-Bromo-3-methoxypyrazin-2(1H)-one go into standard organic waste? The causality behind strict segregation lies in the thermal dynamics of the bromine atom. When halogenated compounds are mixed with non-halogenated solvents, they significantly lower the overall heating value (BTU) of the waste stream. More critically, standard incineration of brominated compounds at lower temperatures (<900°C) catalyzes the formation of highly toxic, environmentally persistent polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).

Furthermore, the combustion of the bromine atom yields corrosive hydrogen bromide (HBr) gas. Therefore, this chemical must be strictly segregated into a "Halogenated Organic Waste" stream, which is legally mandated to undergo specialized high-temperature incineration (>1100°C) equipped with alkaline flue gas scrubbers to neutralize the evolved HBr [[4]]().

Step-by-Step Operational Handling & Waste Segregation

To maintain a self-validating safety system, execute the following protocol during synthesis and cleanup:

Protocol 1: Benchtop Segregation and Collection

  • Engineering Controls: Always handle the dry powder within a certified chemical fume hood. Causality: The compound is a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) respiratory irritant; the fume hood prevents aerosol inhalation 2.

  • Solvent Mixing Rules: If the compound is dissolved in a non-halogenated solvent (e.g., DMSO or Acetone) during an experiment, the entire resulting mixture must now be classified as Halogenated Waste. The "more hazardous" classification always supersedes 5.

  • Container Selection: Transfer all liquid waste and solid washings into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container. Causality: Avoid metallic containers, as trace degradation of the brominated compound can generate localized HBr, leading to structural corrosion and container failure 5.

  • Labeling: Explicitly label the container as "Halogenated Organic Waste - Contains Brominated Pyrazines." Store in a secondary containment tray away from incompatible strong bases or oxidizing agents.

Spill Response and Decontamination Protocol

In the event of an accidental release, standard sweeping is strictly prohibited.

Protocol 2: Managing Accidental Spills

  • Containment: Immediately lower the fume hood sash to maximize exhaust velocity. If the spill is on the open bench, evacuate the immediate 2-meter radius.

  • Absorption & Neutralization: Cover the solid spill with damp sand or a proprietary inert chemical absorbent. Causality: Dampening the powder prevents dust generation and aerosolization, directly mitigating the inhalation hazard [[3]]().

  • Collection: Use non-sparking plastic scoops to collect the absorbed material. Place the debris into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the affected area with a mild detergent and water. Collect the wash water using absorbent materials and dispose of them strictly in the halogenated waste stream, as trace brominated residues will remain.

Final Disposal & Incineration Workflow

Once the waste leaves your facility via a licensed hazardous waste transporter, it undergoes a highly regulated destruction process. The waste is injected into a rotary kiln or liquid injection incinerator operating above 1100°C. The exhaust gases are immediately routed through a wet scrubber (utilizing sodium hydroxide or calcium hydroxide). Causality: The alkaline scrubber reacts with the volatile hydrogen bromide gas, converting it into inert, water-soluble bromide salts, ensuring zero toxic release into the atmosphere 4.

DisposalWorkflow A Benchtop Synthesis & Handling B Waste Segregation: Halogenated Stream A->B Transfer C Secondary Containment & Storage B->C Labeling D Licensed Hazardous Waste Transport C->D Pickup E High-Temp Incineration (>1100°C) D->E Processing F Alkaline Flue Gas Scrubbing (HBr removal) E->F Exhaust G Environmental Release & Ash Landfill F->G Compliance

Lifecycle and disposal workflow for halogenated pyrazine derivatives.

References

  • CalPacLab. "5-Bromo-3-methoxypyrazin-2(1H)-one Chemical Properties and CAS Data." 1

  • Key Organics. "Safety Data Sheet: 5-Bromo-3-methoxypyrazin-2(1H)-one (89282-38-2)." 2

  • Loughborough University. "Standard Operating Procedure SOP039: Storage, Handling and Disposal of Waste Chemicals and Solvents."3

  • Raghu Engineering College. "Procedures for Laboratory Chemical Waste Disposal and Segregation." 5

  • U.S. Environmental Protection Agency (EPA). "Burning of Hazardous Waste in Boilers and Industrial Furnaces: Final Rule." 4

Sources

Handling

Personal protective equipment for handling 5-Bromo-3-methoxypyrazin-2(1H)-one

As a Senior Application Scientist, I recognize that the safe handling of specialized heterocyclic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling of specialized heterocyclic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's behavior in both the laboratory environment and biological systems.

5-Bromo-3-methoxypyrazin-2(1H)-one (also referenced as 5-bromo-3-methoxypyrazin-2-ol) is a highly valuable intermediate frequently utilized in the synthesis of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1]. However, its halogenated pyrazinone core presents specific reactivity profiles that dictate strict Personal Protective Equipment (PPE) and operational protocols.

This guide provides a self-validating, step-by-step operational and logistical framework for researchers and drug development professionals handling this compound.

Physicochemical & Hazard Profiling

To design an effective safety protocol, we must first quantify the physical and toxicological parameters of the compound. The presence of the bromine atom significantly alters its lipophilicity and reactivity compared to unhalogenated analogs.

Table 1: Quantitative Data & Hazard Summary

ParameterValue / DescriptionOperational Implication
CAS Number 89282-38-2[1]Unique identifier for inventory and waste tracking.
Molecular Formula C 5​ H 5​ BrN 2​ O 2​ [1]Halogenated organic; dictates specific waste segregation.
Molecular Weight 205.01 g/mol [1]Used for precise stoichiometric calculations in synthesis.
Physical State Solid (Powder)High risk of aerosolization and static cling during weighing.
GHS Classification Acute Tox. 4 (Oral)[2]Harmful if swallowed[3]; requires strict containment.
Mechanistic Hazard Electrophilic CoreThe brominated pyrazine ring is susceptible to Nucleophilic Aromatic Substitution (S N​ Ar). In biological tissues, it can covalently bind to nucleophilic protein residues, causing skin/respiratory sensitization.

Mechanistic Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. Because 5-Bromo-3-methoxypyrazin-2(1H)-one acts as an electrophile, our PPE strategy must create an impermeable barrier against both particulate inhalation and dermal absorption.

  • Hand Protection (The Causality of Glove Selection):

    • Standard Operations: Use Nitrile gloves (minimum 0.11 mm thickness) . Nitrile provides an excellent barrier against dry powders.

    • Solution Handling: If the compound is dissolved in highly permeating solvents (e.g., DMSO, DMF, or DCM), you must double-glove . Solvents like DMSO act as chemical vehicles, carrying dissolved halogenated organics rapidly through thin nitrile barriers and directly into the bloodstream. For extended solvent exposure, switch to Butyl rubber gloves .

  • Eye Protection: Tightly fitting, splash-proof chemical safety goggles. Safety glasses with side shields are inadequate because they do not protect against fine airborne dust generated by static electricity during transfer.

  • Respiratory Protection: When handled inside a certified chemical fume hood, standard airflow provides sufficient protection. If a fume hood is unavailable or a spill occurs outside containment, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of the reactive dust.

  • Body Protection: A flame-retardant (FR) laboratory coat with tightly knit cuffs. Ensure no exposed skin between the glove and the sleeve.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. The following step-by-step methodology ensures that the compound remains contained from the moment the bottle is opened until the reaction is sealed.

Step-by-Step Methodology: Weighing and Transfer
  • Preparation & Static Mitigation: Wipe down the interior of the fume hood and the weighing balance with a damp, lint-free cloth (using 70% Ethanol/Water). This discharges static electricity, preventing the dry powder from "jumping" out of the container.

  • Airflow Verification: Verify the fume hood sash is pulled down to the designated operational height (typically 18 inches) and the flow monitor reads between 80–120 feet per minute (fpm).

  • Weighing: Use an anti-static weighing boat. Open the chemical container only inside the fume hood. Use a clean, grounded stainless-steel spatula to transfer the solid.

  • Transfer: Transfer the weighed solid directly into the reaction vessel (e.g., round-bottom flask). Immediately cap the vessel or attach it to your closed-system apparatus (like a reflux condenser or Schlenk line) before removing it from the hood.

  • Decontamination: Once the transfer is complete, wipe the spatula, balance, and hood surface with a solvent compatible with the compound (e.g., a small amount of acetone or methanol), followed by a soap and water wipe.

Workflow Visualization

The following diagram maps the logical relationship between the operational phases and safety checkpoints.

G Start Phase 1: Pre-Operational Verify Fume Hood Flow & Don PPE Static Phase 2: Static Mitigation Wipe balance & tools to prevent aerosolization Start->Static Weighing Phase 3: Active Handling Weigh 5-Bromo-3-methoxypyrazin-2(1H)-one Static->Weighing Transfer Phase 4: Closed System Transfer Seal reaction vessel before exiting hood Weighing->Transfer Waste Phase 5: Decontamination & Disposal Segregate into Halogenated Waste Transfer->Waste

Caption: Logical workflow for the safe handling and containment of halogenated pyrazinone derivatives.

Spill Response & Waste Disposal Plan

Because 5-Bromo-3-methoxypyrazin-2(1H)-one contains a heavy halogen (Bromine accounts for ~39% of its molecular mass), it fundamentally alters the waste disposal strategy.

Immediate Spill Response
  • Solid Spill: Do not sweep dry powder, as this generates hazardous dust. Gently cover the spill with damp paper towels (moistened with water or a mild solvent like ethanol) to suppress dust. Carefully scoop the towels and powder into a sealable poly-bag using a plastic dustpan.

  • Solution Spill: Absorb with an inert, non-combustible material (e.g., vermiculite, sand, or a commercial chemical absorbent pad). Do not use combustible materials like sawdust.

Halogenated Waste Disposal Plan
  • Segregation (Critical): All waste containing this compound—including contaminated gloves, weigh boats, and reaction solvents—must be placed in containers explicitly labeled as Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated waste (like pure acetone or hexane) can lead to highly exothermic reactions. Furthermore, environmental regulations (such as EPA/RCRA standards) require halogenated solvents to be incinerated at much higher temperatures to prevent the formation of highly toxic dioxins and furans.

  • Labeling: Clearly list "5-Bromo-3-methoxypyrazin-2(1H)-one (CAS 89282-38-2)" on the hazardous waste manifest to ensure downstream handlers are aware of the acute oral toxicity[2].

References

  • Cal Pac Lab. (n.d.). 5-Bromo-3-methoxypyrazin-2(1H)-one, min 98%. Retrieved from [Link]

Sources

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